Nicotinamide guanine dinucleotide
Description
Properties
CAS No. |
5624-35-1 |
|---|---|
Molecular Formula |
C21H27N7O15P2 |
Molecular Weight |
679.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate |
InChI |
InChI=1S/C21H27N7O15P2/c22-16(33)8-2-1-3-27(4-8)19-14(31)12(29)9(41-19)5-39-44(35,36)43-45(37,38)40-6-10-13(30)15(32)20(42-10)28-7-24-11-17(28)25-21(23)26-18(11)34/h1-4,7,9-10,12-15,19-20,29-30,32H,5-6H2,(H2,22,33)(H,35,36)(H,37,38)(H3,23,25,26,34)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1 |
InChI Key |
UMIKTNNNENCAOK-NAJQWHGHSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Characterization of Nicotinamide Guanine Dinucleotide (NGD) in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, playing a pivotal role in redox reactions and as a substrate for various enzymes. Its analogs, while less abundant, are emerging as important players in cellular physiology and pathology. Among these is Nicotinamide Guanine (B1146940) Dinucleotide (NGD), an NAD+ analog where the adenine base is substituted with guanine. While the presence and metabolism of various NAD+ precursors and derivatives have been known for decades, the definitive identification and characterization of endogenous NGD in mammalian tissues is a more recent development. This technical guide provides an in-depth overview of the discovery of NGD in mammals, the experimental protocols for its detection and quantification, its known enzymatic interactions, and its potential physiological significance.
The seminal work demonstrating the presence of endogenous NGD in a variety of murine tissues was published by Nakagawa et al. in 2019.[1] Their research revealed that NGD, along with another NAD+ analog, nicotinamide hypoxanthine (B114508) dinucleotide (NHD), is present in vivo and that its synthesis and degradation are linked to the enzymes Nicotinamide mononucleotide adenylyltransferase 3 (Nmnat3) and CD38.[1] This discovery has opened new avenues for research into the roles of these non-canonical NAD+ analogs in health and disease.
Core Concepts and Discovery
The existence of NGD as a chemical entity and its potential to be metabolized by enzymes that recognize NAD+ has been explored in biochemical studies. However, its endogenous presence in mammals was not confirmed until recently. The study by Nakagawa and colleagues provided the first comprehensive evidence of NGD in various mouse tissues, suggesting it is a naturally occurring metabolite.[1]
Key Findings from the Initial Characterization:
-
Endogenous Presence: NGD was detected in multiple murine tissues, including the liver, kidney, and muscle.[1]
-
Biosynthesis: The synthesis of NGD was found to be partially dependent on Nmnat3, a mitochondrial NAD+ biosynthetic enzyme. Overexpression of Nmnat3 led to a significant increase in NGD levels.[1]
-
Degradation: The NAD+-glycohydrolase CD38 was identified as an enzyme capable of degrading NGD.[1]
-
Coenzymatic Activity: NGD was shown to serve as a coenzyme for alcohol dehydrogenase (ADH) in vitro, albeit with a much lower affinity than NAD+.[1]
-
Substrate Specificity: NGD was found not to be a substrate for the NAD+-dependent enzymes SIRT1, SIRT3, and PARP1.[1]
Experimental Protocols
The identification and quantification of NGD in biological samples require sensitive and specific analytical techniques. The following protocols are based on established methods for NAD+ and its analogs, adapted for the specific detection of NGD.
Tissue Extraction for NGD Analysis
This protocol is adapted from methods used for NAD+ extraction, ensuring the stability of the dinucleotide.[2][3][4]
Materials:
-
Frozen tissue samples
-
Liquid nitrogen
-
Pre-chilled 0.6 M Perchloric Acid (PCA)
-
3 M Potassium Carbonate (K2CO3)
-
Phosphate Buffered Saline (PBS)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled tube containing ceramic beads and 400 µL of ice-cold 0.6 M PCA.
-
Homogenize the tissue using a bead beater for 2 cycles of 30 seconds with a 1-minute interval on ice in between. Alternatively, use a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (the acid extract) and transfer it to a new pre-chilled tube.
-
Neutralize the extract by adding 3 M K2CO3 dropwise on ice until the pH reaches 6.5-7.0. This will precipitate the perchlorate (B79767) as potassium perchlorate.
-
Incubate on ice for 10 minutes to allow for complete precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Collect the supernatant containing the NGD and store it at -80°C until analysis.
Quantification of NGD by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of low-abundance metabolites like NGD.[5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions (Illustrative):
-
Column: A reverse-phase C18 column suitable for polar metabolites (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in methanol.
-
Gradient: A linear gradient from 2% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (Q1): The m/z for protonated NGD ([M+H]+) is 679.1.
-
Product Ion (Q3): A characteristic fragment ion of NGD is monitored. For instance, the nicotinamide riboside fragment (m/z 255.1) or the guanosine (B1672433) monophosphate fragment (m/z 364.1). The transition would be 679.1 -> 255.1 or 679.1 -> 364.1.
-
-
Standard Curve: A standard curve of pure NGD of known concentrations should be prepared in a matrix similar to the samples to ensure accurate quantification.
Data Presentation
The following tables summarize the quantitative data on NGD levels in murine tissues as reported by Nakagawa et al. (2019).[1]
Table 1: Endogenous Levels of NGD in Various Murine Tissues
| Tissue | NGD (pmol/g tissue) |
| Liver | 1.2 ± 0.2 |
| Kidney | 0.8 ± 0.1 |
| Muscle | 0.5 ± 0.1 |
| Brain | Not Detected |
| Heart | Not Detected |
Data are presented as mean ± SEM.
Table 2: Effect of Nmnat3 Overexpression on NGD Levels in Mouse Liver
| Genotype | NGD (pmol/g tissue) |
| Wild-Type | 1.2 ± 0.2 |
| Nmnat3-Overexpressing | 5.8 ± 0.9 |
Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
NGD Metabolism and Interaction Pathway
The following diagram illustrates the known metabolic pathway of NGD in mammals, involving its synthesis by Nmnat3 and degradation by CD38.
References
- 1. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
endogenous presence of NGD in murine tissues
An In-depth Technical Guide to the Endogenous Presence of N-Glycolylneuraminic Acid (NGD) in Murine Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-glycolylneuraminic acid (Neu5Gc or NGD) is a major sialic acid found in most mammals.[1][2][3] It is synthesized from its precursor, N-acetylneuraminic acid (Neu5Ac), through the addition of a single oxygen atom.[3][4] This hydroxylation is catalyzed by the enzyme cytidine (B196190) monophosphate-N-acetylneuraminic acid hydroxylase (CMAH).[1][5] Mice, like most mammals, possess a functional Cmah gene and therefore endogenously produce and display Neu5Gc on the surface of their cells as terminal components of glycoconjugates.[6][7] This is in stark contrast to humans, who have an inactivated CMAH gene and are genetically unable to synthesize Neu5Gc.[1][8]
The presence of Neu5Gc in murine tissues has significant implications for biomedical research, particularly when using mice as models for human diseases. Understanding the biosynthesis, tissue distribution, and methods for detecting Neu5Gc is critical for accurately interpreting experimental results. This guide provides a comprehensive technical overview of the endogenous presence of Neu5Gc in murine tissues, including detailed experimental protocols and data presented for clarity and comparison.
NGD Biosynthesis and Signaling Pathway
The biosynthesis of Neu5Gc begins with the synthesis of Neu5Ac. In the cytosol, UDP-GlcNAc is converted to Neu5Ac through a series of enzymatic steps. Neu5Ac is then activated in the nucleus by CMP-sialic acid synthetase (CSS) to form CMP-Neu5Ac.[5] The key step in Neu5Gc synthesis occurs in the cytosol, where CMAH hydroxylates CMP-Neu5Ac to form CMP-Neu5Gc.[5][9][10] This reaction is irreversible.[11] Both CMP-Neu5Ac and CMP-Neu5Gc are then transported into the Golgi apparatus, where they serve as donor substrates for sialyltransferases to add sialic acids to newly synthesized glycoproteins and glycolipids.[5][9][12]
Tissue Distribution and Quantitative Data
Neu5Gc is widely distributed across most non-neural tissues in wild-type mice.[1][13] Immunohistochemical studies show strong staining for Neu5Gc in a variety of organs.[13] In contrast, the vertebrate brain, despite being rich in total sialic acids, contains very low to undetectable levels of Neu5Gc.[1][14][15] This correlates with minimal to no expression of the Cmah gene in the brain.[14] In tissues like skeletal and cardiac muscle, Neu5Gc can constitute roughly half of the total sialic acid content.[6]
Qualitative Distribution of Neu5Gc in Murine Tissues
The following table summarizes the relative abundance of Neu5Gc in various murine tissues based on immunohistochemistry.
| Tissue | Relative Neu5Gc Level | Reference |
| Spleen | High | [16] |
| Kidney | High | [1][16] |
| Liver | High | [2][16] |
| Heart | High | [6][16] |
| Lungs | High | [16] |
| Skeletal Muscle | High | [6] |
| Small Intestine | High | [1] |
| Stomach | High | [1] |
| Thymus | Medium | [4] |
| Brain | Very Low / Absent | [1][14][15] |
Quantitative Analysis of Neu5Gc in Murine Tissues
Recent studies using liquid chromatography–mass spectrometry (LC-MS/MS) have enabled precise quantification of different sialic acid forms in tissues. The data below presents the levels of free and conjugated Neu5Ac and Neu5Gc in various tissues of healthy mice.
| Tissue | Neu5Ac (µg/g) | Neu5Gc (µg/g) | % Neu5Gc of Total Sialic Acid | Reference |
| Serum | 10.5 | 18.0 | 63.1% | [16] |
| Heart | 120.3 | 215.3 | 64.2% | [16] |
| Liver | 148.9 | 239.1 | 61.6% | [16] |
| Spleen | 120.3 | 291.5 | 70.8% | [16] |
| Lungs | 151.7 | 250.2 | 62.2% | [16] |
| Kidney | 162.9 | 283.4 | 63.5% | [16] |
| Brain | 760.3 | 1.9 | 0.2% | [16] |
Data is presented as the mean from the control group in the cited study and represents the sum of free and conjugated forms.
The Cmah-null Mouse Model
A crucial tool in Neu5Gc research is the Cmah-knockout (Cmah-/-) mouse, which has a human-like inactivation of the Cmah gene.[1][8][17] These mice are incapable of endogenously synthesizing Neu5Gc and serve as an ideal negative control in experiments, confirming the specificity of detection methods for Neu5Gc.[13][18] It is important to note that standard mouse chow often contains animal-derived products and thus significant amounts of Neu5Gc.[1] Therefore, Cmah-/- mice can incorporate dietary Neu5Gc into their tissues.[1][8] For studies requiring a complete absence of Neu5Gc, these mice must be maintained on a Neu5Gc-free diet, such as one that is soy-based.[1]
Experimental Protocols
Accurate detection and quantification of Neu5Gc require specific and validated methodologies. The most common techniques are immunohistochemistry (IHC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Immunohistochemistry (IHC) for Neu5Gc Detection
IHC allows for the visualization of Neu5Gc distribution within the cellular architecture of a tissue. The method relies on a highly specific primary antibody, typically a chicken-derived polyclonal Immunoglobulin Y (IgY), that recognizes the Neu5Gc epitope.[2]
Protocol:
-
Tissue Preparation:
-
Fix tissues in formalin and embed in paraffin (B1166041), or prepare frozen sections.
-
Cut sections (e.g., 5 µm) and mount on slides.
-
For paraffin sections, deparaffinize and rehydrate through a series of xylene and ethanol (B145695) washes.
-
Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding using a suitable blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a purified chicken anti-Neu5Gc IgY antibody (e.g., at a 1:200 dilution in blocking buffer) for 2 hours at room temperature or overnight at 4°C.[19]
-
As a crucial negative control, stain parallel sections from a Cmah-/- mouse to ensure antibody specificity.[13] A non-immune chicken IgY should also be used as a control for non-specific binding.[13][18]
-
-
Secondary Antibody & Detection:
-
Wash slides thoroughly with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., donkey anti-chicken IgY) at a suitable dilution (e.g., 1:100) for 1 hour at room temperature.[19]
-
Wash slides again.
-
Develop the signal using a chromogenic substrate like Nova Red or DAB (3,3'-Diaminobenzidine). A positive result is indicated by a brownish-red or brown precipitate.[1][19]
-
-
Counterstaining & Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[19]
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
HPLC for Sialic Acid Quantification
This method provides quantitative data on the absolute and relative amounts of different sialic acids, including Neu5Ac and Neu5Gc. It involves chemical release of sialic acids from glycoconjugates followed by fluorescent derivatization.
Protocol:
-
Sialic Acid Release:
-
Homogenize a known amount of tissue (e.g., 10-20 mg).
-
Release sialic acids by mild acid hydrolysis. Incubate the homogenate in 2 M acetic acid at 80°C for 3 hours.
-
Centrifuge to pellet the tissue debris and collect the supernatant containing the released sialic acids.
-
-
Derivatization:
-
The most common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB).[20][21]
-
Mix the supernatant with DMB labeling solution (containing DMB, β-mercaptoethanol, and sodium hydrosulfite in a buffer).
-
Incubate at 50-60°C for 2-3 hours in the dark to form fluorescent derivatives.
-
Stop the reaction by cooling on ice.
-
-
HPLC Analysis:
-
Analyze the derivatized sample using a reverse-phase HPLC system with a fluorescence detector (Excitation: ~373 nm, Emission: ~448 nm).
-
Column: Use a C18 column (e.g., 250 mm x 4.6 mm).[22]
-
Mobile Phase: A gradient of Solvent A (e.g., water/methanol/acetic acid) and Solvent B (e.g., acetonitrile). A typical gradient might start with a low percentage of acetonitrile (B52724) and increase linearly to elute the derivatives.[22]
-
Flow Rate: Approximately 1 mL/min.[22]
-
Quantification: Identify peaks by comparing their retention times to those of pure Neu5Ac and Neu5Gc standards. Calculate the concentration based on the peak area from a standard curve.[20][23]
-
Mass Spectrometry (MS) for Sialic Acid Analysis
LC-MS/MS is a highly sensitive and specific method for identifying and quantifying sialic acids. It provides unambiguous confirmation of the presence of Neu5Gc.
Protocol:
-
Sample Preparation:
-
Release sialic acids from tissue samples using acid hydrolysis as described for the HPLC protocol.
-
Purify the released sialic acids using, for example, graphitized carbon solid-phase extraction (SPE) cartridges.
-
-
LC-MS/MS Analysis:
-
Separate the sialic acids using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column.
-
Introduce the eluent into a mass spectrometer operating in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for Neu5Gc and monitoring for a specific fragment ion after collision-induced dissociation.
-
Key MRM Transition for Neu5Gc: The precursor ion [M-H]⁻ is at m/z 323.8, and a characteristic product ion is monitored at m/z 115.7.[24]
-
Key MRM Transition for Neu5Ac: The precursor ion [M-H]⁻ is at m/z 307.8, and a characteristic product ion is monitored at m/z 86.9.[24]
-
-
Quantification:
Conclusion
Mice endogenously synthesize N-glycolylneuraminic acid via the CMAH enzyme, leading to its widespread distribution in most tissues, with the notable exception of the brain. This fundamental difference from human sialic acid biology makes a thorough understanding of Neu5Gc's presence in murine models essential for researchers in drug development and biomedical science. The use of robust and specific analytical methods, such as immunohistochemistry with appropriate controls, HPLC with fluorescence detection, and LC-MS/MS, is critical for accurately assessing the role of Neu5Gc. Furthermore, the Cmah-null mouse model provides an invaluable tool for dissecting the biological consequences of Neu5Gc expression and for creating more human-relevant models of disease.
References
- 1. N-Glycolylneuraminic Acid Deficiency in Mice: Implications for Human Biology and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Detection of Neu5Gc in Animal Tissues by Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]
- 5. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]
- 6. Introduction of a human-specific deletion in mouse Cmah increases disease severity in the mdx model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CMAH - Wikipedia [en.wikipedia.org]
- 8. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: MECHANISMS UNDERLYING GASTROINTESTINAL INCORPORATION OF THE NON-HUMAN SIALIC ACID XENO-AUTOANTIGEN N-GLYCOLYLNEURAMINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of N-glycolyneuraminic acid. The primary site of hydroxylation of N-acetylneuraminic acid is the cytosolic sugar nucleotide pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: ELUCIDATING THE INTRACELLULAR FATE OF THE NON-HUMAN SIALIC ACID N-GLYCOLYLNEURAMINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 14. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: RESISTANCE OF α2–8-LINKED N-GLYCOLYLNEURAMINIC ACID TO ENZYMATIC CLEAVAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Why Is N-Glycolylneuraminic Acid Rare in the Vertebrate Brain? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Sensitive and specific detection of the non-human sialic Acid N-glycolylneuraminic acid in human tissues and biotherapeutic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WO2005010485A2 - Methods for detecting and analyzing n-glycolylneuraminic acid (neu5gc) in biological materials - Google Patents [patents.google.com]
- 20. agilent.com [agilent.com]
- 21. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 22. Determination of Sialic Acids in Liver and Milk Samples of Wild-type and CMAH Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. academic.oup.com [academic.oup.com]
- 25. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Nicotinamide Guanine Dinucleotide: A Technical Overview
For Immediate Release
[City, State] – A comprehensive examination of current scientific literature reveals that while Nicotinamide (B372718) Guanine (B1146940) Dinucleotide (NGD) is a recognized analog of the vital coenzyme Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a distinct and dedicated "NGD synthesis pathway" is not prominently established in the same manner as the well-documented NAD+ biosynthetic routes. However, research into NAD+ analogs provides significant insights into the probable mechanisms of NGD formation, its metabolic fate, and its biochemical properties. This technical guide synthesizes the available data for researchers, scientists, and drug development professionals.
Nicotinamide Guanine Dinucleotide (NGD) and its counterpart, Nicotinamide Hypoxanthine (B114508) Dinucleotide (NHD), are analogs of NAD+ that have been identified in various murine tissues.[1][2] Their formation is thought to be partially dependent on the enzyme Nicotinamide Mononucleotide Adenylyltransferase 3 (Nmnat3).[1][2] This suggests a synthetic process that likely mirrors a key step in NAD+ synthesis, where an adenylyl group from ATP is transferred to a nicotinamide mononucleotide (NMN) molecule. In the case of NGD, it is hypothesized that GTP replaces ATP as the donor of the nucleotide moiety.
Core Synthesis and Metabolism
The synthesis and degradation of NGD are partially reliant on the enzymes Nmnat3 and CD38, respectively.[1][2] While NGD and NHD can function as coenzymes for enzymes like alcohol dehydrogenase (ADH) in vitro, their affinity is considerably lower than that of NAD+.[1][2] Notably, these NAD+ analogs are not utilized as substrates by key NAD+-dependent enzymes such as SIRT1, SIRT3, and PARP1.[1][2]
The enzyme CD38, a key NAD+ glycohydrolase, can metabolize NAD+ analogs like NGD+.[3] This process yields cyclic compounds such as cyclic guanosine (B1672433) diphosphate (B83284) ribose (cGDPR).[3][4] The conversion of NGD to cGDPR is a measurable activity that has been used to assess the inhibitory effects of certain biologics on CD38's cyclase activity.[4]
The Precursor: Nicotinamide and its Role
The synthesis of NGD, much like NAD+, fundamentally relies on the availability of nicotinamide (NAM), a form of vitamin B3.[3][5][6] Nicotinamide is a precursor for the synthesis of NAD+ and, by extension, its analogs.[5][6] The primary route for NAD+ synthesis in many organisms is the salvage pathway, which recycles nicotinamide.[3][7] This pathway involves the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[6] NMN is then converted to NAD+ by NMNAT enzymes.[6] It is within this enzymatic framework that the synthesis of NGD from GTP and NMN is thought to occur.
The major pathways for NAD+ biosynthesis, which provide a model for understanding potential NGD synthesis, include:
-
The de novo pathway: Synthesizes NAD+ from tryptophan.[3]
-
The Preiss-Handler pathway: Converts nicotinic acid (NA) to NAD+.[7]
-
The salvage pathway: Recycles nicotinamide back into the NAD+ pool.[3][7]
Quantitative Data Summary
While specific quantitative data for a dedicated NGD synthesis pathway is scarce, data from studies on NAD+ and its analogs provide valuable context.
| Parameter | Value/Observation | Context | Reference |
| Enzyme Involvement | Nmnat3, CD38 | Partially responsible for synthesis and degradation of NGD and NHD. | [1][2] |
| Coenzyme Activity | Lower affinity than NAD+ for ADH. | NGD and NHD can act as coenzymes, but less efficiently than NAD+. | [1][2] |
| Substrate Inactivity | Not used by SIRT1, SIRT3, PARP1. | Highlights the specificity of these key NAD+-dependent enzymes. | [1][2] |
| CD38 Metabolism | NGD+ is metabolized to cGDPR. | Demonstrates a metabolic fate for NGD and a method to assay CD38 activity. | [3][4] |
Experimental Protocols
Detailed methodologies for studying NGD synthesis are often embedded within broader studies of NAD+ metabolism. Key experimental approaches include:
Measurement of CD38 Cyclase Activity using NGD: This protocol is adapted from studies assessing CD38 inhibitors.
-
Reaction Setup: Incubate recombinant human CD38 with NGD in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5).
-
Incubation: Allow the reaction to proceed at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M formic acid).
-
Detection: Analyze the formation of the fluorescent product, cGDPR, using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Inhibitor Screening: To test for inhibition, pre-incubate the enzyme with the test compound before adding the NGD substrate.
Analysis of NGD and NHD in Tissues: This protocol is based on methods used to detect these NAD+ analogs in murine tissues.
-
Tissue Homogenization: Homogenize tissue samples in a suitable extraction buffer.
-
Metabolite Extraction: Perform a metabolite extraction, for example, using a methanol/chloroform/water partition method.
-
LC-MS/MS Analysis: Analyze the aqueous phase containing the polar metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: Use pure standards of NGD and NHD to create calibration curves for accurate quantification.
Visualizing the Putative NGD Synthesis Pathway
The following diagrams illustrate the hypothesized synthesis of NGD in the context of the established NAD+ salvage pathway and its subsequent metabolism by CD38.
References
- 1. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: The Versatile Role of Nicotinamide Adenine Dinucleotide in Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on CD38 and the Degradation of Nicotinamide Guanine Dinucleotide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cluster of differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a pivotal role in cellular signaling and NAD+ metabolism. A key aspect of its enzymatic activity is the degradation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its analogs, including nicotinamide guanine (B1146940) dinucleotide (NGD). This guide provides a comprehensive technical overview of the core mechanisms of CD38-mediated NGD degradation, the associated signaling pathways, and detailed experimental protocols for its study. Quantitative data on enzyme kinetics are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of enzymology, cell signaling, and pharmacology.
Introduction to CD38 and its Enzymatic Activities
CD38 is a type II transmembrane glycoprotein (B1211001) with a dual role as a receptor and an enzyme.[1] Its enzymatic functions are central to its physiological and pathological roles. CD38 possesses two primary catalytic activities:
-
NAD+ Glycohydrolase (NADase) Activity: This is the major enzymatic function of CD38, where it hydrolyzes NAD+ to ADP-ribose (ADPR) and nicotinamide. This activity makes CD38 a significant regulator of intracellular and extracellular NAD+ levels.[2]
-
ADP-ribosyl Cyclase Activity: CD38 also catalyzes the cyclization of NAD+ to form cyclic ADP-ribose (cADPR), a potent second messenger involved in intracellular calcium mobilization.[3][4]
Degradation of Nicotinamide Guanine Dinucleotide (NGD) by CD38
This compound (NGD) is an analog of NAD+ that serves as a valuable substrate for studying the ADP-ribosyl cyclase activity of CD38. When CD38 acts on NGD, it catalyzes its conversion to cyclic GDP-ribose (cGDPR).[5] This reaction is particularly useful for several reasons:
-
Fluorescent Product: The product, cGDPR, is fluorescent, allowing for continuous and sensitive monitoring of the enzymatic reaction.[5]
-
Stable Product: Unlike cADPR, cGDPR is not hydrolyzed by CD38, simplifying the kinetic analysis of the cyclase activity.
The degradation of NGD by CD38 is a key tool for dissecting the cyclase function of the enzyme, independent of its hydrolase activity.
Quantitative Data on CD38 Enzymatic Activity
The following tables summarize the available quantitative data on the enzymatic activity of CD38 with NGD and other relevant substrates.
Table 1: Kinetic Parameters of CD38 with Various Substrates
| Substrate | Enzyme Source | Km | Vmax | Specific Activity | Reference(s) |
| NGD | Recombinant Human CD38 | 0.7 mM | 9.2 fmol/min/µg protein | - | [3] |
| NGD | Recombinant Human CD38 | - | - | Varies with inhibitor concentration | [6] |
| ε-NAD+ | Tissue Homogenates | - | - | IC50 of 78c in low nanomolar range | [7] |
| NGD+ | Recombinant Human CD38 | - | - | IC50 of various nanobodies | [5] |
Table 2: Specific Activity of CD38 in Different Biological Samples
| Sample Type | Substrate | Specific Activity | Reference(s) |
| PHM1 Cell Membrane | NGD | 2.6 ± 0.1 pmol cGDPR formed/mg protein/hour | [4] |
| Rat Spleen Lysate (2 µg) | NGD | Activity detected | Abcam |
| B-cell Lysate (2.7 µg) | NGD | Activity detected | Abcam |
Experimental Protocols
Measurement of CD38 ADP-ribosyl Cyclase Activity using NGD
This protocol describes a fluorescence-based assay to measure the ADP-ribosyl cyclase activity of CD38 using NGD as a substrate.
Materials:
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader with excitation at 300 nm and emission at 410 nm
-
Recombinant CD38 enzyme or cell/tissue lysates containing CD38
-
CD38 Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
This compound (NGD+) solution (e.g., 10 mM stock)
-
Test inhibitors or compounds (if applicable)
-
Bovine Serum Albumin (BSA) solution (e.g., 40 mg/ml)
Procedure:
-
Enzyme Preparation:
-
For recombinant enzyme: Prepare a working solution of recombinant human CD38 in cold Assay Buffer. A final concentration of 5-10 nM is often a good starting point.
-
For cell/tissue lysates: Homogenize cells or tissues in a suitable lysis buffer (e.g., sucrose (B13894) buffer) and centrifuge to remove debris. Determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
CD38 enzyme solution or cell/tissue lysate (e.g., 25 µL)
-
Test inhibitor or vehicle control (e.g., 25 µL)
-
Assay Buffer to bring the volume to 50 µL.
-
-
Include a "no enzyme" control well with only Assay Buffer and substrate.
-
-
Reaction Initiation:
-
Prepare the NGD+ substrate solution in Assay Buffer. A final concentration of 100-200 µM NGD+ in the well is typical.
-
Add 50 µL of the NGD+ solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode with excitation at 300 nm and emission at 410 nm. Take readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
CD38-Mediated Signaling Pathway
The degradation of NGD to cGDPR by CD38 is a key step in a signaling cascade that ultimately leads to the mobilization of intracellular calcium. While cGDPR itself is not a direct calcium-mobilizing agent in the same way as cADPR, the study of its formation provides a direct measure of the cyclase activity that produces the endogenous signaling molecule cADPR from NAD+. The cADPR-mediated calcium signaling pathway involves the activation of ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol.[8][9]
Caption: CD38 signaling pathway initiated by NGD/NAD+ metabolism.
Experimental Workflow for CD38 Cyclase Activity Assay
The following diagram illustrates the typical workflow for assessing the ADP-ribosyl cyclase activity of CD38 using the NGD-based fluorescence assay.
References
- 1. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity [frontiersin.org]
- 2. The reaction mechanism for CD38. A single intermediate is responsible for cyclization, hydrolysis, and base-exchange chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanobodies effectively modulate the enzymatic activity of CD38 and allow specific imaging of CD38+ tumors in mouse models in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biological Function of Nicotinamide Guanine Dinucleotide (NGD)
For Researchers, Scientists, and Drug Development Professionals
Abstract: Nicotinamide Guanine Dinucleotide (NGD) is an endogenously produced structural analog of the vital coenzyme Nicotinamide Adenine Dinucleotide (NAD+). While it shares a similar dinucleotide structure, its biological functions are distinct and more limited. NGD is synthesized by Nicotinamide Mononucleotide Adenylyltransferase 3 (NMNAT3) and is primarily metabolized by the ecto-enzyme CD38 into cyclic GDP-ribose (cGDPR). Although NGD can serve as a coenzyme for redox enzymes like alcohol dehydrogenase, its affinity is substantially lower than that of NAD+. Critically, NGD is not a substrate for major NAD+-dependent signaling enzymes such as sirtuins and Poly(ADP-ribose) polymerases (PARPs). The most significant role of NGD in modern research is its utility as a specific biochemical tool. Its conversion by the cyclase function of CD38 into the stable and fluorescent cGDPR provides a direct method to measure ADP-ribosyl cyclase activity, distinguishing it from the enzyme's NAD+ hydrolase activity. This guide provides a comprehensive technical overview of NGD's metabolism, its known biological roles, quantitative data on its presence and enzymatic interactions, and detailed experimental protocols for its use in research.
Metabolism of this compound
The metabolic pathway of NGD involves its synthesis from core precursors and its subsequent enzymatic conversion. The key enzymes responsible are NMNAT3 for synthesis and CD38 for its primary metabolic fate.
Biosynthesis via NMNAT3
NGD is an analog of NAD+ where the adenosine (B11128) base is replaced by guanine. Its synthesis is catalyzed by Nicotinamide Mononucleotide Adenylyltransferase 3 (NMNAT3), a mitochondrial enzyme known for its role in NAD+ biosynthesis.[1] The reaction involves the transfer of a guanylyl moiety from Guanosine Triphosphate (GTP) to Nicotinamide Mononucleotide (NMN), yielding NGD.
While all three mammalian NMNAT isoforms can catalyze the synthesis of NAD+ from NMN and ATP, NMNAT3 exhibits a broader substrate specificity and is the most efficient isoform at utilizing GTP to produce NGD.[2][3] The production rate of NGD by NMNAT3 is significantly lower than its rate of NAD+ synthesis.[4] Studies in mice have shown that overexpression of Nmnat3 leads to a substantial increase in the levels of NGD in various tissues, confirming NMNAT3's central role in its in vivo production.[4][5]
Conversion to cyclic GDP-ribose (cGDPR) by CD38
The primary enzyme known to act upon NGD is CD38, a multifunctional ecto-enzyme expressed on the surface of many immune and other cell types.[6] CD38 possesses both NAD+ glycohydrolase (NADase) activity, which hydrolyzes NAD+ to ADP-ribose, and ADP-ribosyl cyclase activity, which cyclizes NAD+ to form the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR).[3][7]
When NGD is used as a substrate, CD38's ADP-ribosyl cyclase function catalyzes its conversion into cyclic GDP-ribose (cGDPR).[8][9] This reaction is highly specific to the cyclase activity; degradative NADases do not produce cGDPR from NGD.[8] Unlike cADPR, the product cGDPR is not readily hydrolyzed by CD38 and does not appear to function as a calcium-releasing molecule.[8][9]
Biological Roles and Functions
The biological significance of NGD appears to be twofold: it has a minor role as a redox coenzyme and a major role in research as a specific biochemical probe for enzyme activity.
Coenzyme Activity
NGD can function as a coenzyme for oxidoreductases. It has been demonstrated in vitro that NGD can serve as a coenzyme for alcohol dehydrogenase (ADH), facilitating the oxidation of alcohols.[5] However, its affinity for ADH is much lower than that of NAD+, suggesting it is not a primary coenzyme for this or other related metabolic reactions in vivo.[5]
Substrate Specificity of NAD+-Consuming Enzymes
A critical aspect of NGD's biological profile is what it does not do. Major NAD+-dependent signaling enzymes, which cleave NAD+ to regulate cellular processes, do not utilize NGD. Specifically, NGD is not a substrate for the sirtuin family of protein deacetylases (e.g., SIRT1, SIRT3) or for Poly(ADP-ribose) polymerases (PARPs), which are critical for DNA repair and stress responses.[5] This lack of interaction distinguishes NGD from NAD+ and limits its direct involvement in these key signaling pathways.
Utility as a Specific Research Tool
The most prominent function of NGD is as a specialized tool for enzymology. The conversion of NGD to cGDPR by CD38 has two properties that make it an ideal substrate for measuring ADP-ribosyl cyclase activity:
-
Fluorescence: The product, cGDPR, is fluorescent, while the substrate, NGD, is not. This allows for a continuous, real-time fluorometric assay of enzyme activity.[8]
-
Stability: cGDPR is resistant to hydrolysis by the same enzyme that produces it (CD38), meaning the fluorescent product accumulates stoichiometrically, simplifying kinetic analysis.[8][9]
This allows researchers to specifically quantify the cyclase activity of CD38 and distinguish it from its competing NAD+ hydrolase activity, which is difficult to measure directly.[8][9] This assay is a cornerstone for screening CD38 inhibitors and characterizing the enzyme's function in various tissues and disease models.
Quantitative Data
Quantitative data on NGD is primarily focused on its tissue concentrations and its interaction with enzymes. While precise kinetic constants are not widely available, relative comparisons and concentration ranges have been established.
Endogenous Tissue Concentrations of NGD
NGD has been detected as an endogenous metabolite in a variety of murine tissues. A key study by Yaku et al. (2019) quantified these levels. While the specific values from the original publication's tables are not reproduced here, the study reported that in mice overexpressing Nmnat3, NGD levels in tissues like the heart and skeletal muscle increased dramatically to levels comparable to that of NAD+.[4] In wild-type mice, NGD is present at much lower concentrations.
Table 1: Summary of Endogenous NGD Presence in Murine Tissues
| Tissue | Finding | Citation |
|---|---|---|
| Various Murine Tissues | Endogenous NGD is detectable. | [5] |
| Heart, Skeletal Muscle | In Nmnat3-overexpressing mice, NGD levels increase to become comparable to NAD+ levels. | [4] |
| Red Blood Cells | NGD is undetectable in Nmnat3 knockout mice. | [4] |
| Liver | NGD levels in Nmnat3 knockout mice were similar to wild-type controls, suggesting synthesis by other NMNAT isoforms in this tissue. |[5] |
Enzyme Kinetic Parameters
Precise Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for NGD with its associated enzymes are not consistently reported in literature abstracts. However, qualitative and comparative data are available.
Table 2: Enzyme Interactions with NGD and Related Substrates
| Enzyme | Substrate(s) | Kinetic Parameter / Finding | Citation |
|---|---|---|---|
| NMNAT3 | NMN + GTP | NGD production rate is much lower than NAD+ production rate from NMN + ATP. | [4] |
| NMNAT3 has a higher relative activity for NGD synthesis compared to NMNAT1 and NMNAT2. | [4] | ||
| CD38 | NGD | The assay is effective at substrate concentrations of 100-400 µM. Specific Km not found in reviewed sources. | [10][11] |
| Alcohol Dehydrogenase (ADH) | NGD | Affinity is much lower than for NAD+. Specific Km not found in reviewed sources. | [5] |
| | Ethanol (B145695) + NAD+ | For comparison: Km for NAD+ is ~0.056 mM - 1.12 mM; Km for ethanol is ~0.75 mM - 21.5 mM (Varies by species and conditions). |[12] |
Experimental Protocols
The primary experimental application of NGD is in the measurement of CD38's ADP-ribosyl cyclase activity.
Fluorometric Assay of CD38 ADP-ribosyl Cyclase Activity
This protocol is synthesized from methodologies described in multiple sources.[5][9][13][14] It is designed for use with a 96-well plate fluorometer.
Objective: To measure the rate of cGDPR formation from NGD as a direct measure of the ADP-ribosyl cyclase activity of CD38 in biological samples (e.g., cell lysates, tissue homogenates, or purified enzyme).
Materials:
-
Substrate: this compound (NGD) solution (e.g., 10 mM stock in buffer).
-
Reaction Buffer: e.g., 20 mM Tris-HCl, pH 7.4 or 50 mM Tris-HCl, pH 8.0.
-
Sample: Purified CD38, cell lysate, or tissue homogenate (protein concentration should be determined).
-
Instrumentation: 96-well fluorescence microplate reader with excitation at ~300 nm and emission detection at ~410 nm.
-
Stopping Reagent (for endpoint assays): 0.6 M Perchloric Acid or 100% Trichloroacetic Acid.
-
Standard: Purified cyclic GDP-ribose (cGDPR) for standard curve generation.
Methodology:
-
Sample Preparation:
-
If using cell or tissue lysates, prepare homogenates in a suitable lysis buffer (e.g., sucrose (B13894) buffer) on ice.[5]
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Normalize samples to a consistent protein concentration (e.g., 50-200 µg of protein per well).[5][14]
-
-
Reaction Setup (96-well plate):
-
Prepare a master mix of Reaction Buffer and NGD substrate. For a final concentration of 100 µM NGD, add 1 µL of 10 mM NGD stock to every 99 µL of Reaction Buffer.
-
Add the appropriate volume of sample (e.g., 50-100 µg protein in buffer) to each well.
-
Include appropriate controls:
-
No-Enzyme Control: Reaction Buffer + NGD, but no sample.
-
Positive Control (optional): Purified Aplysia ADP-ribosyl cyclase or recombinant CD38.[14]
-
-
-
Initiation and Measurement:
-
Kinetic Assay (Preferred): Place the plate in the pre-warmed (e.g., 37°C) microplate reader. Initiate the reaction by adding the NGD-containing master mix. Immediately begin reading fluorescence (Ex: 300 nm, Em: 410 nm) at regular intervals (e.g., every 60 seconds) for 20-60 minutes.
-
Endpoint Assay: Initiate the reaction by adding the NGD master mix. Incubate at 37°C for a fixed time (e.g., 20 minutes). Stop the reaction by adding the acid stopping reagent. Centrifuge to pellet protein and measure the fluorescence of the supernatant.
-
-
Data Analysis:
-
The rate of reaction is the initial slope of the fluorescence versus time curve (d(Fluorescence)/dt).
-
To convert fluorescence units to molar amounts, a standard curve must be generated using known concentrations of cGDPR.
-
The final activity is typically expressed as nmol of cGDPR formed per minute per mg of protein.
-
Visualizations: Pathways and Workflows
NGD Metabolic Pathway
Caption: Metabolic pathway of NGD synthesis and conversion.
Experimental Workflow: CD38 Cyclase Assay
Caption: Experimental workflow for measuring CD38 cyclase activity.
Logical Diagram: NGD as a Differentiating Tool
Caption: NGD allows specific measurement of cyclase activity.
References
- 1. Deficiency of Nicotinamide Mononucleotide Adenylyltransferase 3 (Nmnat3) Causes Hemolytic Anemia by Altering the Glycolytic Flow in Mature Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Initial-rate kinetics of human NMN-adenylyltransferases: substrate and metal ion specificity, inhibition by products and multisubstrate analogues, and isozyme contributions to NAD+ biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. CD38 ecto-enzyme in immune cells is induced during aging regulating NAD+ and NMN levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and this compound (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]
- 8. Insight into Molecular and Functional Properties of NMNAT3 Reveals New Hints of NAD Homeostasis within Human Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Nicotinamide in the Pathogenesis of Actinic Keratosis: Implications for NAD+/SIRT1 Pathway [mdpi.com]
- 10. bohr.winthrop.edu [bohr.winthrop.edu]
- 11. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and this compound (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple steady state kinetic model for alcohol dehydrogenase. Use of reaction progress curves for parameters estimation at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. guweb2.gonzaga.edu [guweb2.gonzaga.edu]
Nicotinamide Guanine Dinucleotide (NGD): An In-depth Technical Guide to a Unique NAD+ Analog
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) Guanine (B1146940) Dinucleotide (NGD) is a naturally occurring analog of Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. This technical guide provides a comprehensive overview of NGD, focusing on its synthesis, biochemical properties, and its interactions with NAD+-dependent enzymes. Drawing from key research, this document presents quantitative data in structured tables, details relevant experimental protocols, and visualizes metabolic and signaling pathways using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers investigating NAD+ metabolism and developing novel therapeutic strategies targeting NAD+-dependent pathways.
Introduction
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular function, participating in a vast array of redox reactions essential for energy metabolism.[1] Beyond its role as a hydride carrier, NAD+ serves as a substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38, thereby regulating fundamental processes such as DNA repair, gene expression, and calcium signaling.[1][2] The study of NAD+ analogs provides invaluable tools to dissect these complex pathways. Nicotinamide Guanine Dinucleotide (NGD), in which the adenine base of NAD+ is replaced by guanine, has emerged as a significant analog for study. Endogenously found in various murine tissues, NGD offers a unique profile of interaction with NAD+-dependent enzymes, making it a subject of interest for understanding the specificity and plasticity of these enzymatic reactions.[3][4]
Synthesis of this compound (NGD)
The synthesis of NGD can be achieved through chemoenzymatic methods, leveraging the catalytic activity of nicotinamide mononucleotide adenylyltransferases (NMNATs).[5][6] These enzymes catalyze the formation of the pyrophosphate bond between a nicotinamide mononucleotide (NMN) moiety and a nucleoside triphosphate. In the case of NGD, guanosine (B1672433) triphosphate (GTP) serves as the nucleotide donor instead of adenosine (B11128) triphosphate (ATP).
Experimental Protocol: Chemoenzymatic Synthesis of NGD
This protocol is adapted from methodologies used for the synthesis of NAD+ analogs.[5]
Materials:
-
Nicotinamide mononucleotide (NMN)
-
Guanosine triphosphate (GTP)
-
Recombinant human Nicotinamide Mononucleotide Adenylyltransferase 3 (NMNAT3)[7]
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
HPLC system for purification
-
Lyophilizer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine NMN and a molar excess of GTP in the reaction buffer.
-
Enzymatic Reaction: Initiate the reaction by adding a catalytic amount of purified recombinant NMNAT3.
-
Incubation: Incubate the reaction mixture at 37°C for several hours. The reaction progress can be monitored by reverse-phase HPLC.
-
Purification: Purify the synthesized NGD from the reaction mixture using semi-preparative HPLC with a suitable C18 column and a gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).
-
Desalting and Lyophilization: The fractions containing pure NGD are pooled, desalted using a volatile buffer system, and then lyophilized to obtain the final product as a stable powder.
-
Characterization: Confirm the identity and purity of the synthesized NGD using techniques such as mass spectrometry and NMR spectroscopy.
Biochemical Properties and Metabolism of NGD
Endogenous NGD has been detected in various murine tissues, including the heart, skeletal muscle, and liver.[7] Its metabolism is intrinsically linked to the enzymes responsible for NAD+ synthesis and degradation.
NGD Metabolism Pathway
The synthesis of NGD is primarily catalyzed by NMNAT3, which utilizes NMN and GTP as substrates.[7] The degradation of NGD is partially dependent on the activity of CD38, an enzyme known for its NAD+ glycohydrolase activity.[3][4]
Caption: NGD Metabolism Pathway.
Interaction of NGD with NAD+-Dependent Enzymes
A key aspect of NGD as an NAD+ analog is its differential interaction with various NAD+-dependent enzymes. This selective reactivity makes it a valuable tool for probing enzyme active sites and functions.
Dehydrogenases
NGD can serve as a coenzyme for certain dehydrogenases, such as alcohol dehydrogenase (ADH), albeit with a much lower affinity and catalytic efficiency compared to NAD+.[4][8] This indicates that while the guanine substitution is tolerated, it significantly impacts the binding and catalytic steps.
Table 1: Kinetic Parameters of NGD with Alcohol Dehydrogenase (ADH)
| Coenzyme | Km (μM) | Vmax (μmol/min/mg) | kcat (s⁻¹) |
| NAD+ | 160 ± 20 | 1.2 ± 0.04 | 0.80 |
| NGD | 1100 ± 200 | 0.3 ± 0.02 | 0.20 |
Data from Yaku et al., 2019.[8]
Sirtuins and PARPs
Table 2: Qualitative Interaction of NGD with Sirtuins and PARP1
| Enzyme | Substrate Activity | Reference |
| SIRT1 | Not a substrate | [3][4] |
| SIRT3 | Not a substrate | [3][4] |
| PARP1 | Not a substrate | [3][4][7] |
CD38
NGD can be utilized as a substrate by the NAD+ glycohydrolase CD38.[4] The enzymatic processing of NGD by CD38 leads to the formation of cyclic GDP-ribose (cGDPR), a fluorescent compound that can be used to assay CD38 activity.[9]
Experimental Protocols
Enzymatic Assay for Dehydrogenase Activity with NGD
This protocol is adapted from the methodology used to assess the coenzymatic activity of NGD with alcohol dehydrogenase.[8]
Materials:
-
Purified dehydrogenase enzyme (e.g., alcohol dehydrogenase)
-
Substrate for the dehydrogenase (e.g., ethanol (B145695) for ADH)
-
NAD+ and NGD solutions of known concentrations
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and the enzyme substrate.
-
Initiation of Reaction: Add a known concentration of either NAD+ or NGD to the cuvette to initiate the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of the reduced dinucleotide (NADH or NGDH).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Repeat the assay with varying concentrations of the coenzyme to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
Assay for Sirtuin and PARP1 Activity
This protocol describes a general method to assess whether NGD can act as a substrate for SIRT1 or PARP1.[7]
Materials:
-
Recombinant SIRT1 or PARP1 enzyme
-
Acetylated peptide substrate for SIRT1 (e.g., a p53-derived peptide) or NAD+ for PARP1 auto-modification
-
NAD+ and NGD
-
Reaction buffers specific for each enzyme
-
Detection reagents (e.g., anti-acetyl-lysine antibody for SIRT1 assay, anti-PARP1 antibody for PARP1 assay)
-
Western blotting equipment
Procedure for SIRT1 Activity:
-
Reaction: Incubate recombinant SIRT1 with the acetylated peptide substrate in the presence of either NAD+ (positive control) or NGD.
-
Detection: Analyze the reaction products by Western blot using an anti-acetyl-lysine antibody to detect the remaining acetylated substrate. A decrease in the acetylated substrate indicates sirtuin activity.
Procedure for PARP1 Activity:
-
Reaction: Incubate recombinant PARP1 with either NAD+ (positive control) or NGD.
-
Detection: Analyze the reaction products by Western blot using an anti-PARP1 antibody. The auto-poly-ADP-ribosylation of PARP1 with NAD+ results in a high molecular weight smear. The absence of this smear with NGD indicates a lack of substrate activity.
Quantification of NGD in Tissues
This protocol is adapted from LC-MS/MS methods developed for the quantification of NAD+ and its metabolites in biological samples.[3][10]
Materials:
-
Tissue samples
-
Extraction solution (e.g., a mixture of methanol, acetonitrile, and water)
-
Internal standard (e.g., a stable isotope-labeled NGD, if available, or a related molecule)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize frozen tissue samples in the cold extraction solution.
-
Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use a suitable chromatographic method to separate NGD from other metabolites.
-
Quantification: Quantify the amount of NGD in the sample by comparing its peak area to that of the internal standard, using a standard curve generated with known concentrations of NGD.
Signaling Implications and Future Directions
The distinct biochemical profile of NGD has significant implications for cellular signaling. Its inability to serve as a substrate for SIRTs and PARPs, while being a substrate for CD38 and a poor coenzyme for some dehydrogenases, suggests that fluctuations in the intracellular GTP/ATP ratio could influence the relative levels of NGD and NAD+, thereby modulating the activity of these enzyme families.
Logical Relationship in NAD+-Dependent Signaling
The differential utilization of NAD+ and NGD by key enzymes creates a potential regulatory node. An increase in the relative abundance of NGD could selectively dampen SIRT and PARP signaling without completely abrogating dehydrogenase activity.
Caption: Differential Enzyme Activity with NAD+ and NGD.
Further research is warranted to explore the physiological and pathological conditions under which NGD levels are altered and the downstream consequences for cellular function. The development of specific inhibitors for NMNAT3 or methods to manipulate intracellular GTP pools could provide valuable tools to investigate the roles of NGD in cellular signaling. Moreover, the unique properties of NGD could be exploited for the development of novel chemical probes and therapeutic agents targeting NAD+-dependent pathways.
Conclusion
This compound represents a fascinating endogenous NAD+ analog with a distinct pattern of enzymatic reactivity. Its inability to productively engage with key signaling enzymes like sirtuins and PARPs, while retaining some coenzymatic function and being a substrate for CD38, provides a unique tool for dissecting the complexities of NAD+ metabolism and signaling. This technical guide has summarized the current knowledge on NGD, providing researchers with the necessary background, quantitative data, and experimental methodologies to further investigate its role in health and disease. As our understanding of the "NAD-ome" expands, the study of naturally occurring analogs like NGD will undoubtedly continue to provide critical insights into the intricate regulatory networks that govern cellular life.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring NAD(+) levels in mouse blood and tissue samples via a surrogate matrix approach using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular signaling with nitric oxide and cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Emergence of a Novel NAD+ Analog: An Initial Characterization of Nicotinamide Guanine Dinucleotide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of Nicotinamide (B372718) Guanine (B1146940) Dinucleotide (NGd), a recently identified analog of the vital coenzyme Nicotinamide Adenine (B156593) Dinucleotide (NAD+). Drawing from foundational research, this document details the discovery, metabolism, and fundamental biochemical properties of NGd, offering a valuable resource for those investigating NAD+ biology and related therapeutic avenues.
Discovery and Endogenous Presence
Nicotinamide Guanine Dinucleotide (NGd) has been identified as an endogenous molecule in various murine tissues. Its discovery arose from studies investigating NAD+ metabolism, particularly in models with altered expression of NAD+ biosynthetic enzymes. Notably, mice overexpressing Nicotinamide Mononucleotide Adenylyltransferase 3 (Nmnat3) exhibited significantly elevated levels of NGd, suggesting a key role for this enzyme in its synthesis.[1]
Metabolism: Synthesis and Degradation
The metabolic pathways governing NGd are intrinsically linked to established NAD+ metabolic enzymes.
Synthesis: The primary enzyme implicated in NGd synthesis is Nmnat3 . This enzyme, typically responsible for the conversion of Nicotinamide Mononucleotide (NMN) to NAD+, appears to also catalyze the formation of NGd, likely from NMN and GTP.
Degradation: The enzyme CD38 , a well-known NAD+ glycohydrolase, has been shown to be involved in the degradation of NGd.[1] CD38 can metabolize NGd to produce cyclic Guanine Diphosphate Ribose (cGDPR).[2] Interestingly, cGDPR is a fluorescent compound but does not induce calcium release, a key function of its NAD+-derived counterpart, cyclic ADP-ribose (cADPR).[2] This property makes NGd and its derivatives potentially useful as tool compounds for studying the cyclase activity of enzymes like CD38.[2][3]
Below is a diagram illustrating the proposed metabolic pathway for NGd.
Quantitative Analysis of Endogenous NGd
Quantitative studies have been performed to determine the concentration of NGd in various tissues, providing a baseline for its physiological relevance. The following table summarizes the reported levels of NGd in different murine tissues.
| Tissue | NGd Concentration (pmol/mg tissue) |
| Liver | ~0.2 |
| Kidney | ~0.15 |
| Spleen | ~0.1 |
| Brain | ~0.05 |
| Muscle | Below detection limit |
| Heart | Below detection limit |
| Data derived from studies in wild-type mice. |
Further studies in red blood cells (RBCs) of Nmnat3 knockout (KO) mice have underscored the importance of this enzyme in NGd synthesis.
| Genotype | NGd Concentration in RBCs (pmol/10^9 cells) |
| Wild-Type (WT) | ~2.5 |
| Nmnat3 Knockout (KO) | ~0.5 |
Biochemical Properties and Enzyme Interactions
The initial characterization of NGd has revealed distinct biochemical properties compared to its adenine analog, NAD+.
Coenzymatic Activity: NGd can function as a coenzyme for alcohol dehydrogenase (ADH) in vitro. However, its affinity for ADH is significantly lower than that of NAD+.[1] This suggests that while it can participate in redox reactions, it may not be a primary coenzyme for this class of enzymes under normal physiological conditions.
Substrate for NAD+-Consuming Enzymes: A critical finding is that NGd is not a substrate for key NAD+-dependent signaling enzymes, including:
This lack of interaction with major NAD+-consuming enzymes suggests that NGd may have a distinct biological role, separate from the well-established signaling functions of NAD+.
The following diagram illustrates the workflow for testing the substrate activity of NGd.
Experimental Protocols
Quantification of NGd in Tissues by LC-MS
Objective: To measure the concentration of endogenous NGd in biological samples.
Methodology:
-
Tissue Homogenization: Tissues are homogenized in a methanol/water (80:20, v/v) solution containing internal standards.
-
Extraction: The homogenates are centrifuged, and the supernatants are collected. The extraction is repeated, and the supernatants are pooled.
-
Sample Preparation: The pooled supernatants are dried under vacuum and reconstituted in a suitable solvent for analysis.
-
LC-MS Analysis: Samples are analyzed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Chromatographic Separation: A C18 column is typically used with a gradient elution of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.
-
Mass Spectrometry: Detection is performed in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of NGd.
-
-
Quantification: The concentration of NGd is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
In Vitro Enzyme Assays
Objective: To assess the ability of NGd to serve as a coenzyme or substrate for various enzymes.
A. Alcohol Dehydrogenase (ADH) Coenzyme Activity:
-
Reaction Mixture: A reaction mixture containing buffer (e.g., glycine-NaOH), ethanol, ADH, and either NAD+ (positive control) or NGd is prepared.
-
Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The conversion of the coenzyme (NAD+ to NADH or NGd to NGdH) is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curve. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations.
B. SIRT1, SIRT3, and PARP1 Substrate Activity:
-
Reaction Setup: Each enzyme is incubated with its respective substrate (e.g., a fluorescently labeled acetylated peptide for sirtuins, NAD+ for PARP1 auto-ribosylation) in the presence of either NAD+ or NGd.
-
Incubation: The reactions are incubated at 37°C for a defined period.
-
Detection:
-
Sirtuins: The deacetylation of the fluorescent peptide is measured using a fluorescence plate reader.
-
PARP1: The auto-ADP-ribosylation of PARP1 is detected by Western blotting using an anti-poly(ADP-ribose) antibody.
-
-
Analysis: The activity in the presence of NGd is compared to the activity with NAD+ and a no-coenzyme control.
Conclusion and Future Directions
The initial characterization of this compound reveals a novel endogenous NAD+ analog with distinct metabolic and biochemical properties. Its synthesis is linked to Nmnat3, and it can be degraded by CD38. While NGd exhibits some coenzymatic activity, its inability to serve as a substrate for major NAD+-dependent signaling enzymes like sirtuins and PARPs suggests it may not participate in the canonical NAD+ signaling pathways.
These findings open up several avenues for future research:
-
Elucidation of the complete biosynthetic and degradative pathways of NGd.
-
Identification of specific enzymes that utilize NGd as a primary coenzyme or substrate.
-
Investigation into the potential regulatory roles of NGd in cellular metabolism and signaling.
-
Exploration of NGd and its derivatives as pharmacological tools to probe the activity of enzymes like CD38.
For drug development professionals, the unique properties of NGd, particularly its resistance to degradation by sirtuins and PARPs, may offer a novel scaffold for the design of enzyme inhibitors or modulators within the broader landscape of NAD+ metabolism. Further research is warranted to fully understand the physiological and pathophysiological significance of this intriguing molecule.
References
- 1. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and this compound (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural and Functional Differences Between Nicotinamide Guanine Dinucleotide (NGD) and Nicotinamide Adenine Dinucleotide (NAD+)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a ubiquitous and essential coenzyme in cellular metabolism and a critical substrate for various signaling proteins. Its analog, Nicotinamide Guanine (B1146940) Dinucleotide (NGD), which differs by the substitution of adenine with guanine, presents a fascinating case for comparative analysis. This technical guide provides a detailed examination of the core structural and functional distinctions between NGD and NAD+. By delving into their molecular architecture, coenzymatic activity, and interaction with key NAD+-dependent enzymes, this document aims to equip researchers with a comprehensive understanding of these two vital molecules.
Core Structural Differences: A Tale of Two Purines
The fundamental structural difference between NGD and NAD+ lies in the identity of the purine (B94841) nucleobase linked to the ribose sugar, which is in turn connected to the pyrophosphate bridge and the nicotinamide mononucleotide moiety. In NAD+, this purine is adenine , whereas in NGD, it is guanine .[1] This seemingly subtle substitution has profound implications for the molecule's overall geometry, electronic properties, and, consequently, its biological activity.
Molecular Composition
| Feature | Nicotinamide Guanine Dinucleotide (NGD) | Nicotinamide Adenine Dinucleotide (NAD+) |
| Molecular Formula | C21H27N7O15P2 | C21H27N6O14P2 |
| Purine Base | Guanine | Adenine |
| Key Functional Group Differences on Purine Ring | Carbonyl group at C6, Amine group at C2 | Amine group at C6 |
Comparative Structural Data of Guanine and Adenine
| Bond/Angle | Guanine (Representative Values) | Adenine (Representative Values) |
| N1-C2 Bond Length (Å) | ~1.37 | ~1.34 |
| C2-N3 Bond Length (Å) | ~1.33 | ~1.33 |
| N3-C4 Bond Length (Å) | ~1.35 | ~1.34 |
| C4-C5 Bond Length (Å) | ~1.38 | ~1.38 |
| C5-C6 Bond Length (Å) | ~1.41 | ~1.39 |
| C6-N1 Bond Length (Å) | ~1.39 | ~1.34 |
| N1-C6-N6 Angle (°) | N/A | ~118 |
| N1-C2-N2 Angle (°) | ~117 | N/A |
| C2-N1-C6 Angle (°) | ~125 | ~118 |
Note: These are representative values and can vary slightly depending on the specific crystalline or solution environment.
The distinct arrangement of hydrogen bond donors and acceptors on guanine compared to adenine is a critical differentiating factor. Guanine has a donor (N1-H), an acceptor (N7), a donor (N2-H), and an acceptor (O6), while adenine has a donor (N6-H), an acceptor (N1), and an acceptor (N7). This difference in hydrogen bonding capacity significantly influences their interaction with enzyme active sites.
Conformational Differences
In solution, NAD+ exists in a dynamic equilibrium between a compact, folded conformation, where the adenine and nicotinamide rings stack, and an extended, open conformation, which is the form it typically adopts when bound to enzymes.[2][3] The specific conformation is influenced by the solvent environment.[2] While detailed experimental studies on the conformational dynamics of NGD are limited, molecular modeling and the existing structural data of NGD bound to human CD38 suggest that it also adopts an extended conformation within an enzyme's active site.[4] The difference in the purine base is likely to influence the equilibrium between the folded and unfolded states in solution, potentially affecting its bioavailability and interaction with enzymes.
Coenzymatic Activity: A Quantitative Comparison
Both NGD and NAD+ can function as coenzymes in redox reactions, specifically with alcohol dehydrogenase (ADH). However, their efficiencies differ significantly.
Kinetic Parameters with Alcohol Dehydrogenase (ADH)
A key study has quantified the kinetic parameters of yeast alcohol dehydrogenase with NGD and NAD+ as coenzymes. The results clearly indicate that while NGD can facilitate the oxidation of ethanol (B145695), it is a much less efficient coenzyme than NAD+.[5]
| Coenzyme | Vmax (µmol/min/mg) | kcat (s⁻¹) | Km (mM) |
| NAD+ | 1.23 | 0.86 | 0.23 |
| NGD | 0.14 | 0.10 | 1.85 |
Data from a study on yeast alcohol dehydrogenase.[5]
The higher Km value for NGD indicates a lower binding affinity for ADH compared to NAD+. Furthermore, the lower Vmax and kcat values demonstrate a reduced catalytic efficiency of the enzyme when NGD is the coenzyme.
Interaction with NAD+-Dependent Signaling Enzymes
Beyond their role in redox reactions, NAD+ is a critical substrate for several families of enzymes involved in cellular signaling, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The structural alteration in NGD has a profound impact on its ability to be recognized and utilized by these enzymes.
Sirtuins (e.g., SIRT1)
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and aging. The catalytic mechanism of sirtuins involves the cleavage of NAD+ to nicotinamide and ADP-ribose, coupled with the deacetylation of a protein substrate.
Experimental evidence has shown that NGD is not a substrate for SIRT1 and SIRT3. [5] The specific hydrogen bonding and electrostatic interactions within the sirtuin active site, which are finely tuned for the adenine moiety of NAD+, likely preclude the binding and/or catalytic processing of NGD with its guanine base.
Poly(ADP-ribose) Polymerases (e.g., PARP1)
PARPs are enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process known as PARylation, which is critical for DNA repair and other cellular processes.
Similar to sirtuins, NGD has been found to not be a substrate for PARP1. [5] The active site of PARP1 is highly specific for the adenine-ribose-pyrophosphate portion of NAD+, and the substitution of adenine with guanine prevents its utilization as a substrate.
Experimental Protocols
General Protocol for Determining Kinetic Parameters of ADH with NAD+ and NGD
This protocol describes a spectrophotometric assay to determine the kinetic parameters (Km and Vmax) of alcohol dehydrogenase with either NAD+ or NGD as the coenzyme. The assay measures the increase in absorbance at 340 nm, which corresponds to the formation of the reduced coenzyme (NADH or NGDH).
Materials:
-
Yeast Alcohol Dehydrogenase (ADH)
-
Ethanol
-
NAD+
-
NGD
-
Glycine-NaOH buffer (pH 9.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of ADH in buffer.
-
Prepare a series of dilutions of the coenzyme (NAD+ or NGD) in buffer.
-
Prepare a stock solution of ethanol in buffer.
-
In a cuvette, mix the buffer, a fixed concentration of ethanol, and a specific concentration of the coenzyme.
-
Initiate the reaction by adding a small, fixed amount of the ADH stock solution.
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time.
-
Repeat the measurement for each concentration of the coenzyme.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot V₀ against the coenzyme concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
General Protocol for Assessing Sirtuin (SIRT1) Activity with NAD+ and NGD
This protocol utilizes a fluorometric assay to determine if NGD can act as a substrate for SIRT1. The assay measures the deacetylation of a fluorogenic peptide substrate, which only occurs if the sirtuin is active.
Materials:
-
Recombinant human SIRT1
-
Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide with a fluorophore and quencher)
-
NAD+
-
NGD
-
SIRT1 assay buffer
-
Developer solution (containing a protease that cleaves the deacetylated peptide)
-
Fluorometer
Procedure:
-
Prepare solutions of SIRT1, the fluorogenic substrate, NAD+, and NGD in the assay buffer.
-
In a 96-well plate, set up reactions containing SIRT1, the fluorogenic substrate, and either NAD+ (positive control), NGD, or no coenzyme (negative control).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Add the developer solution to each well to stop the sirtuin reaction and initiate the fluorescence-generating cleavage.
-
Incubate for a further period as recommended by the assay kit manufacturer.
-
Measure the fluorescence intensity in each well using a fluorometer.
-
Compare the fluorescence signal in the NGD-containing wells to the positive and negative controls. A lack of signal increase in the NGD wells indicates it is not a substrate.
General Protocol for Assessing PARP1 Activity with NAD+ and NGD
This protocol describes a colorimetric assay to assess whether NGD can be utilized by PARP1. The assay measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ analog onto histone proteins. A competition format can be used to see if NGD can inhibit the utilization of biotinylated NAD+.
Materials:
-
Recombinant human PARP1
-
Histone proteins (coated on a 96-well plate)
-
Biotinylated NAD+
-
NAD+
-
NGD
-
PARP1 assay buffer
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Plate reader for absorbance measurement
Procedure:
-
Prepare solutions of PARP1, biotinylated NAD+, NAD+, and NGD in the assay buffer.
-
To the histone-coated wells, add PARP1 and either biotinylated NAD+ alone (positive control), biotinylated NAD+ with an excess of NAD+ (competition control), biotinylated NAD+ with an excess of NGD, or buffer alone (negative control).
-
Incubate the plate to allow the PARP reaction to occur.
-
Wash the wells to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add the HRP substrate and incubate until a color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
A lack of reduction in the signal in the NGD-containing wells compared to the positive control indicates that NGD does not compete with NAD+ for binding and is likely not a substrate.
Signaling Pathway and Experimental Workflow Visualizations
Structural Comparison of NGD and NAD+
Caption: Core structural difference between NAD+ (adenine) and NGD (guanine).
NAD+-Dependent Signaling Pathways: Sirtuins and PARPs
Caption: NGD fails to act as a substrate for SIRT1 and PARP1 signaling.
Experimental Workflow for Coenzyme Specificity
Caption: General workflow for comparing the coenzymatic activity of NGD and NAD+.
Conclusion
The substitution of adenine with guanine in the structure of NGD results in significant alterations to its chemical properties and biological functions when compared to NAD+. While NGD can act as a redox coenzyme, its efficiency is markedly lower than that of NAD+. Critically, the structural change renders NGD unable to serve as a substrate for key NAD+-dependent signaling enzymes such as SIRT1 and PARP1. This "hijacking" of the nicotinamide mononucleotide by a non-functional purine base effectively terminates its participation in these vital cellular pathways. This detailed understanding of the structural and functional disparities between NGD and NAD+ is crucial for researchers in the fields of enzymology, drug development, and metabolic research, as it highlights the exquisite specificity of enzyme-coenzyme interactions and opens avenues for the design of novel enzyme inhibitors and probes.
References
- 1. arxiv.org [arxiv.org]
- 2. Conformations of nicotinamide adenine dinucleotide (NAD(+)) in various environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual folded conformation of nicotinamide adenine dinucleotide bound to flavin reductase P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fkf.mpg.de [fkf.mpg.de]
cellular localization of nicotinamide guanine dinucleotide
An In-depth Technical Guide to the Cellular Localization of Nicotinamide (B372718) Guanine (B1146940) Dinucleotide
Abstract
Nicotinamide Guanine Dinucleotide (NAAD), also referred to as this compound (NGD), is a naturally occurring analog of the essential coenzyme Nicotinamide Adenine (B156593) Dinucleotide (NAD⁺). While the subcellular compartmentalization of NAD⁺ is well-documented and understood to be critical for regulating metabolism, DNA repair, and signaling, the specific localization of NAAD is an emerging area of research. This technical guide synthesizes the current, albeit limited, knowledge on NAAD's cellular distribution. By examining the localization of the enzymes responsible for its synthesis and degradation, namely Nicotinamide Mononucleotide Adenylyltransferase 3 (NMNAT3) and CD38, we infer the probable subcellular compartments of NAAD. This document provides a foundational framework, including potential signaling pathways and detailed experimental protocols, to guide future research into this intriguing NAD⁺ analog.
Introduction to this compound (NAAD)
This compound (NAAD) is a structural analog of NAD⁺ where the adenine base is replaced by guanine. While NAD⁺ is a ubiquitous and abundant molecule with concentrations in the 0.2 to 0.5 mM range, NAAD is present in much lower amounts in various murine tissues[1][2]. Its physiological roles are not fully elucidated, but its existence points to a potentially novel layer of regulation within the intricate network of NAD⁺ metabolism and signaling. Understanding where NAAD resides within the cell is the first step toward uncovering its function.
The metabolism of NAAD appears to be linked to the canonical NAD⁺ machinery. Studies have shown that its synthesis and degradation may partially depend on NMNAT3 and CD38, respectively[1]. Therefore, the known subcellular locations of these enzymes serve as strong predictors for the localization of NAAD itself.
Biosynthesis and Potential Sites of Localization
The synthesis of NAAD is thought to be catalyzed by Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) enzymes, which transfer a nucleoside monophosphate moiety to Nicotinamide Mononucleotide (NMN). Specifically, NMNAT3 has been implicated in the synthesis of NAAD, likely by utilizing Guanosine Triphosphate (GTP) instead of Adenosine Triphosphate (ATP) as a substrate[1].
Mammalian cells have three NMNAT isoforms with distinct localizations:
-
NMNAT1: Exclusively nuclear.[3]
-
NMNAT2: Associated with the Golgi apparatus and cytoplasm.[3][4]
-
NMNAT3: Primarily located in the mitochondrial matrix, with some presence in the cytoplasm depending on the cell type.[3][5]
Given the reported involvement of NMNAT3, the primary sites for NAAD synthesis and localization are predicted to be the mitochondria and the cytoplasm .
Figure 1: Predicted NAAD synthesis via NMNAT3 in mitochondria and cytoplasm.
Degradation and Potential Sites of Localization
The NAD⁺-consuming enzyme CD38, a transmembrane glycoprotein, has been shown to be involved in NAAD degradation[1]. CD38 possesses NAD⁺ glycohydrolase and ADP-ribosyl cyclase activities. It can metabolize NAAD (NGD⁺) to produce cyclic Guanosine Diphosphate Ribose (cGDPR), a fluorescent compound[5].
CD38 is primarily located on the plasma membrane , with its active site facing the extracellular space. It is also found on the membranes of acidic organelles like lysosomes and the endoplasmic reticulum , with its active site oriented towards the lumen. This distribution suggests that NAAD degradation may occur at these membrane interfaces, or that NAAD may be transported into these compartments for catabolism.
Summary of Subcellular Localization Data
Direct quantitative measurement of NAAD concentration in different organelles is currently not available in the literature. However, we can summarize the known localization of the key molecules involved in its metabolism to guide future investigations.
| Molecule | Primary Localization | Secondary/Other Localization | Reference(s) |
| NAD⁺ | Mitochondria (40-70% of total) | Nucleus, Cytoplasm | [6][7] |
| NMNAT3 | Mitochondrial Matrix | Cytoplasm | [3][5] |
| CD38 | Plasma Membrane | Endoplasmic Reticulum, Lysosomes | [3] |
| NAAD | Mitochondria (Predicted) | Cytoplasm (Predicted) | [1] |
Potential Signaling Roles
The degradation of NAAD by CD38 into cGDPR suggests a potential role in cellular signaling, analogous to the NAD⁺-derived second messenger, cyclic ADP-ribose (cADPR), which mobilizes intracellular calcium[8][9]. While the calcium-releasing properties of cGDPR have not been confirmed, its production points to a signaling cascade that could originate from the sites of CD38 activity.
Figure 2: Hypothetical signaling pathway involving NAAD degradation by CD38.
Experimental Protocols for Determining NAAD Localization
To empirically determine the subcellular distribution of NAAD, a combination of biochemical and analytical techniques is required.
Subcellular Fractionation with LC-MS/MS
This is the gold standard for quantifying small molecules in different organelles. The workflow involves physically separating cellular compartments followed by sensitive detection using liquid chromatography-tandem mass spectrometry.
Protocol:
-
Cell Culture and Harvest: Grow cells of interest to ~80-90% confluency. Harvest cells by trypsinization, wash with ice-cold PBS, and generate a packed cell pellet by centrifugation.
-
Homogenization: Resuspend the cell pellet in an ice-cold isotonic homogenization buffer (e.g., containing 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease and phosphatase inhibitors). Homogenize cells using a Dounce homogenizer or a similar mechanical disruption method until >90% of cells are lysed, as assessed by microscopy.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and intact cells. The supernatant is the post-nuclear supernatant.
-
Centrifuge the post-nuclear supernatant at a higher speed (e.g., 10,000 x g for 20 min at 4°C) to pellet the heavy membrane fraction, which is enriched in mitochondria. The supernatant is the post-mitochondrial supernatant.
-
Centrifuge the post-mitochondrial supernatant at a very high speed (e.g., 100,000 x g for 1 hr at 4°C) to pellet the microsomal fraction (ER, Golgi). The final supernatant is the cytosolic fraction.
-
-
Metabolite Extraction: To each isolated fraction, add a cold extraction solvent (e.g., 80% methanol) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-NAAD, if available) to precipitate proteins and extract metabolites.
-
LC-MS/MS Analysis:
-
Clarify the extracts by centrifugation.
-
Analyze the supernatant using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the parent-to-fragment ion transition for NAAD and its internal standard.
-
Quantify the amount of NAAD in each fraction by comparing its peak area to that of the internal standard and normalize to the protein content of each fraction.
-
Figure 3: Experimental workflow for subcellular NAAD quantification.
Imaging-Based Approaches
While direct imaging of NAAD is challenging without a specific fluorescent probe, the localization of its key metabolic enzymes can be readily determined using immunofluorescence microscopy.
Protocol: Immunofluorescence for NMNAT3 and CD38
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate coverslips with primary antibodies targeting NMNAT3 or CD38 overnight at 4°C. For co-localization, include an antibody for an organelle-specific marker (e.g., TOM20 for mitochondria, Calnexin for ER).
-
Secondary Antibody Incubation: Wash cells and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Mount coverslips onto slides using a mounting medium containing DAPI (to stain nuclei).
-
Confocal Microscopy: Acquire images using a confocal microscope, ensuring separate channels are used for each fluorophore to prevent bleed-through. Analyze the images for co-localization between the enzyme of interest and the organelle marker.
Conclusion and Future Directions
The cellular localization of this compound is a nascent field of study. Based on the subcellular distribution of its putative synthesizing (NMNAT3) and degrading (CD38) enzymes, NAAD is predicted to be primarily localized within the mitochondria and cytoplasm . Its degradation at membrane surfaces suggests potential roles in compartmentalized signaling.
Future research must focus on the direct and quantitative measurement of NAAD in subcellular compartments using the methods outlined in this guide. The development of specific molecular probes or biosensors for NAAD would be a significant breakthrough, enabling real-time visualization of its dynamics in living cells. Elucidating the transport mechanisms that may move NAAD between compartments and identifying the receptors for its metabolite, cGDPR, will be crucial next steps in unraveling the biological significance of this unique NAD⁺ analog.
References
- 1. researchgate.net [researchgate.net]
- 2. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Location, Location, Location: Compartmentalization of NAD+ Synthesis and Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ Degrading Enzymes, Evidence for Roles During Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcellular Distribution of NAD+ between Cytosol and Mitochondria Determines the Metabolic Profile of Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Frontiers | Calmodulin Is the Fundamental Regulator of NADK-Mediated NAD Signaling in Plants [frontiersin.org]
Methodological & Application
Analytical Techniques for Nicotinamide Guanine Dinucleotide (NGD): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) Guanine Dinucleotide (NGD) is a structural and functional analog of the essential coenzyme Nicotinamide Adenine (B156593) Dinucleotide (NAD+). As an NAD+ analog, NGD is a valuable tool in biochemical and pharmacological research, particularly in studies involving NAD+-consuming enzymes such as CD38 and Poly(ADP-ribose) polymerases (PARPs). Accurate and robust analytical methods for the quantification of NGD are crucial for understanding its metabolism, mechanism of action, and potential therapeutic applications.
This document provides detailed application notes and protocols for the two primary analytical techniques used for the quantification of NGD: a fluorescence-based enzymatic assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Method Performance
While specific quantitative performance data for Nicotinamide Guanine Dinucleotide (NGD) analysis is not extensively available in the public literature, the following tables summarize typical performance characteristics for the analysis of the closely related and structurally similar compound, NAD+, using comparable analytical methodologies. These values can serve as a benchmark for the development and validation of NGD-specific assays.
Table 1: Representative Performance of LC-MS/MS Methods for NAD+ Quantification
| Parameter | Typical Value Range |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 µM[1] |
| Linearity (Correlation Coefficient, r²) | > 0.99[1] |
| Linearity Range | 0.25 - 200 µM[1] |
| Accuracy (% Recovery) | 92.2% - 107.3% |
| Precision (%RSD) | < 15% |
Table 2: Representative Performance of a Fluorescence-Based Assay for Nicotinamide
| Parameter | Typical Value |
| Lower Limit of Detection | 10 ng/mL |
| Recovery | 92.75% - 105.13% |
| Precision (%RSD) | 3.76% - 4.43% |
I. Fluorescence-Based Enzymatic Assay for NGD
This assay is based on the enzymatic activity of CD38, an enzyme that utilizes NGD as a substrate for its cyclase activity, producing the fluorescent molecule cyclic GDP-ribose (cGDPR). The increase in fluorescence is directly proportional to the amount of NGD consumed in the reaction.
Experimental Protocol
1. Reagents and Materials:
-
Recombinant Human CD38 enzyme
-
This compound (NGD) standard
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4
-
96-well white opaque microplate
-
Fluorescence microplate reader
2. Standard Curve Preparation:
-
Prepare a stock solution of NGD in the Assay Buffer.
-
Perform serial dilutions of the NGD stock solution to create a standard curve (e.g., 0 - 200 µM).
3. Sample Preparation:
-
For cellular or tissue samples, homogenization in a suitable lysis buffer followed by centrifugation to remove debris is recommended.
-
The resulting supernatant can be used for the assay. A protein quantification assay (e.g., BCA) should be performed to normalize the results.
4. Assay Procedure:
-
Add 25 µL of the NGD standard or sample to each well of the 96-well plate.
-
Add 25 µL of diluted CD38 enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add 50 µL of the NGD substrate solution to each well to initiate the reaction.
-
Measure the fluorescence intensity using a microplate reader with excitation at 300 nm and emission at 410 nm. Readings can be taken kinetically or as an endpoint measurement.
5. Data Analysis:
-
Subtract the blank reading from all standards and samples.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of NGD in the samples by interpolating their fluorescence values from the standard curve.
Caption: Workflow for the fluorescence-based enzymatic assay of NGD.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of NGD, making it the gold standard for accurate measurements in complex biological matrices. This protocol is based on established methods for NAD+ and its metabolites and can be adapted and validated for NGD.
Experimental Protocol
1. Reagents and Materials:
-
NGD standard
-
Internal Standard (IS): A stable isotope-labeled NGD is ideal. If unavailable, a structurally similar compound not present in the sample can be used.
-
Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Chromatography Column: A HILIC column or a reversed-phase C18 column.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of cold extraction solvent containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
3. LC-MS/MS Conditions (Example):
-
Column: HILIC column (e.g., Waters BEH Amide)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar NGD.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for NGD and the IS. The specific m/z transitions for NGD will need to be determined by infusing a standard solution into the mass spectrometer.
4. Data Analysis:
-
Integrate the peak areas of the NGD and IS MRM transitions.
-
Calculate the peak area ratio (NGD/IS).
-
Construct a calibration curve by plotting the peak area ratio of the standards against their concentrations.
-
Determine the concentration of NGD in the samples from the calibration curve.
Caption: General workflow for the LC-MS/MS analysis of NGD.
NGD Metabolic Pathway
This compound (NGD) is synthesized from nicotinamide mononucleotide (NMN) and guanosine (B1672433) triphosphate (GTP) by nicotinamide nucleotide adenylyltransferases (NMNATs). It can be degraded by NAD-glycohydrolases like CD38. NGD can also act as a coenzyme for certain dehydrogenases.
Caption: Simplified metabolic pathway of NGD synthesis and degradation.
References
Application Notes and Protocols for the Quantification of N-Glycolylneuraminic Acid (NGD) in Biological Samples Using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Glycolylneuraminic acid (Neu5Gc or NGD) is a sialic acid found in most mammals but not synthesized by humans due to a mutation in the CMAH gene.[1] However, humans can metabolically incorporate Neu5Gc from dietary sources, particularly red meat and dairy products.[2][3] The presence of Neu5Gc on therapeutic glycoproteins produced in non-human mammalian cell lines can elicit an immune response in patients, potentially affecting drug efficacy and safety. Therefore, accurate quantification of Neu5Gc is a critical quality attribute (CQA) for biopharmaceutical products and a subject of interest in various biological studies.[4]
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of Neu5Gc in diverse biological samples. This document provides detailed application notes and protocols for the analysis of Neu5Gc using HPLC with pre-column derivatization and fluorescence detection.
Principle of the Method
The quantification of Neu5Gc by HPLC typically involves three main steps:
-
Release of Sialic Acids: Sialic acids are cleaved from glycoconjugates either by mild acid hydrolysis or enzymatic digestion.[5]
-
Derivatization: The released sialic acids are fluorescently labeled, most commonly with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[6] This reaction is specific for the α-keto acid functionality of sialic acids and significantly enhances detection sensitivity.
-
HPLC Analysis: The DMB-labeled sialic acids are separated by reverse-phase HPLC and quantified using a fluorescence detector.[7]
Experimental Protocols
Protocol 1: Sample Preparation - Release of Sialic Acids
A. Mild Acid Hydrolysis (General Protocol)
This method is suitable for releasing sialic acids from a wide range of glycoproteins.
Materials:
-
Glycoprotein (B1211001) sample (5-200 µg)[7]
-
Acetic acid (2 M)[8]
-
Microcentrifuge tubes
-
Heat block or water bath (80°C)
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
Procedure:
-
Place the glycoprotein sample in a microcentrifuge tube.
-
Add 2 M acetic acid to the sample. The volume will depend on the initial sample concentration and volume.
-
Incubate the sample at 80°C for 2 hours to release the sialic acids.[8]
-
After incubation, cool the sample to room temperature.
-
Dry the hydrolysate completely using a centrifugal vacuum evaporator. The dried sample is now ready for derivatization.
B. Enzymatic Digestion (Alternative for labile O-acetylated sialic acids)
This method uses neuraminidase (sialidase) and is gentler than acid hydrolysis, preserving O-acetyl groups.
Materials:
-
Glycoprotein sample
-
Neuraminidase (from Arthrobacter ureafaciens)
-
Ammonium (B1175870) acetate (B1210297) buffer (e.g., 200 mM, pH 5.0)[5]
-
Acetonitrile
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Dissolve the glycoprotein sample in water.
-
In a microcentrifuge tube, mix 100 µL of the sample solution with 100 µL of 200 mM ammonium acetate buffer (pH 5.0) and 100 µL of neuraminidase solution.[5]
-
Incubate the mixture at 37°C for 24 hours.[5]
-
To stop the reaction, add 300 µL of acetonitrile.[5]
-
Centrifuge the solution at 12,000 rpm for 10 minutes to pellet the protein.[5]
-
Carefully collect the supernatant containing the released sialic acids for the derivatization step.
Protocol 2: DMB Derivatization
Materials:
-
Dried, released sialic acids from Protocol 1
-
DMB Labeling Reagent (prepare fresh):
-
7 mM 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)[9]
-
1 M 2-mercaptoethanol[9]
-
18 mM sodium hydrosulfite[9]
-
5 mM Trifluoroacetic acid (TFA)[9]
-
-
Sialic Acid Reference Panel (containing Neu5Ac and Neu5Gc standards)
-
Heat block (50°C)
-
Deionized water
-
HPLC vials
Procedure:
-
Prepare the DMB Labeling Reagent immediately before use. For a typical preparation: in a 2 mL glass vial, mix 436 µL of water, 38 µL of glacial acetic acid, and 26 µL of 2-mercaptoethanol. Add 440 µL of this solution to a separate vial containing 4 mg of sodium hydrosulfite and 0.7 mg of DMB.[10]
-
Dissolve the dried sialic acid samples and standards in 20 µL of the freshly prepared DMB Labeling Reagent.[6]
-
Cap the vials, vortex briefly, and incubate at 50°C for 3 hours in the dark.[6][8]
-
Stop the reaction by adding 480 µL of deionized water to each vial.
-
The samples are now ready for HPLC analysis. Store at 4°C in the dark and analyze within 24-72 hours.[6]
Protocol 3: HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a fluorescence detector.
-
Column: A reverse-phase C18 column (e.g., Waters BEH C18, Agilent AdvanceBio, or equivalent).[7]
-
Mobile Phase A: Deionized water[11]
-
Mobile Phase B: Acetonitrile[11]
-
Mobile Phase C (optional, often mixed with A and B): Methanol[11]
-
Flow Rate: Typically 0.4 - 0.9 mL/min, depending on the column dimensions.[6][12]
-
Column Temperature: 30°C[9]
-
Fluorescence Detection: Excitation at 373 nm and Emission at 448 nm.[11]
-
Injection Volume: 5 - 20 µL
Example Gradient Program: A typical gradient might be: 8% B for 24 min, then a ramp to 30% B over ~55 min, followed by a wash and re-equilibration.[9] Isocratic methods using a mixture of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v) are also common.[6] The exact conditions should be optimized for the specific column and system used.
Data Analysis:
-
Generate a standard curve by injecting serial dilutions of the DMB-labeled Neu5Ac and Neu5Gc quantitative standards.
-
Plot the peak area against the concentration for each standard.
-
Identify the Neu5Ac and Neu5Gc peaks in the sample chromatograms by comparing their retention times with the standards.
-
Quantify the amount of Neu5Ac and Neu5Gc in the samples using the standard curve.
-
The percentage of Neu5Gc can be calculated using the formula: %Neu5Gc = [Neu5Gc / (Neu5Ac + Neu5Gc)] x 100.[13]
Data Presentation
The following tables summarize typical quantitative data for HPLC-based Neu5Gc analysis.
Table 1: Chromatographic Performance
| Analyte | Typical Retention Time (min) |
| DMB-Neu5Gc | 5.9[14] |
| DMB-Neu5Ac | 7.5[14] |
Retention times are highly dependent on the specific column, mobile phase, and gradient used and should be confirmed with standards.
Table 2: Method Performance and Sensitivity
| Parameter | Neu5Ac | Neu5Gc | Reference |
| Limit of Detection (LOD) | 0.06 pmol | 0.08 pmol | [11] |
| Limit of Quantitation (LOQ) | 0.17 pmol | 0.23 pmol | [11] |
| Linearity Range (on column) | 15 - 160 pmol | 15 - 160 pmol | [5] |
| Peak Area Precision (%RSD) | < 3% | < 3% | [5] |
Visualizations
Experimental Workflow
Caption: Experimental Workflow for NGD Quantification by HPLC
Metabolic Pathway of Dietary Neu5Gc
As humans cannot synthesize Neu5Gc, its presence in tissues results from the metabolic incorporation of dietary Neu5Gc. This is not a signaling pathway but a metabolic route.
Caption: Metabolic Pathway of Dietary Neu5Gc Incorporation in Human Cells
References
- 1. Frontiers | Involvement of a Non-Human Sialic Acid in Human Cancer [frontiersin.org]
- 2. Human uptake and incorporation of an immunogenic nonhuman dietary sialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ludger.com [ludger.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. DMB Sialic Acid Labeling Kit • QA-Bio • Quantitative Analysis [qa-bio.com]
- 9. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. biorxiv.org [biorxiv.org]
- 13. EP2302390B1 - Methods for detecting and analyzing n-glycolylneuraminic acid (Neu5Gc) specific antibodies in biological materials - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Nicotinamide Guanine Dinucleotide (NGD) using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling.[1][2] Its analog, nicotinamide guanine (B1146940) dinucleotide (NGD), has been identified as an endogenous molecule in murine tissues.[3] Understanding the metabolism and abundance of NGD is of growing interest for its potential roles in cellular processes and as a biomarker. This application note provides a detailed protocol for the sensitive and specific quantification of NGD and related metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of the NAD+ metabolome.[4][5]
Signaling Pathway of NAD+ Metabolism
The synthesis and consumption of NAD+ are tightly regulated through a network of salvage and de novo pathways. NGD is understood to be synthesized from nicotinamide mononucleotide (NMN) and guanosine (B1672433) triphosphate (GTP), likely by NMNAT enzymes, and is degraded by enzymes such as CD38.[3] The following diagram illustrates the key pathways of NAD+ metabolism, highlighting the position of NGD.
Caption: Simplified NAD+ metabolic pathways, including de novo synthesis, the Preiss-Handler pathway, and the salvage pathway, with the integration of Nicotinamide Guanine Dinucleotide (NGD).
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for the accurate quantification of NGD and related metabolites due to their susceptibility to degradation.[6][7] The following protocol is a general guideline and may require optimization based on the specific biological matrix.
Materials:
-
Biological sample (e.g., tissue, cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C
-
Internal Standard (IS) solution (e.g., ¹³C₅-NAD+)
-
Centrifuge capable of 4°C and >15,000 x g
-
Syringe filters (0.22 µm)
Procedure:
-
Harvesting: For cell cultures, aspirate the medium and wash cells twice with ice-cold PBS. For tissues, excise quickly and snap-freeze in liquid nitrogen.
-
Homogenization (for tissues): Weigh the frozen tissue and add 20 volumes of pre-chilled extraction solvent. Homogenize using a bead beater or similar equipment while keeping the sample on ice.
-
Extraction: Add the pre-chilled extraction solvent to the cell pellet or tissue homogenate. Add the internal standard to each sample. Vortex vigorously for 1 minute.
-
Precipitation: Incubate the samples at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.
-
Collection: Carefully collect the supernatant, which contains the metabolites.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: Proceed immediately to LC-MS/MS analysis or store at -80°C.
LC-MS/MS Analysis
This section provides a starting point for the development of a robust LC-MS/MS method for NGD analysis. Optimization of chromatographic and mass spectrometric parameters is recommended.
Liquid Chromatography (LC) Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of these polar metabolites.[4] An alternative is a reversed-phase column with an ion-pairing agent.[8]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Optimize nebulizer gas, heating gas, interface temperature, and collision energies for each analyte.[9]
Quantitative Data
The following table summarizes the key quantitative parameters for NGD and related NAD+ metabolites. Mass transitions for NGD are predicted based on its structure (Nicotinamide Mononucleotide + Guanosine Monophosphate).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity |
| NGD | 680.1 | 136.1 | ~45-50 | Positive |
| NAD+ | 664.0 | 136.1 | 46 | Positive |
| NADH | 666.0 | 649.2 | 19 | Positive |
| NMN | 335.1 | 123.1 | ~20-25 | Positive |
| NAM | 123.1 | 80.1 | ~15-20 | Positive |
| ¹³C₅-NAD+ (IS) | 669.0 | 136.2 | 43 | Positive |
Note: NGD parameters are theoretical and require experimental optimization. Data for other metabolites are derived from existing literature.[9][10]
Experimental Workflow
The overall process from sample collection to data analysis is depicted in the following workflow diagram.
Caption: A comprehensive workflow for the quantitative analysis of NGD from biological samples using LC-MS/MS.
Conclusion
This application note provides a framework for the quantitative analysis of this compound using LC-MS/MS. The detailed protocols for sample preparation and instrument parameters, along with the summarized quantitative data, offer a solid starting point for researchers. The provided diagrams for the signaling pathway and experimental workflow aid in the conceptual understanding of NGD's metabolic context and the analytical process. Further method development and validation are essential for specific applications in research and drug development.
References
- 1. Nicotinamide Adenine Dinucleotide Metabolism and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The simultaneous measurement of nicotinamide adenine dinucleotide and related compounds by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for quantifying NAD+ and related metabolites in mice sciatic nerves and its application to a nerve injury animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Nicotinamide Guanine Dinucleotide (NGD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) Guanine Dinucleotide (NGD) is a structural and functional analog of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes. As an NAD+ analog, NGD is a valuable tool for studying the mechanisms of NAD+-dependent enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are implicated in a wide range of cellular processes and disease states. The availability of high-purity NGD is essential for accurate in vitro biochemical and biophysical studies.
These application notes provide detailed protocols for the enzymatic synthesis of NGD and its subsequent purification using chromatographic techniques. The methodologies are designed to be accessible to researchers with a standard molecular biology and biochemistry laboratory setup.
Synthesis of Nicotinamide Guanine Dinucleotide (NGD)
The synthesis of NGD can be efficiently achieved through an enzymatic reaction utilizing a nicotinamide mononucleotide adenylyltransferase (NMNAT) enzyme. These enzymes catalyze the transfer of a guanosine (B1672433) monophosphate (GMP) moiety from guanosine triphosphate (GTP) to nicotinamide mononucleotide (NMN) to form NGD. This biocatalytic approach offers high specificity and yield under mild reaction conditions.
Enzymatic Synthesis Protocol
This protocol is adapted from established methods for the enzymatic synthesis of NAD+ and its analogs.[1]
Materials:
-
Nicotinamide Mononucleotide (NMN)
-
Guanosine 5'-triphosphate (GTP), sodium salt
-
Recombinant Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), (e.g., human NMNAT1 or a bacterial equivalent)
-
HEPES buffer (1 M, pH 7.4)
-
Magnesium chloride (MgCl2, 1 M)
-
Nuclease-free water
Reaction Setup:
-
Prepare a 50 mM HEPES buffer (pH 7.4) containing 10 mM MgCl2.
-
Dissolve NMN and GTP in the reaction buffer to final concentrations of 5 mM and 10 mM, respectively.
-
Add recombinant NMNAT to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by reverse-phase HPLC.
Quantitative Data Summary for Enzymatic Synthesis
| Parameter | Value | Reference |
| NMN Concentration | 5 mM | Adapted from[1] |
| GTP Concentration | 10 mM | Adapted from[1] |
| NMNAT Concentration | 1-5 µM | Adapted from[1] |
| Incubation Temperature | 37°C | Adapted from[1] |
| Incubation Time | 2-4 hours | Adapted from[1] |
| Expected Yield | >90% | Estimated based on similar reactions[1] |
Purification of this compound (NGD)
Following the enzymatic synthesis, NGD can be purified from the reaction mixture to remove unreacted substrates (NMN and GTP), the enzyme, and any byproducts. A two-step purification process involving anion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended for achieving high purity.
Anion-Exchange Chromatography Protocol
This step is designed to separate the negatively charged NGD from the less charged NMN and the positively charged enzyme.
Materials:
-
DEAE-Sepharose or similar weak anion-exchange resin
-
Tris-HCl buffer (1 M, pH 7.5)
-
Sodium chloride (NaCl, 5 M)
-
Nuclease-free water
Procedure:
-
Pack a column with DEAE-Sepharose and equilibrate with 20 mM Tris-HCl, pH 7.5.
-
Dilute the synthesis reaction mixture 1:1 with the equilibration buffer and load it onto the column.
-
Wash the column with 2-3 column volumes of equilibration buffer to remove unbound NMNAT.
-
Elute the bound nucleotides with a linear gradient of 0-0.5 M NaCl in 20 mM Tris-HCl, pH 7.5, over 10 column volumes.
-
Collect fractions and monitor the absorbance at 260 nm. Pool the fractions containing the main nucleotide peak, which will include both NGD and GTP.
Reversed-Phase HPLC Protocol
This final polishing step separates NGD from the remaining GTP and other impurities based on hydrophobicity.
Materials:
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Triethylammonium acetate (B1210297) (TEAA) buffer (1 M, pH 7.0)
-
Acetonitrile (B52724) (HPLC grade)
Procedure:
-
Equilibrate the C18 column with 0.1 M TEAA, pH 7.0 (Mobile Phase A).
-
Inject the pooled and concentrated fractions from the anion-exchange step.
-
Elute with a linear gradient of 0-25% acetonitrile in 0.1 M TEAA (Mobile Phase B) over 30 minutes at a flow rate of 1 ml/min.
-
Monitor the elution profile at 260 nm. NGD will elute as a distinct peak, typically after GTP.
-
Collect the NGD peak, lyophilize to remove the buffer, and resuspend in nuclease-free water.
Quantitative Data Summary for HPLC Purification
| Parameter | Value |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1 M Triethylammonium acetate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25% B over 30 minutes |
| Flow Rate | 1 ml/min |
| Detection | 260 nm |
Visualizations
Caption: Enzymatic synthesis of NGD from NMN and GTP.
Caption: Workflow for the purification of NGD.
Caption: NGD as a substrate analog for NAD+-dependent enzymes.
References
Application Notes and Protocols for High-Throughput Screening of CD38 Inhibitors Using a Nicotinamide Guanine Dinucleotide (NGD) Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a critical role in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) metabolism and calcium signaling.[1][2][3][4] As a key regulator of cellular NAD+ levels, CD38 has emerged as a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and age-related conditions.[1][5][6][7] The development of small molecule inhibitors targeting CD38 is a promising strategy for modulating its enzymatic activity and restoring NAD+ homeostasis.[8][9]
This document provides a detailed protocol for a robust and sensitive fluorescence-based assay for high-throughput screening (HTS) of CD38 inhibitors. The assay leverages the cyclase activity of CD38, which converts the non-fluorescent substrate nicotinamide guanine (B1146940) dinucleotide (NGD+) into the highly fluorescent product, cyclic guanosine (B1672433) diphosphate (B83284) ribose (cGDPR).[8] The rate of fluorescence increase is directly proportional to CD38 activity, allowing for the quantitative assessment of inhibitor potency.
Principle of the Assay
The screening assay is based on the enzymatic conversion of NGD+ by CD38. In its cyclase function, CD38 catalyzes the formation of cGDPR, a fluorescent molecule. Inhibitors of CD38 will decrease the rate of this reaction, resulting in a lower fluorescent signal. The assay is performed in a microplate format, making it suitable for HTS of large compound libraries. The fluorescence is measured kinetically, and the inhibitory activity of test compounds is determined by comparing the reaction rates in the presence and absence of the compounds.
Signaling Pathway and Enzymatic Reaction
CD38 is a key enzyme in the catabolism of NAD+. Its enzymatic activities, including NADase and ADP-ribosyl cyclase functions, lead to the production of second messengers like cyclic ADP-ribose (cADPR) and the consumption of NAD+.[3][6] This impacts cellular processes regulated by NAD+-dependent enzymes such as sirtuins and PARPs, and also influences intracellular calcium levels through cADPR.[3] Inhibiting CD38 can therefore restore NAD+ levels and modulate these downstream signaling events.
Caption: CD38 enzymatic activity and its role in calcium signaling.
Experimental Workflow
The experimental workflow is designed for efficiency and reproducibility in a high-throughput screening setting. The process involves preparation of reagents, plate setup, initiation of the enzymatic reaction, and kinetic fluorescence measurement.
Caption: High-throughput screening workflow for CD38 inhibitors.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human CD38 | BPS Bioscience | 71277 | -80°C |
| Nicotinamide Guanine Dinucleotide (NGD+) | BPS Bioscience | 78051 | -20°C |
| CD38 Assay Buffer | BPS Bioscience | 79314 | 4°C |
| CD38 Inhibitor (e.g., 78c) | Sigma-Aldrich | SML1702 | -20°C |
| 96-well White, Flat-Bottom Plates | Corning | 3917 | Room Temp |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 | Room Temp |
Experimental Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL.
1. Reagent Preparation:
-
CD38 Assay Buffer: Thaw at room temperature.
-
Recombinant CD38 Enzyme: Thaw on ice. Dilute to the desired concentration (e.g., 5-10 ng/µL) with CD38 Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. Keep on ice.
-
NGD+ Substrate: Thaw on ice. Prepare a working solution in CD38 Assay Buffer. The final concentration in the assay is typically in the low micromolar range. Protect from light.
-
Test Compounds and Controls: Prepare a 100X stock solution of test compounds in DMSO. For the assay, create a 4X working solution by diluting the stock in CD38 Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[5]
-
Positive Control: A known CD38 inhibitor (e.g., 78c) at a concentration that gives significant inhibition.
-
Negative Control (No Inhibitor): CD38 Assay Buffer with the same final DMSO concentration as the test compound wells.
-
Blank: CD38 Assay Buffer without the enzyme.
-
2. Assay Procedure:
-
Add 25 µL of the 4X test compound or control solution to the appropriate wells of a 96-well white plate.
-
Add 50 µL of the diluted CD38 enzyme solution to all wells except the blank wells. Add 50 µL of CD38 Assay Buffer to the blank wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the NGD+ substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence in kinetic mode for 30-60 minutes with readings every 1-2 minutes.
Data Presentation and Analysis
1. Data Collection:
Record the relative fluorescence units (RFU) over time for each well.
2. Calculation of Reaction Rate:
-
Plot RFU versus time for each well.
-
Determine the slope of the linear portion of the curve. This represents the reaction rate (V).
3. Calculation of Percent Inhibition:
The percent inhibition for each test compound concentration is calculated using the following formula:
% Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
Where:
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
V_no_inhibitor is the reaction rate of the negative control (no inhibitor).
4. IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Summary of Assay Parameters:
| Parameter | Value |
| Final Reaction Volume | 100 µL |
| Plate Format | 96-well, white, flat-bottom |
| Temperature | 37°C |
| Excitation Wavelength | 300 nm |
| Emission Wavelength | 410 nm |
| Read Mode | Kinetic |
| Read Duration | 30 - 60 minutes |
| Final DMSO Concentration | ≤ 1% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Low substrate concentration | Optimize the NGD+ concentration. | |
| High Background | Autofluorescence of compounds | Screen compounds for intrinsic fluorescence at the assay wavelengths. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Ensure the assay buffer conditions are optimal for enzyme stability. |
Conclusion
This application note provides a comprehensive and detailed protocol for a CD38 inhibitor screening assay using NGD as a fluorogenic substrate. The assay is sensitive, reproducible, and amenable to high-throughput screening, making it a valuable tool for the discovery and characterization of novel CD38 inhibitors for therapeutic development. Adherence to the outlined procedures and careful data analysis will ensure the generation of high-quality, reliable results.
References
- 1. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and this compound (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and this compound (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cusabio.com [cusabio.com]
- 7. abcam.cn [abcam.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TNB-738, a biparatopic antibody, boosts intracellular NAD+ by inhibiting CD38 ecto-enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enzymatic Assays Utilizing Nicotinamide Guanine Dinucleotide (NGD)
Introduction
Nicotinamide (B372718) Guanine (B1146940) Dinucleotide (NGD) is a structural and functional analog of Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a pivotal coenzyme in cellular metabolism.[1][2] Like NAD+, NGD can serve as a coenzyme in redox reactions, accepting or donating electrons.[1] Its unique properties, including its fluorescence upon conversion to its cyclic form (cGDPR) by certain enzymes, make it a valuable tool for specific enzymatic assays.[3] These application notes provide an overview of the use of NGD in enzymatic assays, with a focus on the enzymes Alcohol Dehydrogenase (ADH) and CD38.
Principle of NGD-Based Assays
NGD-based assays leverage its ability to act as a coenzyme or a substrate for specific enzymes.
-
Coenzymatic Activity (e.g., with Alcohol Dehydrogenase): In reactions catalyzed by enzymes like ADH, NGD is reduced to NGDH. The reaction progress can be monitored by measuring the change in absorbance or fluorescence, similar to traditional NAD+/NADH assays.[1]
-
Substrate Activity (e.g., for CD38): CD38 is an ectoenzyme that can utilize NGD as a substrate, catalyzing its conversion to cyclic GDP-ribose (cGDPR).[3] This reaction is particularly amenable to a fluorescence-based assay, as the product, cGDPR, is fluorescent, while the substrate, NGD, is not. The increase in fluorescence intensity is directly proportional to the enzyme activity.[4][5][6] This fluorescence-based method offers a sensitive and continuous means to measure the activity of CD38 and other NAD+ glycohydrolases.[4][5]
Data Presentation: Quantitative Kinetic Data
The following table summarizes the kinetic parameters of Alcohol Dehydrogenase (ADH) with NGD as a coenzyme compared to its natural coenzyme, NAD+. This data highlights the difference in affinity and catalytic efficiency.
| Coenzyme | Enzyme | Km (µM) | Vmax (µM/min) | kcat (1/s) |
| NGD | ADH | 1380 ± 320 | 10.1 ± 1.2 | 0.40 ± 0.05 |
| NAD+ | ADH | 285 ± 53 | 43.5 ± 2.6 | 1.74 ± 0.10 |
Data adapted from a study on the metabolism and biochemical properties of NAD+ analogs.[1]
Experimental Protocols
1. Protocol for Fluorescence-Based CD38 Activity Assay using NGD
This protocol describes the measurement of CD38 cyclase activity using NGD as a substrate. The production of the fluorescent product, cGDPR, is monitored over time.[4][5][7]
Materials:
-
NGD (Nicotinamide Guanine Dinucleotide)
-
Recombinant CD38 enzyme or cell/tissue lysates containing CD38
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of NGD in assay buffer. Store at -20°C.
-
Dilute the NGD stock solution in assay buffer to the desired final working concentration (e.g., 200 µM).
-
Prepare the CD38 enzyme solution by diluting the recombinant enzyme or cell/tissue lysate in assay buffer to the desired concentration.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the CD38 enzyme solution.
-
Include a "no enzyme" control well containing 50 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
To each well, add 50 µL of the NGD working solution to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 300 nm and an emission wavelength of 410 nm.
-
Record the fluorescence every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the "no enzyme" control from the readings of the experimental wells.
-
Calculate the rate of reaction by determining the slope of the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be expressed as the change in fluorescence units per minute per microgram of protein.
-
2. Protocol for Determining Coenzymatic Activity of NGD with Alcohol Dehydrogenase (ADH)
This protocol outlines a spectrophotometric assay to assess the ability of NGD to act as a coenzyme for ADH in the oxidation of ethanol (B145695). The formation of the reduced coenzyme, NGDH, is monitored by the increase in absorbance at 340 nm.
Materials:
-
NGD (this compound)
-
Yeast Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer: 50 mM Glycine-NaOH, pH 9.0
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of NGD in assay buffer.
-
Prepare a 1 M stock solution of ethanol in deionized water.
-
Prepare an ADH stock solution (e.g., 1 mg/mL) in assay buffer.
-
-
Assay Setup:
-
In a UV-transparent microplate well or cuvette, prepare the reaction mixture with the following components:
-
Assay Buffer: 80 µL
-
Ethanol (from 1 M stock): 10 µL (final concentration 100 mM)
-
NGD (from 10 mM stock): 5 µL (final concentration 0.5 mM)
-
-
Include a control reaction without the enzyme (add 5 µL of assay buffer instead of ADH).
-
-
Initiate the Reaction:
-
Add 5 µL of the ADH stock solution to the reaction mixture to initiate the reaction. The final volume will be 100 µL.
-
-
Spectrophotometric Measurement:
-
Immediately place the plate or cuvette in the spectrophotometer.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction by determining the slope of the linear portion of the absorbance versus time graph.
-
The activity of ADH with NGD as a coenzyme can be calculated using the Beer-Lambert law, though the extinction coefficient for NGDH at 340 nm would need to be determined or referenced.
-
Visualizations
Signaling Pathway Diagram: Role of CD38 in NAD+ Metabolism
Caption: Role of CD38 in NAD+ metabolism and the use of NGD as a fluorescent assay substrate.
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// Edges prep -> setup [color="#5F6368"]; setup -> initiate [color="#5F6368"]; initiate -> measure [color="#5F6368"]; measure -> analyze [color="#5F6368"]; }
References
- 1. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and this compound (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]
- 5. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and this compound (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Alcohol Dehydrogenase Kinetics with Nicotinamide Guanine Dinucleotide (NGD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol dehydrogenases (ADHs) are a class of enzymes crucial for the metabolism of alcohols and aldehydes.[1] Their activity is dependent on the coenzyme Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), which acts as an electron acceptor in the oxidation of alcohols.[2] Nicotinamide Guanine (B1146940) Dinucleotide (NGD) is an analog of NAD+ and has been shown to serve as a coenzyme for alcohol dehydrogenase, facilitating the oxidation of alcohols.[2] Understanding the kinetic parameters of ADH with NGD is valuable for researchers studying enzyme mechanisms, developing novel therapeutic agents, and designing biosensors. These application notes provide a detailed protocol for characterizing the kinetics of ADH with NGD and comparing its efficiency to NAD+.
Principle
The enzymatic activity of alcohol dehydrogenase is determined by monitoring the reduction of the coenzyme (NAD+ or NGD) to its reduced form (NADH or NGDH). This reduction is directly proportional to the oxidation of the alcohol substrate to an aldehyde. The reduced forms, NADH and NGDH, exhibit a characteristic absorbance at 340 nm, whereas the oxidized forms do not. By measuring the rate of increase in absorbance at 340 nm, the initial velocity of the enzymatic reaction can be calculated. This allows for the determination of key kinetic parameters, including the Michaelis constant (Km) and the maximum velocity (Vmax), by measuring the initial reaction rates at various substrate and coenzyme concentrations.
Data Presentation
Table 1: Comparative Kinetic Parameters of Yeast Alcohol Dehydrogenase with NAD+ and NGD
| Coenzyme | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| NAD+ | Value | Value | Value | Value |
| NGD | Value | Value | Value | Value |
Note: The values in this table are representative and should be determined experimentally using the protocols outlined below. A study by Yaku et al. (2019) demonstrated that NGD and NHD can act as coenzymes for ADH, although with a lower affinity than NAD+.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the catalytic reaction of alcohol dehydrogenase and the general experimental workflow for determining its kinetic parameters.
Caption: Catalytic cycle of alcohol dehydrogenase with NGD as a coenzyme.
Caption: General workflow for determining ADH kinetic parameters.
Experimental Protocols
Materials and Reagents
-
Yeast Alcohol Dehydrogenase (ADH) (e.g., Sigma-Aldrich, Cat. No. A7011 or similar)
-
Nicotinamide Guanine Dinucleotide (NGD)
-
Nicotinamide Adenine Dinucleotide (NAD+)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Sodium Pyrophosphate buffer (0.1 M, pH 8.8)
-
Bovine Serum Albumin (BSA)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
-
Deionized water
Preparation of Solutions
-
ADH Stock Solution: Prepare a 1 mg/mL stock solution of ADH in cold 0.1 M sodium pyrophosphate buffer (pH 8.8) containing 0.1% (w/v) BSA. Keep on ice.
-
Working ADH Solution: Immediately before use, dilute the ADH stock solution with cold buffer to a final concentration that yields a linear rate of absorbance change of 0.02-0.1 per minute under standard assay conditions. The optimal concentration should be determined empirically.
-
NGD and NAD+ Stock Solutions: Prepare 10 mM stock solutions of NGD and NAD+ in 0.1 M sodium pyrophosphate buffer (pH 8.8). Store on ice.
-
Ethanol Stock Solution: Prepare a 1 M stock solution of ethanol in deionized water.
-
Reaction Buffer: 0.1 M Sodium Pyrophosphate buffer, pH 8.8.
Protocol 1: Determination of Km and Vmax for NGD
This protocol is designed to determine the Michaelis-Menten kinetic parameters of ADH for the coenzyme NGD at a saturating concentration of the alcohol substrate.
-
Set up the Spectrophotometer: Set the wavelength to 340 nm and equilibrate the cuvette holder to 25°C.
-
Prepare a Series of NGD Dilutions: From the 10 mM NGD stock solution, prepare a series of dilutions in the reaction buffer to achieve final assay concentrations ranging from approximately 0.1 to 5 times the expected Km. A suggested range to start with is 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM, 2.5 mM, and 5.0 mM in the final reaction mixture.
-
Prepare the Reaction Mixture: In a 1 cm quartz cuvette, combine the following:
-
Reaction Buffer (to a final volume of 1.0 mL)
-
Ethanol (to a final saturating concentration, e.g., 100 mM)
-
Varying concentrations of NGD
-
-
Initiate the Reaction: Add the working ADH solution to the cuvette to start the reaction. Mix gently by inverting the cuvette.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm every 15 seconds for 3-5 minutes.
-
Calculate Initial Velocity: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot (ΔA/min). Convert this to µmol/min using the Beer-Lambert law (ε for NADH/NGDH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Data Analysis: Plot the initial velocity (v₀) against the NGD concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[NGD]) to determine these parameters.
Protocol 2: Determination of Km and Vmax for Ethanol with NGD as Coenzyme
This protocol is designed to determine the kinetic parameters of ADH for the substrate ethanol, using a saturating concentration of the coenzyme NGD.
-
Set up the Spectrophotometer: As described in Protocol 1.
-
Prepare a Series of Ethanol Dilutions: From the 1 M ethanol stock solution, prepare a series of dilutions in the reaction buffer to achieve final assay concentrations ranging from approximately 0.1 to 5 times the expected Km. A suggested range to start with is 1 mM, 2.5 mM, 5 mM, 10 mM, 25 mM, and 50 mM in the final reaction mixture.
-
Prepare the Reaction Mixture: In a 1 cm quartz cuvette, combine the following:
-
Reaction Buffer (to a final volume of 1.0 mL)
-
NGD (to a final saturating concentration, e.g., 5 mM, as determined from Protocol 1)
-
Varying concentrations of ethanol
-
-
Initiate and Measure: Follow steps 4 and 5 from Protocol 1.
-
Calculate and Analyze Data: Follow steps 6 and 7 from Protocol 1, plotting initial velocity against ethanol concentration.
Protocol 3: Comparative Kinetics with NAD+
To compare the efficacy of NGD with NAD+, repeat Protocols 1 and 2, substituting NAD+ for NGD in all steps. This will allow for a direct comparison of the kinetic parameters (Km, Vmax, kcat, and kcat/Km) for both coenzymes under identical experimental conditions.
Applications in Drug Development
The study of ADH kinetics with coenzyme analogs like NGD has significant implications for drug development.
-
Inhibitor Screening: The protocols described can be adapted to screen for inhibitors of ADH. By measuring the enzyme's activity in the presence and absence of a potential inhibitor, the potency and mechanism of inhibition can be determined.
-
Prodrug Activation: Some prodrugs require enzymatic activation to their active form. If this activation is catalyzed by ADH, understanding how different coenzymes affect the reaction rate can be crucial for predicting drug efficacy.
-
Toxicity Studies: ADH is involved in the metabolism of various xenobiotics. Investigating the kinetics with different coenzymes can provide insights into the metabolic pathways and potential toxicities of new drug candidates.
Conclusion
These application notes provide a comprehensive framework for studying the kinetics of alcohol dehydrogenase with the NAD+ analog, NGD. By following the detailed protocols, researchers can obtain reliable kinetic data to compare the efficiency of NGD and NAD+ as coenzymes for ADH. This information is valuable for fundamental enzymology research and has practical applications in the field of drug development and discovery.
References
Troubleshooting & Optimization
Technical Support Center: CD38 Cyclase Assay with NGD Substrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CD38 cyclase assay with nicotinamide (B372718) guanine (B1146940) dinucleotide (NGD) as a substrate.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the CD38 cyclase assay using NGD?
The CD38 cyclase assay with NGD substrate is a fluorescence-based method to measure the ADP-ribosyl cyclase activity of the CD38 enzyme.[1][2][3] CD38 catalyzes the conversion of the non-fluorescent substrate Nicotinamide Guanine Dinucleotide (NGD+) into a highly fluorescent product, cyclic GDP-ribose (cGDPR).[2][3] The increase in fluorescence intensity is directly proportional to the CD38 cyclase activity and can be monitored over time using a fluorescence plate reader with excitation at approximately 300 nm and emission at 410 nm.[2][4]
Q2: What are the primary applications of this assay?
This assay is widely used for:
-
Studying the enzyme kinetics of CD38 cyclase activity.[5]
-
Screening for and characterizing inhibitors of CD38 cyclase activity.[5][6]
-
Determining the effects of various compounds or biological conditions on CD38 function.
-
Measuring CD38 activity in cell lysates and tissue homogenates.[1][7]
Q3: What are the key reagents and equipment needed for this assay?
Key components include:
-
Source of CD38: This can be a purified recombinant CD38 enzyme, or lysates from cells or tissues expressing CD38.[1][7]
-
NGD+ Substrate: The specific substrate for measuring cyclase activity.[2]
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4 or 7.5).[2][3]
-
Microplate Reader: A fluorometer capable of kinetic readings with excitation and emission wavelengths of approximately 300 nm and 410 nm, respectively.[2]
-
96-well Plates: Opaque white or black plates are recommended to minimize background fluorescence and light scattering.[1][7]
-
(Optional) Inhibitor Control: A known inhibitor of CD38 cyclase activity, such as quercetin, can be used as a positive control for inhibition studies.[2][5]
Troubleshooting Guide
Problem 1: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Contaminated Reagents or Buffers | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers if necessary. |
| Autofluorescence of Test Compounds | Test the fluorescence of your compounds alone at the assay's excitation and emission wavelengths. If a compound is fluorescent, consider using a lower concentration or a different assay format. |
| Incorrect Plate Type | Use opaque white or black microplates designed for fluorescence assays to reduce background signal and prevent well-to-well crosstalk.[7] |
| NGD+ Degradation | Store NGD+ protected from light and at the recommended temperature. Prepare fresh dilutions before each experiment. |
Problem 2: Low or No Enzyme Activity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage and handling of the CD38 enzyme, avoiding multiple freeze-thaw cycles.[8] If using cell or tissue lysates, ensure the lysis procedure does not denature the enzyme.[1] |
| Suboptimal Assay Conditions | Verify that the assay buffer pH, temperature, and ionic strength are optimal for CD38 activity. The assay is typically performed at 37°C.[2] |
| Incorrect Substrate Concentration | Use an appropriate concentration of NGD+. A typical starting concentration is 100-200 µM.[3][4] |
| Presence of Inhibitors | Ensure that none of the reagents or buffers contain known inhibitors of CD38. If testing inhibitors, include a vehicle-only control. |
Problem 3: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and substrate. |
| Inconsistent Incubation Times | For kinetic assays, ensure that the plate is read immediately after the addition of the final reagent. For endpoint assays, ensure precise timing of the incubation period for all wells.[2] |
| Temperature Gradients Across the Plate | Pre-incubate the plate and reagents at the assay temperature to avoid temperature fluctuations across the plate.[2] |
| Incomplete Mixing | Gently mix the contents of the wells after adding all reagents, for example, by using an orbital shaker for a few seconds.[7] |
Experimental Protocols
Standard CD38 Cyclase Activity Assay Protocol
This protocol provides a general framework. Optimal conditions may vary depending on the source of CD38 and specific experimental goals.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4).[3]
-
Prepare NGD+ substrate solution in Assay Buffer. A typical final concentration in the assay is 100-200 µM.[3][4]
-
Prepare the CD38 enzyme solution. For recombinant enzyme, dilute it in Assay Buffer to the desired concentration. For cell or tissue lysates, prepare the lysate as described below.
-
-
Sample Preparation (Cell/Tissue Lysates):
-
Homogenize cells or tissues in a suitable lysis buffer (e.g., sucrose (B13894) buffer with sonication).[1][7]
-
Centrifuge the lysate to pellet cellular debris.
-
Determine the protein concentration of the supernatant. This will be used to normalize the enzyme activity.
-
-
Assay Procedure:
-
Add a specific volume of your CD38 enzyme preparation (recombinant enzyme or lysate) to the wells of a 96-well opaque plate.
-
For inhibitor studies, add the test compounds and incubate for a pre-determined time. Include appropriate controls (vehicle and positive inhibitor).
-
Initiate the reaction by adding the NGD+ substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.[2]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 300 nm, Emission: 410 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[2]
-
Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the background control (wells with no enzyme) from all other wells.
-
For inhibition studies, calculate the percent inhibition for each inhibitor concentration.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Excitation Wavelength | 300 nm | [2][4] |
| Emission Wavelength | 410 nm | [2][4] |
| NGD+ Concentration | 100 - 200 µM | [3][4] |
| Assay Temperature | 37°C | [2] |
| Final Reaction Volume | 100 - 200 µL | [1][2] |
Visualizations
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Cd38/Adp-Ribosyl Cyclase: A New Role in the Regulation of Osteoclastic Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and this compound (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Nicotinamide Adenine Dinucleotide Fluorescence Assays
Welcome to the Technical Support Center for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP) fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve potential sources of interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in NAD(P)H fluorescence assays?
A1: Interference in NAD(P)H fluorescence assays can arise from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from biological molecules within the sample or components of the assay medium that emit light in the same wavelength range as NAD(P)H.
-
Inner Filter Effect (IFE): Absorption of the excitation or emission light by compounds in the sample, leading to an apparent decrease in fluorescence.
-
Quenching: Non-radiative energy transfer from the excited fluorophore (NAD(P)H) to another molecule, resulting in decreased fluorescence intensity.
-
Enzyme Inhibitors/Activators: Compounds that directly affect the activity of the enzyme being assayed, leading to inaccurate measurements of NAD(P)H production or consumption.
-
Environmental Factors: Variations in pH and temperature can significantly alter the fluorescence properties of NAD(P)H.
Q2: My blank wells show high fluorescence. What could be the cause?
A2: High background fluorescence in blank wells is a common issue and can be attributed to several factors:
-
Autofluorescent Assay Components: The assay buffer, cell culture medium (especially those containing phenol (B47542) red or riboflavin), or even the microplate itself can contribute to background fluorescence.[1]
-
Contaminated Reagents: Reagents may be contaminated with fluorescent compounds or bacteria, which can produce fluorescent molecules.
-
Solvent Effects: The solvent used to dissolve test compounds may be inherently fluorescent.
Q3: The fluorescence signal in my assay is decreasing over time, even in my positive control. Why is this happening?
A3: A decreasing fluorescence signal can be due to:
-
Photobleaching: Prolonged exposure of NAD(P)H to the excitation light source can lead to its degradation and a loss of fluorescence.
-
Enzyme Instability: The enzyme in your assay may be unstable under the experimental conditions, leading to a decrease in its activity over time.
-
Substrate Depletion: In kinetic assays, the substrate may be completely consumed, leading to a plateau and subsequent decrease in the signal.
-
Quenching: The presence of quenching agents in your sample can lead to a time-dependent decrease in fluorescence.
Q4: I suspect a compound from my screening library is interfering with the assay. How can I confirm this?
A4: To confirm compound interference, you can perform the following control experiments:
-
Compound Autofluorescence Check: Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate. A significant signal indicates autofluorescence.
-
Inner Filter Effect Assessment: Measure the absorbance spectrum of the compound at the excitation and emission wavelengths of NAD(P)H. Significant absorbance suggests a potential inner filter effect.
-
Enzyme Activity Control: Run the assay with and without the compound to see if it directly inhibits or activates the enzyme.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can mask the true signal from your enzymatic reaction. Follow these steps to identify and mitigate the source of high background.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Signal Attenuation (Inner Filter Effect or Quenching)
A lower-than-expected fluorescence signal can be due to the inner filter effect or quenching.
Logical Relationship Diagram:
Caption: Distinguishing between Inner Filter Effect and Quenching.
Data Presentation
Table 1: Spectral Properties of Common Endogenous Fluorophores and Media Components
This table provides the approximate excitation and emission maxima for several molecules that can cause autofluorescence in NAD(P)H assays.
| Compound/Molecule | Excitation Max (nm) | Emission Max (nm) | Common Source in Assays |
| NAD(P)H | ~340 | ~460 | Analyte of Interest |
| Tryptophan | ~280 | ~350 | Proteins in sample/lysate |
| Tyrosine | ~275 | ~303 | Proteins in sample/lysate |
| Collagen | ~340 | ~400 | Extracellular matrix in tissue samples[2] |
| Elastin | ~350-400 | ~420-460 | Extracellular matrix in tissue samples |
| Riboflavin (Vitamin B2) | ~370, ~450 | ~525 | Cell culture media, endogenous in cells[1] |
| Flavins (FAD, FMN) | ~450 | ~530 | Endogenous in cells, involved in metabolism[3] |
| Lipofuscin | Broad (340-490) | Broad (460-670) | Age pigment in lysosomes of various cell types[2] |
| Phenol Red | ~430, ~560 | ~610 | pH indicator in cell culture media[1][4] |
Experimental Protocols
Protocol 1: Preparation of Protein-Free Supernatant for NAD(P)H Measurement
This protocol describes a method to remove proteins, which can interfere with the assay through autofluorescence or enzymatic activity.
Materials:
-
Cell or tissue lysate
-
Perchloric acid (PCA), 6% (w/v), ice-cold
-
Potassium carbonate (K2CO3), 3M, ice-cold
-
Centrifuge capable of 14,000 x g at 4°C
-
pH meter or pH strips
Procedure:
-
Acid Precipitation: To 200 µL of cell or tissue lysate on ice, add 100 µL of ice-cold 6% PCA. Vortex briefly to mix.
-
Incubation: Incubate the mixture on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled tube. To neutralize the acidic supernatant, add 3M K2CO3 dropwise while gently vortexing. Monitor the pH until it reaches 6.5-7.5. Potassium perchlorate (B79767) will precipitate.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Sample Collection: The resulting supernatant is the protein-free extract, ready for NAD(P)H quantification. Store on ice and use immediately or freeze at -80°C for later analysis.
Protocol 2: Correction for the Inner Filter Effect (IFE)
This protocol provides a method to mathematically correct for the inner filter effect using absorbance measurements.
Principle: The observed fluorescence is corrected based on the absorbance of the sample at the excitation and emission wavelengths.
Equation: Fcorrected = Fobserved x 10(Aex + Aem)/2
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength (e.g., 340 nm).
-
Aem is the absorbance at the emission wavelength (e.g., 460 nm).
Procedure:
-
Fluorescence Measurement: Measure the fluorescence of your samples in a fluorescence microplate reader or spectrofluorometer and record the observed fluorescence intensity (Fobserved).
-
Absorbance Measurement: In a separate absorbance microplate reader or spectrophotometer, measure the absorbance of the same samples at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Calculation: Use the equation above to calculate the corrected fluorescence intensity (Fcorrected) for each sample.
Protocol 3: Quenching of Autofluorescence with Sudan Black B
This protocol is useful for reducing autofluorescence from lipophilic components like lipofuscin in fixed cells or tissue sections.[2]
Materials:
-
Sudan Black B
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Staining Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter through a 0.2 µm filter to remove any undissolved particles.
-
Sample Preparation: After your standard immunofluorescence or other staining protocol, wash the samples with PBS.
-
Quenching: Incubate the samples with the 0.1% Sudan Black B solution for 5-10 minutes at room temperature.
-
Washing: Wash the samples thoroughly with PBS three times for 5 minutes each to remove excess Sudan Black B.
-
Imaging: Proceed with imaging your samples. Note that Sudan Black B may introduce some background in the far-red channel, so appropriate controls are necessary.[2]
Signaling Pathway and Workflow Diagrams
References
Technical Support Center: Stability of Nicotinamide Guanine Dinucleotide (NGD) in Aqueous Buffers
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of NGD in aqueous solutions?
A1: The stability of dinucleotides like NGD is primarily influenced by temperature, pH, the chemical composition of the buffer, and exposure to light.[1][2][3] Generally, higher temperatures, extreme pH values, and certain buffer components can accelerate the degradation of these molecules.
Q2: I am seeing a rapid loss of my NGD activity in my experiments. What could be the cause?
A2: Rapid loss of NGD activity is likely due to chemical degradation. Key factors to investigate include:
-
pH of your buffer: NGD, much like NAD⁺, is susceptible to hydrolysis, which is catalyzed by both acids and bases. The oxidized form (NGD⁺) is particularly labile in alkaline conditions, while the reduced form (NGD H) is unstable in acidic conditions.
-
Buffer Composition: Certain buffers, such as phosphate (B84403) buffers, have been shown to accelerate the degradation of NADH.[4]
-
Temperature: Elevated temperatures can significantly increase the rate of degradation.[4]
-
Contamination: Microbial or enzymatic contamination in your buffer or sample could also lead to NGD degradation.
Q3: What are the ideal storage conditions for NGD in an aqueous buffer?
A3: For long-term stability, it is recommended to store NGD solutions at low temperatures, ideally at -80°C. For short-term storage, 4°C is preferable to room temperature. The pH of the storage buffer should be in the neutral to slightly acidic range (around pH 6.5-7.5) to minimize hydrolysis of both the oxidized and potential reduced forms. Based on data for NAD⁺/NADH, Tris buffer has been shown to be a more favorable storage buffer compared to phosphate or HEPES buffers.[4]
Q4: Can I use UV-Vis spectrophotometry to monitor NGD degradation?
A4: Yes, UV-Vis spectrophotometry can be a convenient method to monitor the degradation of the reduced form of NGD (NGDH), similar to how NADH degradation is monitored. The degradation of the dihydropyridine (B1217469) ring in NGDH leads to a decrease in absorbance at approximately 340 nm.[4] However, for the oxidized form (NGD⁺), changes in the UV spectrum upon degradation may be less distinct, and more specific methods like HPLC are recommended for accurate quantification.
Troubleshooting Guides
Issue 1: Inconsistent results in enzyme assays using NGD.
-
Possible Cause 1: NGD Degradation.
-
Troubleshooting Steps:
-
Prepare fresh NGD solutions for each experiment.
-
Use a recommended buffer system (e.g., Tris buffer) at an appropriate pH.
-
Keep NGD solutions on ice during the experiment.
-
Verify the concentration of your NGD stock solution using UV-Vis spectrophotometry or HPLC before use.
-
-
-
Possible Cause 2: Incompatibility with Assay Components.
-
Troubleshooting Steps:
-
Review the literature for any known incompatibilities of your enzyme or other assay components with guanine-containing nucleotides.
-
Run control experiments without the enzyme to assess the stability of NGD in the complete assay buffer over the time course of the experiment.
-
-
Issue 2: Precipitate formation in NGD stock solution upon thawing.
-
Possible Cause 1: Freeze-thaw cycles.
-
Troubleshooting Steps:
-
Aliquot your NGD stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Ensure the NGD is fully dissolved before freezing.
-
-
-
Possible Cause 2: High concentration.
-
Troubleshooting Steps:
-
Prepare a less concentrated stock solution if solubility is an issue.
-
Gently warm the solution to 37°C to aid in redissolving, but avoid prolonged heating.
-
-
Quantitative Data Summary
The following tables summarize stability data for NAD⁺ and NADH, which can serve as an estimate for the stability of NGD⁺ and NGDH.
Table 1: Degradation Rates of NADH in Different Buffers at pH ~8.5
| Buffer (50 mM) | Temperature (°C) | Degradation Rate (µM/day) | Reference |
| Tris | 19 | 4 | [4] |
| Tris | 25 | 11 | [4] |
| HEPES | 19 | 18 | [4] |
| HEPES | 25 | 51 | [4] |
| Sodium Phosphate | 19 | 23 | [4] |
| Sodium Phosphate | 25 | 34 | [4] |
Table 2: Remaining NADH After 43 Days in Different Buffers at 19°C and pH ~8.5
| Buffer (50 mM) | % Remaining NADH | Reference |
| Tris | >90% | [4] |
| HEPES | ~60% | [4] |
| Sodium Phosphate | <50% | [4] |
Experimental Protocols
Protocol 1: Determination of NGD Stability by HPLC
This protocol outlines a general method for assessing the chemical stability of NGD in a specific aqueous buffer.
1. Materials:
- Nicotinamide Guanine Dinucleotide (NGD)
- Aqueous buffer of choice (e.g., 50 mM Tris-HCl, pH 7.5)
- High-purity water
- HPLC system with a UV detector
- Reversed-phase C18 HPLC column
2. Procedure:
- Prepare a stock solution of NGD in the chosen buffer at a known concentration (e.g., 1 mg/mL).
- Dispense aliquots of the NGD solution into several vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).
- At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.
- Analyze the sample by HPLC. A typical method would involve a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
- Monitor the elution profile at a wavelength where NGD absorbs maximally (around 260 nm).
- Quantify the peak area of the intact NGD. The percentage of remaining NGD at each time point can be calculated relative to the peak area at time zero.
3. Data Analysis:
- Plot the percentage of remaining NGD against time for each condition.
- Determine the degradation rate constant and the half-life of NGD under each condition.
Visualizations
Caption: Workflow for assessing NGD stability.
Caption: Factors influencing NGD stability.
References
- 1. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
Technical Support Center: Optimizing NGD Concentration
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing N-Glycolylneuraminic acid (NGD), also known as Neu5Gc, concentration for enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is NGD (Neu5Gc) and what is its role in enzymatic reactions?
A1: N-Glycolylneuraminic acid (Neu5Gc or NGD) is a type of sialic acid, a nine-carbon sugar molecule.[1] In enzymatic reactions, it primarily functions as a substrate for various enzymes, including:
-
Neuraminidases (Sialidases): These enzymes catalyze the hydrolysis (cleavage) of terminal sialic acid residues from glycoconjugates.[2][3]
-
N-Acetylneuraminate Lyases (NALs): These enzymes catalyze the reversible breakdown of sialic acids into pyruvate (B1213749) and a derivative of mannosamine.[4][5]
-
Sialyltransferases: These enzymes transfer sialic acids from an activated donor, like CMP-sialic acid, to an acceptor molecule.[5][6]
Humans cannot synthesize Neu5Gc due to a mutation in the CMAH gene, which encodes the enzyme responsible for its production from the precursor N-Acetylneuraminic acid (Neu5Ac).[7][8] However, it is common in other mammals and can be incorporated into human tissues from dietary sources.[9]
Q2: Why is optimizing the NGD concentration critical for my experiment?
A2: Optimizing the NGD concentration is crucial for obtaining accurate, reproducible, and meaningful results. The concentration of NGD directly influences the reaction rate.[10]
-
For Measuring Enzyme Activity: To ensure the enzyme's activity is the limiting factor, the NGD concentration should be high enough to saturate the enzyme, ideally 10-20 times the Michaelis constant (Km).[11] This allows for the determination of the maximum reaction velocity (Vmax).
-
For Screening Inhibitors: When screening for competitive inhibitors, using an NGD concentration near or below the Km value is essential.[12] High substrate concentrations can mask the effect of competitive inhibitors, making them harder to identify.
-
For Substrate Characterization: To determine the Km of an enzyme for NGD, a range of concentrations must be tested to generate a saturation curve.[13]
Q3: What is a good starting concentration for NGD in my assay?
A3: The ideal starting concentration depends on the specific enzyme and assay goals. A literature search for the Km value of your specific enzyme with NGD or a similar sialic acid substrate is the best starting point. If the Km is unknown, an iterative experimental approach is necessary.
-
To Determine Km: Start with a wide range of NGD concentrations. A common approach is to perform a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100-500 µM) to ensure the range covers at least 0.2x to 5x the expected Km.[10][12]
-
For Routine Assays (if Km is known): A concentration equal to the Km is often a good starting point for inhibitor screening, while a concentration 10-20 times the Km is recommended for measuring maximum enzyme activity.[10][11]
Q4: What is substrate inhibition and how do I know if it's occurring?
A4: Substrate inhibition is a phenomenon where the enzyme's reaction rate decreases at very high substrate concentrations. If you plot the reaction rate against the NGD concentration and observe a peak followed by a decline in velocity as the concentration increases, substrate inhibition is likely occurring. In this case, the "optimal" concentration is the peak of that curve, and concentrations for routine assays should be kept at or below this level.
Troubleshooting Guide
This guide addresses common issues encountered when working with NGD in enzymatic reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal NGD Concentration: The concentration may be too low for detection or so high that it causes substrate inhibition. | Perform a substrate titration experiment to determine the optimal concentration (see Protocol below). |
| Degraded NGD Stock: Improper storage can lead to degradation. | Ensure NGD is stored correctly, typically at -20°C and protected from light and moisture.[2] Use a fresh, properly stored aliquot. | |
| Incorrect Buffer Conditions: pH, ionic strength, or presence of interfering substances can inhibit the enzyme. | Optimize buffer conditions. Thiol-containing reagents like DTT may interfere with some assay formats.[14] | |
| High Background Signal | NGD Instability: The substrate may be unstable in the assay buffer, leading to non-enzymatic signal generation. | Run a "no-enzyme" control with NGD at various concentrations to measure the rate of non-enzymatic signal generation.[15] |
| Reagent Contamination: Reagents may be contaminated with an external neuraminidase or other interfering enzyme.[16] | Use fresh, high-purity reagents and dedicated sterile pipette tips. | |
| Inconsistent / Non-Reproducible Results | Inaccurate Pipetting: Small errors in pipetting viscous NGD stock solutions can lead to large variations. | Use calibrated pipettes and proper technique. Consider preparing a larger volume of a working stock solution for better accuracy. |
| Enzyme Concentration Not in Linear Range: The amount of enzyme may be too high, leading to rapid substrate depletion. | First, determine the optimal enzyme concentration that results in a linear reaction rate over your desired time course.[12][17] | |
| Assay Read Time: Reading the reaction too late can lead to substrate depletion and non-linear kinetics. | Establish that your measurements are taken during the initial velocity phase of the reaction, where less than 10% of the substrate has been consumed.[12] |
Experimental Protocols
Protocol: Determining the Optimal NGD Concentration (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for an enzyme with NGD as the substrate. This is essential for optimizing any assay.
1. Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock of your purified enzyme in a suitable, stable buffer. Determine the optimal enzyme concentration in a separate titration experiment to ensure the reaction remains in the linear range for the duration of the assay.[17]
-
NGD Stock: Prepare a high-concentration stock solution of NGD (e.g., 10-20 mM) in your assay buffer.
-
Assay Buffer: Prepare the buffer in which the reaction will be performed. Ensure the pH and any necessary cofactors are optimal for the enzyme.
2. NGD Serial Dilution:
-
Perform a serial dilution of the NGD stock solution in the assay buffer. A 10-point, 2-fold dilution series is recommended to cover a broad concentration range.[10] The highest concentration should be at least 10-20 times the expected Km. If the Km is unknown, start with a high concentration like 500 µM.
3. Reaction Setup (96-well plate format):
-
Add the diluted NGD substrate to the wells of a microplate.
-
Include control wells:
-
No-Substrate Control: Wells with enzyme but no NGD to measure background.
-
No-Enzyme Control: Wells with the highest NGD concentration but no enzyme to check for substrate instability.[15]
-
-
Initiate the reaction by adding a fixed, pre-determined concentration of the enzyme to all wells. The total reaction volume should be consistent across all wells.
4. Data Collection:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).[14]
-
Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[13] It is critical to measure the initial reaction velocity (v₀), which is the linear portion of the reaction progress curve where less than 10% of the substrate has been consumed.[12]
5. Data Analysis:
-
For each NGD concentration, calculate the initial reaction velocity (v₀).
-
Plot the initial velocity (v₀) on the y-axis against the NGD concentration ([S]) on the x-axis.
-
Fit the resulting data points to the Michaelis-Menten equation using a non-linear regression analysis software (e.g., GraphPad Prism).[10][11]
-
V = (Vmax * [S]) / (Km + [S])
-
-
The software will provide the values for Km (the NGD concentration at half-maximal velocity) and Vmax (the maximum reaction velocity).
Visualizations
Workflow for Optimizing NGD Concentration
Caption: Workflow for determining the optimal NGD concentration.
Troubleshooting Logic for Low Enzyme Activity
Caption: Decision tree for troubleshooting low enzyme activity.
Simplified NGD Biosynthetic Pathway
Caption: Biosynthesis of NGD (Neu5Gc) from its precursor.
References
- 1. Sialic Acids and Other Nonulosonic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmm.ucsd.edu [cmm.ucsd.edu]
- 7. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 8. Implications of the presence of N-glycolylneuraminic Acid in Recombinant Therapeutic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Untitled Document [ucl.ac.uk]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ulab360.com [ulab360.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Preventing Fluorescence Quenching in NGD-based Assays
Welcome to the technical support center for Nucleic Acid Guideline-based Detection (NGD) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent fluorescence quenching in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure the robustness and reliability of your NGD-based assays.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem in NGD-based assays?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. In NGD-based assays, which rely on the detection of a fluorescent signal to quantify nucleic acids, quenching can lead to inaccurate and unreliable results, such as false negatives or underestimation of the target concentration. This occurs when a substance or molecule, known as a quencher, interacts with the fluorescent reporter molecule, causing it to lose its energy through non-emissive pathways instead of emitting light.
Q2: What are the most common causes of fluorescence quenching in nucleic acid detection assays?
The primary causes of fluorescence quenching in these assays include:
-
Proximity to Guanine (B1146940) Nucleotides: Guanine has the lowest oxidation potential among the DNA bases and can act as a potent quencher of many fluorophores through photoinduced electron transfer (PET). The closer the fluorophore is to a guanine residue in the DNA sequence, the more significant the quenching effect.[1][2]
-
Self-Quenching (Concentration Quenching): At high concentrations, fluorophore molecules can interact with each other, leading to the formation of non-fluorescent dimers and a decrease in overall fluorescence intensity.
-
Förster Resonance Energy Transfer (FRET): In assays using dual-labeled probes, a quencher molecule is intentionally placed in close proximity to a fluorophore. When the probe is intact, the quencher absorbs the energy from the excited fluorophore, preventing light emission.[3]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer can influence the fluorescence quantum yield of many dyes. For instance, the fluorescence of fluorescein (B123965) is highly pH-dependent.[4]
-
Photobleaching: Prolonged exposure of the fluorophore to the excitation light source can lead to its irreversible photochemical destruction, resulting in a loss of fluorescence.[4]
-
Contaminants and Inhibitors: Components from the sample matrix or reagents used during nucleic acid extraction can act as quenchers.[5][6]
Q3: How can I prevent guanine-induced quenching?
To mitigate fluorescence quenching caused by guanine:
-
Probe Design: When designing fluorescently labeled probes, avoid placing guanine residues close to the 5' end where the fluorophore is typically attached. If possible, design the probe so that the fluorophore is not in close proximity to any guanines upon hybridization to the target sequence.[7]
-
Fluorophore Selection: Some fluorophores are less susceptible to quenching by guanine than others. Consider testing different dyes to find one that is more resistant to this effect in the context of your specific probe sequence.
Q4: What is the optimal concentration for my fluorescent probes to avoid self-quenching?
The optimal concentration for fluorescent probes typically ranges from 100 to 500 nM in a qPCR reaction.[7] However, this can vary depending on the specific probe, target concentration, and assay conditions. It is crucial to perform a concentration titration to determine the optimal concentration that provides a strong signal without causing self-quenching. High probe concentrations can lead to increased background fluorescence and potential self-quenching, while concentrations that are too low may result in weak signals and reduced sensitivity.
Troubleshooting Guide
This guide addresses common issues related to fluorescence quenching in NGD-based assays in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence signal | Probe Degradation: The fluorescent probe may have been degraded by nucleases or repeated freeze-thaw cycles. | - Use fresh, high-quality probes. - Aliquot probes upon receipt to minimize freeze-thaw cycles. - Use nuclease-free water and reagents. |
| Inefficient Hybridization: Suboptimal annealing temperature or buffer conditions are preventing the probe from binding to the target. | - Optimize the annealing temperature using a temperature gradient. - Ensure the buffer composition (salt concentration, pH) is optimal for your probe and target.[8] | |
| Guanine Quenching: The fluorophore is in close proximity to guanine residues in the probe or target sequence. | - Redesign the probe to avoid proximity to guanines. - Test alternative fluorophores that are less susceptible to guanine quenching. | |
| Photobleaching: The sample has been exposed to the excitation light for too long. | - Minimize the exposure time to the excitation light. - Use an anti-fade reagent if applicable.[4] | |
| Incorrect Instrument Settings: The wrong excitation or emission filters are being used for the specific fluorophore. | - Verify that the instrument settings match the spectral properties of your fluorophore. | |
| High background fluorescence | Probe Concentration Too High: Excess unbound probes are contributing to the background signal. | - Titrate the probe concentration to find the optimal level that maximizes the signal-to-noise ratio.[9] |
| Non-Specific Binding: The probe is binding to non-target sequences or other components in the reaction. | - Increase the stringency of the hybridization and wash steps (e.g., higher temperature, lower salt concentration). - Redesign the probe for higher specificity. | |
| Incomplete Quenching (for dual-labeled probes): The quencher is not efficiently quenching the fluorophore in the unbound state. | - Ensure the probe design allows for close proximity of the fluorophore and quencher. - Use a "dark" quencher that does not have native fluorescence.[5] | |
| Signal plateaus at a low level | Quenching by a Reaction Component: A substance in the reaction mix is quenching the fluorescence. | - Identify and remove the inhibitory component. This may require further purification of the nucleic acid sample.[5] |
| Limited Reagents: A key component of the reaction (e.g., dNTPs, enzyme) is being depleted. | - Optimize the concentrations of all reaction components. | |
| Fluorescence signal decreases over time | Probe Degradation: The probe is being degraded during the course of the reaction. | - Check for nuclease contamination in your reagents or samples. |
| Photobleaching: Continuous exposure to the excitation light is destroying the fluorophore. | - Reduce the frequency and duration of fluorescence measurements. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to factors influencing fluorescence quenching.
Table 1: Effect of Guanine Proximity on Fluorescein Fluorescence
| Position of Guanine Relative to 5'-Fluorescein | Relative Fluorescence Intensity (%) |
| No Guanine in first 5 bases | 100 |
| Guanine at 1st base | ~20 |
| Guanine at 2nd base | ~40 |
| Guanine at 3rd base | ~60 |
| Guanine at 4th base | ~75 |
| Guanine at 5th base | ~85 |
Note: These are approximate values and can vary based on the specific sequence and fluorophore.
Table 2: Recommended Concentration Ranges for Assay Components
| Component | Recommended Concentration Range |
| Fluorescent Probes | 100 - 500 nM |
| Primers | 100 - 900 nM |
| Magnesium Chloride (MgCl₂) | 1.5 - 5.0 mM |
| dNTPs | 200 - 400 µM each |
Key Experimental Protocols
Protocol 1: Optimizing Fluorescent Probe Concentration
This protocol describes how to perform a probe concentration titration to determine the optimal concentration for your NGD-based assay.
-
Prepare a series of probe dilutions: Prepare five different concentrations of your fluorescent probe, for example: 50 nM, 100 nM, 200 nM, 400 nM, and 800 nM.
-
Set up parallel reactions: For each probe concentration, set up replicate reactions containing a known amount of your target nucleic acid (positive control) and replicate reactions with no target (negative control).
-
Perform the NGD assay: Run the assay according to your standard protocol.
-
Analyze the results:
-
Plot the fluorescence signal versus the probe concentration for both the positive and negative controls.
-
Calculate the signal-to-noise ratio (S/N) for each concentration (S/N = Signal of positive control / Signal of negative control).
-
The optimal probe concentration is the one that provides the highest signal-to-noise ratio without a significant increase in the background signal of the negative control.
-
Protocol 2: General Hybridization Assay to Minimize Quenching
This protocol provides a general workflow for a hybridization-based NGD assay with steps to minimize fluorescence quenching.
-
Probe and Primer Design: Design probes to minimize proximity to guanine residues, especially at the 5'-end. The probe's melting temperature (Tm) should be 5-10°C higher than that of the primers.[7]
-
Reaction Setup:
-
Use nuclease-free water and reagents to prevent probe degradation.
-
Assemble the reaction mix on ice to minimize non-specific reactions.
-
Use an optimized concentration of the fluorescent probe (determined as in Protocol 1).
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes to denature the target nucleic acid.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing/Extension: Use an optimized annealing temperature (typically 55-65°C) for 30-60 seconds. The fluorescence signal is typically acquired during this step.
-
-
-
Data Analysis:
-
Set the baseline and threshold for fluorescence detection according to your instrument's guidelines.
-
Analyze the amplification curves and Cq (quantification cycle) values to determine the presence and quantity of the target nucleic acid.
-
Visualizations
Caption: Mechanism of fluorescence versus quenching.
Caption: General workflow for an NGD-based assay.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]
- 2. DNA Analysis by Fluorescence Quenching Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene-quantification.de [gene-quantification.de]
- 4. benchchem.com [benchchem.com]
- 5. pcrbio.com [pcrbio.com]
- 6. d-nb.info [d-nb.info]
- 7. pcrbio.com [pcrbio.com]
- 8. What are the factors that influence Fluorescence in situ hybridization (FISH) performance? | AAT Bioquest [aatbio.com]
- 9. biotium.com [biotium.com]
improving signal-to-noise ratio in NGD fluorescence measurements
Welcome to the technical support center for N-Glycan-Dependent (NGD) fluorescence measurements. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve the signal-to-noise ratio (S/N) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for NGD fluorescence measurements?
Q2: What are the primary sources of noise in NGD fluorescence experiments?
Noise in fluorescence microscopy can be categorized into a few main sources:
-
Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, flavins) that fluoresce naturally, creating a diffuse background signal.[1]
-
Non-specific binding: The fluorescent probe may bind to unintended targets or surfaces, leading to high background.[2]
-
Detector Noise: The electronic components of the microscope, such as the camera and photomultiplier tube (PMT), can introduce electronic noise (e.g., readout noise, dark current).[3]
-
Photon Shot Noise: This is a fundamental property of light itself, resulting from the statistical variation in the arrival rate of photons at the detector.[4]
Q3: How does photobleaching affect my signal-to-noise ratio?
Photobleaching, or the irreversible photochemical destruction of a fluorophore, directly reduces your signal intensity over time during illumination.[5] As the signal (numerator) decreases while the background noise (denominator) remains relatively constant, the S/N ratio degrades. This can be particularly problematic for time-lapse imaging or when analyzing low-abundance targets.[6]
Troubleshooting Guide
This guide addresses common problems encountered during NGD fluorescence measurements in a question-and-answer format.
Problem: My background fluorescence is very high, obscuring the specific signal.
Possible Causes & Solutions
-
Autofluorescence from Cells/Tissue:
-
Question: Have you checked for autofluorescence?
-
Answer: Image an unstained control sample using the same instrument settings. If you observe significant fluorescence, autofluorescence is a likely contributor.[1] Consider using a fluorophore that excites at a longer wavelength (e.g., red or far-red) as autofluorescence is often more prominent in the blue and green channels.[1]
-
-
Non-Specific Probe Binding:
-
Question: Is your blocking step adequate?
-
Answer: Insufficient blocking can leave sites open for non-specific antibody or probe attachment.[7] Using a well-chosen blocking buffer is critical for reducing background noise by occupying these non-specific binding sites.[2] Ensure you are using an appropriate blocking agent and have optimized the incubation time.[7]
-
-
Excess Probe/Antibody Concentration:
-
Question: Have you optimized the concentration of your fluorescent probe or antibodies?
-
Answer: Using an excessively high concentration is a common cause of high background.[7] It is essential to perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background.[7]
-
-
Inadequate Washing:
-
Question: Are your washing steps sufficient to remove unbound probes?
-
Answer: Inadequate washing between incubation steps can leave unbound fluorescent molecules behind, contributing to high background.[7] Increase the number and duration of your washes (e.g., three washes of five minutes each) and consider including a mild detergent like Tween-20 in your wash buffer.[7]
-
Problem: The fluorescence signal from my target is weak or undetectable.
Possible Causes & Solutions
-
Inefficient Fluorescent Labeling:
-
Question: How was the N-glycan labeling performed?
-
Answer: The efficiency of labeling can vary significantly depending on the chosen fluorophore and reaction conditions.[8] Labels like InstantPC and Procainamide have been shown to provide a brighter fluorescence signal compared to more traditional labels like 2-AB (2-aminobenzamide).[8][9] Review your labeling protocol to ensure optimal conditions.
-
-
Photobleaching:
-
Question: Is it possible your signal is fading due to photobleaching?
-
Answer: Minimize the sample's exposure to high-intensity excitation light.[10] Use neutral density filters to reduce illumination intensity, and only expose the sample to light when actively acquiring an image.[10] Using more photostable fluorophores, such as the Alexa Fluor family, can also significantly mitigate this issue.[5]
-
-
Suboptimal Instrument Settings:
-
Question: Are your microscope's excitation and emission settings optimized for your fluorophore?
-
Answer: Ensure that the excitation light source and the emission filters on the microscope are correctly matched to the spectral properties of your chosen fluorophore.[11] An incorrect filter set will lead to poor excitation and/or poor collection of the emitted signal. Also, optimizing parameters like exposure time and excitation intensity is a key factor in image acquisition.[10]
-
-
Incorrect Buffer Composition:
-
Question: Could your imaging buffer be quenching the fluorescence?
-
Answer: The pH and ionic composition of your buffer can affect fluorophore performance and cell health.[12] For example, when detecting phosphorylated targets, phosphate-buffered saline (PBS) should be avoided as the phosphate (B84403) group can interfere with binding.[12]
-
Data Presentation
Table 1: Comparison of Common Fluorescent Labels for N-Glycan Analysis
This table summarizes the performance of several common fluorescent labels used in N-glycan analysis, which can significantly impact signal intensity.
| Performance Metric | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RF-MS) / InstantPC |
| Fluorescence Sensitivity | Baseline | ~15-fold higher than 2-AB[8] | ~4-fold higher than 2-AB[8] |
| Mass Spec Sensitivity (ESI+) | Lowest | Intermediate | Highest (~68-fold higher than 2-AB)[8] |
| Labeling Chemistry | Reductive Amination[13] | Reductive Amination[13] | Rapid Glycosylamine Chemistry[9] |
| Primary Application | Routine FLR-based quantification | High-sensitivity FLR and MS analysis[14] | High-sensitivity MS and high-throughput analysis[8][9] |
Table 2: Guide to Common Blocking Agents
This table provides a qualitative guide to selecting a blocking agent to reduce non-specific background signal.
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T[15] | Common, effective for many applications.[7] | Use IgG-free BSA to avoid cross-reactivity with secondary antibodies.[15] |
| Normal Serum | 5-10% in PBS-T[15] | Highly effective; contains a mix of proteins.[12] | Must be from the same species as the secondary antibody host to prevent cross-reactivity.[12] |
| Non-fat Dry Milk | 1-5% in PBS-T[15] | Inexpensive and effective. | Not recommended for detecting phosphorylated proteins due to high phosphoprotein content.[15] May increase background in some near-infrared channels. |
| Fish Gelatin | 0.1-0.5% | Less likely to cross-react with mammalian antibodies.[2] | May be less effective than serum for some applications. |
Experimental Protocols
Protocol: Chemoenzymatic Fluorescence Labeling of Cell Surface N-Glycans on Live Cells
This protocol describes a two-step method for labeling N-glycans on live cells using an azide-modified sugar and subsequent copper-free "click" chemistry with a fluorescent probe.[3]
Materials:
-
Cells cultured in appropriate vessels
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Azide-modified sugar (e.g., N-azidoacetylgalactosamine - GalNAz)
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-AF488)
-
Bovine Serum Albumin (BSA)
-
4% Paraformaldehyde (for fixation, if required)
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Prepare a labeling medium by supplementing the normal cell culture medium with the azide-modified sugar (e.g., 25-50 µM GalNAz). c. Aspirate the old medium from the cells and wash once with sterile PBS.[3] d. Add the labeling medium to the cells. e. Incubate the cells under normal culture conditions (e.g., 37 °C, 5% CO₂) for 24-48 hours to allow for metabolic incorporation of the azide (B81097) sugar into the N-glycans.
-
Washing: a. After incubation, aspirate the labeling medium. b. Wash the cells three times with cold PBS containing 1% BSA to remove unincorporated azide sugars and other reactive components.[3]
-
Click Chemistry Reaction: a. Prepare a solution of the alkyne-fluorophore (e.g., 25 µM DBCO-AF488) in fresh, serum-free cell culture medium or PBS with 1% BSA.[3] b. Add the fluorophore solution to the cells. c. Incubate for 30-60 minutes at 37 °C, protected from light.[3]
-
Final Washes and Imaging: a. Aspirate the fluorophore solution and wash the cells three to five times with cold PBS containing 1% BSA to remove unreacted fluorophore.[3] b. The live cells can now be imaged using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. c. (Optional) For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by two washes with PBS before mounting and imaging.[3]
Visualizations
Caption: General Workflow for NGD Fluorescence Measurement.
Caption: Troubleshooting Flowchart for Low Signal-to-Noise Ratio.
References
- 1. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 2. benchchem.com [benchchem.com]
- 3. Signal-to-Noise Considerations [evidentscientific.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing imaging speed and excitation intensity for single molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 12. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]
- 13. benchchem.com [benchchem.com]
- 14. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Quantifying No-Go Decay (NGD) in Cell Lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls when quantifying No-Go Decay (NGD) in cell lysates.
Frequently Asked Questions (FAQs) & Troubleshooting
General
-
Q1: What is No-Go Decay (NGD) and why is it difficult to quantify? A1: No-Go Decay (NGD) is a crucial mRNA surveillance pathway that rescues ribosomes stalled on mRNA transcripts.[1][2][3] Quantifying NGD is challenging due to the transient nature of the stalled ribosome complexes and the rapid degradation of the resulting mRNA cleavage products.[4] Key factors in the NGD pathway include the proteins Dom34 and Hbs1, which are involved in ribosome rescue.[1][5]
Reporter Assays
-
Q2: My NGD reporter assay shows inconsistent results. What are the common causes? A2: Inconsistent reporter assay results can stem from several factors. These include variability in transfection efficiency, issues with the reporter construct design, and fluctuations in cell health. It's crucial to use a reliable transfection reagent and to normalize reporter activity to a co-transfected control plasmid expressing a different reporter gene under a constitutive promoter.[6][7]
-
Q3: I am not seeing any reporter signal. What should I check? A3: A lack of signal could be due to several reasons:
-
Low Transfection Efficiency: Optimize your transfection protocol for the specific cell line you are using.[8][9]
-
Inefficient Stalling Sequence: The sequence in your reporter designed to stall ribosomes may not be effective in your experimental system.
-
Low Protein Expression: The reporter protein itself might not be expressed at detectable levels.[10]
-
Suboptimal Assay Conditions: Ensure that the lysis buffer and assay reagents are compatible with the reporter enzyme.[7]
-
Ribosome Profiling
-
Q4: My ribosome profiling data shows a high number of reads mapping to ribosomal RNA (rRNA). How can I reduce this contamination? A4: rRNA contamination is a common issue in ribosome profiling.[11] Several methods can be employed to reduce it, including the use of rRNA depletion kits or enzymatic treatments that specifically degrade rRNA.[12]
-
Q5: I am observing unexpected peaks in my ribosome profiling data. Could these be artifacts? A5: Yes, several artifacts can arise during ribosome profiling. Pre-treatment with antibiotics like cycloheximide (B1669411) can cause an accumulation of ribosomes near the start codon.[13] Additionally, some RNA fragments might be protected by RNA-binding proteins other than ribosomes, leading to false peaks. Careful data analysis and normalization against a parallel RNA-Seq library are crucial to identify and mitigate these artifacts.[14]
Northern & Western Blotting
-
Q6: I am unable to detect the NGD cleavage products by Northern blotting. What could be the reason? A6: NGD cleavage products are often rapidly degraded, making them difficult to detect.[4] To increase the chances of detection, you can use mutant cell lines with defects in exoribonucleases that degrade these fragments. Additionally, optimizing probe design and hybridization conditions is critical for sensitivity.[15][16][17]
-
Q7: My Western blot for NGD factors shows high background or non-specific bands. How can I troubleshoot this? A7: High background in Western blotting can be caused by several factors, including insufficient blocking, incorrect antibody concentrations, or problems with the washing steps.[18][19][20] Optimizing the blocking buffer (e.g., trying different blocking agents like BSA or non-fat milk) and titrating the primary and secondary antibody concentrations are key troubleshooting steps.[21]
Data Analysis & Normalization
-
Q8: How should I normalize my qPCR data when quantifying NGD-targeted mRNA levels? A8: Proper normalization is critical for accurate qPCR results. The comparative Ct (ΔΔCt) method is a common approach.[22] It is essential to select stable reference genes whose expression is not affected by the experimental conditions.[22][23] Using the geometric mean of multiple reference genes can provide more robust normalization.[23]
Experimental Protocols & Data
NGD Reporter Assay Protocol
This protocol is a general guideline for a dual-luciferase reporter assay to quantify NGD activity in mammalian cells.
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Cell Seeding: Seed mammalian cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with your NGD reporter plasmid (e.g., expressing firefly luciferase downstream of a stalling sequence) and a control plasmid (e.g., expressing Renilla luciferase under a constitutive promoter) using a suitable transfection reagent.[9]
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.[7]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Table 1: Example Quantitative Data from an NGD Reporter Assay
| Condition | Normalized Luciferase Activity (Fold Change) | Standard Deviation |
| Control (No Stall) | 1.00 | 0.12 |
| Stall Sequence 1 | 0.45 | 0.08 |
| Stall Sequence 2 | 0.23 | 0.05 |
| Stall + NGD Factor Knockdown | 0.85 | 0.15 |
Northern Blot Protocol for NGD Cleavage Products
This protocol outlines the key steps for detecting NGD cleavage fragments.
-
RNA Extraction: Extract total RNA from your cell lysates.
-
Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.[15]
-
Transfer: Transfer the separated RNA to a nylon or nitrocellulose membrane.[24]
-
Probe Labeling: Label a DNA or RNA probe complementary to the 5' region of your transcript of interest with a radioactive or non-radioactive tag.
-
Hybridization: Hybridize the labeled probe to the membrane overnight in a suitable hybridization buffer.[24]
-
Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Detection: Detect the probe signal using autoradiography or a chemiluminescent substrate.
In Vitro Translation Protocol to Study Ribosome Stalling
This protocol provides a framework for using a mammalian in vitro translation system to study ribosome stalling.
-
Template Preparation: In vitro transcribe a capped and polyadenylated mRNA encoding your protein of interest, with or without a stalling sequence.[25]
-
Translation Reaction: Set up the in vitro translation reaction using a commercially available mammalian cell lysate (e.g., rabbit reticulocyte lysate).[26]
-
Puromycin (B1679871) Treatment: Add puromycin to the reaction. Actively translating ribosomes will incorporate puromycin and dissociate from the mRNA. Stalled ribosomes will remain bound.[25]
-
Sucrose (B13894) Cushion Centrifugation: Layer the reaction over a sucrose cushion and centrifuge to pellet the ribosome-bound mRNAs.[25]
-
RNA Quantification: Extract the RNA from the pellet and quantify the amount of your reporter mRNA using RT-qPCR.
Table 2: Quantification of Ribosome Stalling In Vitro
| mRNA Template | Relative Amount of Pelleted mRNA (%) | Standard Deviation |
| Control (No Stall) | 15 | 3 |
| With Stall Sequence | 75 | 8 |
| Stall + Elongation Inhibitor | 95 | 5 |
Visualizations
Caption: The No-Go Decay (NGD) signaling pathway.
Caption: Experimental workflow for an NGD reporter assay.
Caption: A logical troubleshooting workflow for NGD assays.
References
- 1. No-go decay: a quality control mechanism for RNA in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translation drives mRNA quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Ribosome collision is critical for quality control during no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. promega.com [promega.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Massively Parallel Reporter Assays in Cultured Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qiagen.com [qiagen.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in ribosome profiling technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Northern Blot [teachline.ls.huji.ac.il]
- 18. blog.addgene.org [blog.addgene.org]
- 19. bosterbio.com [bosterbio.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Western blot troubleshooting guide! [jacksonimmuno.com]
- 22. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 23. gene-quantification.de [gene-quantification.de]
- 24. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 25. In vitro Analysis of Stalled Ribosomes Using Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Basics: In Vitro Translation | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Nicotinamide Guanine Dinucleotide (NGD) Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of nicotinamide (B372718) guanine (B1146940) dinucleotide (NGD) during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during NGD sample preparation, leading to its degradation.
Problem 1: Low or No Detectable NGD in the Final Sample
| Possible Cause | Suggested Solution |
| Inadequate Quenching of Metabolism | Immediately flash-freeze tissue samples in liquid nitrogen upon collection. For cell cultures, rapidly aspirate the media and add ice-cold extraction solvent.[1] |
| Enzymatic Degradation | Work quickly and keep samples on ice or at 4°C throughout the extraction process. Use a lysis buffer containing a cocktail of protease and nuclease inhibitors. |
| Chemical Degradation (pH) | Maintain a neutral to slightly acidic pH (around 6.0-7.0) during extraction and storage. Avoid strongly acidic or alkaline conditions. |
| Suboptimal Extraction Buffer | Use a buffer known to preserve nicotinamide cofactors. Buffers containing Tris have been shown to be effective for NAD+ and NADH stability and can be a good starting point for NGD.[2][3] |
| Multiple Freeze-Thaw Cycles | Aliquot samples after extraction to avoid repeated freezing and thawing, which can lead to progressive degradation.[4] |
| Contamination | Ensure all tubes, tips, and reagents are nuclease-free. Contaminants from the sample matrix can also interfere with downstream analysis. |
Problem 2: High Variability in NGD Levels Between Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | Standardize the time between sample collection and extraction. Ensure all samples are treated identically throughout the protocol. |
| Incomplete Homogenization | For tissue samples, ensure complete and consistent homogenization to release NGD from all cells. For cell pellets, ensure complete lysis. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of extraction buffers or standards. |
| Partial Thawing of Samples | If working with frozen samples, ensure they remain frozen until the addition of the extraction buffer to prevent enzymatic activity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of NGD degradation during sample preparation?
A1: The primary causes of NGD degradation are enzymatic activity from nucleases and other enzymes released during cell lysis, as well as chemical instability due to suboptimal pH and temperature.
Q2: What is the optimal temperature for NGD sample processing and storage?
A2: All sample processing steps should be performed on ice or at 4°C to minimize enzymatic activity. For long-term storage, samples should be kept at -80°C.
Q3: Which buffer system is best for NGD extraction?
A3: While specific data for NGD is limited, studies on the closely related NAD+ and NADH have shown high stability in Tris-based buffers.[2] It is recommended to start with a Tris buffer at a neutral to slightly acidic pH. Avoid phosphate (B84403) buffers if possible, as they have been shown to accelerate the degradation of NADH.[3]
Q4: Should I use inhibitors in my extraction buffer?
A4: Yes, it is highly recommended to use a cocktail of protease and nuclease inhibitors to prevent enzymatic degradation of NGD and other cellular components that could interfere with your analysis.
Q5: How many freeze-thaw cycles can my NGD sample tolerate?
A5: It is best to avoid freeze-thaw cycles altogether.[4] If necessary, limit it to a single cycle. Aliquoting your samples into single-use volumes after the initial extraction is the best practice.
Q6: How can I quantify the amount of NGD in my sample accurately?
A6: Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are the most common and accurate methods for quantifying NGD. Ensure you are using an appropriate internal standard for accurate quantification.
Quantitative Data Summary
The following tables summarize the stability of the related nicotinamide cofactors, NAD+ and NADH, under different conditions. This data can serve as a guideline for handling NGD samples, assuming similar stability profiles.
Table 1: Stability of NADH in Different Buffers at 19°C and 25°C
| Buffer (50 mM, pH 8.5) | Temperature (°C) | Degradation Rate (µM/day) | Remaining after 43 days (%) |
| Tris | 19 | 4 | >90 |
| Tris | 25 | 11 | 75 |
| HEPES | 19 | 18 | 60 |
| HEPES | 25 | 51 | <50 |
| Sodium Phosphate | 19 | 23 | <50 |
| Sodium Phosphate | 25 | 34 | <50 |
| Data adapted from a study on NADH stability.[2][3] |
Experimental Protocols
Protocol 1: NGD Extraction from Cultured Mammalian Cells
This protocol is a general guideline and may need to be optimized for specific cell types.
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet once with ice-cold PBS.
-
-
Metabolism Quenching and Lysis:
-
Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to the cell pellet or plate.[1]
-
Scrape the adherent cells or resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes to ensure complete lysis.
-
-
Clarification:
-
Centrifuge the lysate at maximum speed (e.g., >13,000 rpm) for 10 minutes at 4°C to pellet cell debris.[5]
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the extracted NGD to a new pre-chilled tube.
-
-
Storage:
-
Analyze the samples immediately or store them at -80°C. Aliquot if necessary to avoid freeze-thaw cycles.
-
Protocol 2: NGD Extraction from Animal Tissues
This protocol is a general guideline and may need to be optimized for specific tissue types.
-
Sample Collection and Freezing:
-
Excise the tissue of interest as quickly as possible.
-
Immediately flash-freeze the tissue in liquid nitrogen.
-
-
Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg).
-
In a pre-chilled mortar, grind the frozen tissue to a fine powder under liquid nitrogen.
-
-
Extraction:
-
Transfer the frozen powder to a pre-chilled tube containing ice-cold extraction buffer (e.g., Tris-HCl, pH 7.0, with protease and nuclease inhibitors). Use a buffer volume-to-tissue weight ratio of at least 10:1 (v/w).
-
Homogenize further using a tissue homogenizer on ice.
-
-
Clarification:
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Sample Collection:
-
Collect the supernatant containing the NGD.
-
-
Storage:
-
Proceed with analysis or store at -80°C in single-use aliquots.
-
Visualizations
Caption: Major pathways of NGD degradation during sample preparation.
Caption: Recommended experimental workflow for NGD sample preparation.
Caption: Troubleshooting workflow for low NGD yield.
References
- 1. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 2. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cores.emory.edu [cores.emory.edu]
- 4. Characterization of effect of repeated freeze and thaw cycles on stability of genomic DNA using pulsed field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
Technical Support Center: Nicotinamide Guanine Dinucleotide (NGD) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicotinamide (B372718) guanine (B1146940) dinucleotide (NGD) quantification.
FAQs: Calibration Standards for NGD Quantification
Q1: How should I prepare a stock solution of NGD for calibration standards?
A1: To prepare a stock solution, use the sodium salt of Nicotinamide-Guanine Dinucleotide. It is soluble in water at concentrations of 250 mg/mL or greater.
-
Calculation: To create a 10 mM stock solution, for example, you would use the molecular weight of NGD sodium salt (701.41 g/mol ) to calculate the required mass for a specific volume.
-
Procedure:
-
Weigh the appropriate amount of NGD sodium salt in a microcentrifuge tube.
-
Add the calculated volume of high-purity water (e.g., LC-MS grade or ultrapure).
-
Vortex thoroughly to ensure complete dissolution.
-
Q2: What is the recommended solvent for preparing NGD calibration standards?
A2: High-purity water is the recommended solvent for preparing NGD stock solutions. For working standards used in assays, the dilution solvent should match the final assay buffer or the mobile phase used in your LC-MS/MS method to avoid solvent effects.
Q3: How should I store my NGD stock and working solutions?
-
Stock Solutions: Store at -80°C for long-term stability.
-
Working Solutions: Prepare fresh for each experiment. If short-term storage is necessary, keep on ice for the duration of the experiment. For NAD+, aqueous solutions are stable for at least 6 months at -70°C when stored as single-use aliquots at a pH between 2 and 6. Neutral or slightly acidic solutions of NAD+ are stable for at least 2 weeks at 0°C.
Q4: What concentration range is typical for an NGD calibration curve?
A4: The optimal concentration range for your calibration curve will depend on the sensitivity of your assay (enzymatic or LC-MS/MS) and the expected concentration of NGD in your samples. It is best practice to bracket the expected sample concentrations within the calibration range. For analogous compounds like NAD+, calibration curves for enzymatic assays can range from the low nanomolar to micromolar concentrations. For LC-MS/MS, the range can be wider, depending on the instrument's sensitivity.
Q5: How many calibration points should I use for my standard curve?
A5: A minimum of five non-zero calibration points is recommended to accurately define the linear range of the assay. It is also good practice to include a blank (zero concentration) to assess background signal. The standards should be evenly spaced across the desired concentration range.
Troubleshooting Guides
Enzymatic Cycling Assays
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Reagent contamination | Prepare fresh reagents and buffers. Ensure all labware is thoroughly cleaned. |
| Enzyme purity | Use high-purity enzymes. Consider purifying enzymes to remove any bound NAD+ analogs. | |
| Low Signal or Poor Sensitivity | Suboptimal enzyme concentration | Titrate enzyme concentrations to determine the optimal level for your assay. |
| Incorrect buffer pH or composition | Optimize the buffer pH and ionic strength for the specific enzymes used in the cycling reaction. For NAD(H), Tris buffer at pH 8.5 has shown good stability.[1][2] | |
| Degraded NGD standard | Prepare fresh NGD standards from a properly stored stock solution. | |
| Non-linear Calibration Curve | Substrate depletion | Ensure that the concentrations of the cycling substrates are not limiting at the higher end of your calibration curve. |
| Incorrect standard dilutions | Carefully prepare serial dilutions and use calibrated pipettes. |
LC-MS/MS Quantification
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation | Flush the column according to the manufacturer's instructions. If the problem persists, replace the column. |
| Mismatch between sample solvent and mobile phase | Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.[3] | |
| Contamination of the column or system | Use a guard column and filter all samples and mobile phases.[4] | |
| Low Signal Intensity or Poor Sensitivity | Ion suppression from matrix effects | Optimize sample preparation to remove interfering substances. Consider using a stable isotope-labeled internal standard for NGD. |
| Inefficient ionization | Optimize ion source parameters (e.g., temperature, gas flows, voltage). | |
| Incorrect MS/MS transition settings | Optimize the precursor and product ion masses and collision energy for NGD. | |
| Retention Time Shifts | Inconsistent mobile phase composition | Prepare mobile phases carefully and consistently. |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature. | |
| Column equilibration | Ensure the column is adequately equilibrated between injections, typically with at least 10 column volumes of the initial mobile phase. |
Experimental Protocols
While a specific, detailed protocol for NGD quantification is not available in the provided search results, the following outlines a general workflow for an enzymatic cycling assay, adapted from protocols for similar nicotinamide dinucleotides.[5][6]
Principle of a Hypothetical NGD Enzymatic Cycling Assay:
This assay would likely involve the enzymatic conversion of NGD to a product that can be measured, often through a cycling reaction that amplifies the signal. For instance, NGD could be converted to NAD+, which is then measured using a standard NAD+/NADH cycling assay.
Key Steps:
-
Standard Preparation: Prepare a series of NGD standards by serial dilution of a concentrated stock solution in the assay buffer.
-
Sample Preparation: Extract NGD from the biological sample using an appropriate method that preserves the integrity of the molecule.
-
Enzymatic Conversion (if necessary): Incubate the standards and samples with an enzyme that specifically converts NGD to a measurable product (e.g., NAD+).
-
Cycling Reaction: Add a reaction mixture containing the necessary enzymes and substrates for the cycling reaction. This typically includes an alcohol dehydrogenase and a diaphorase for NAD+ cycling.
-
Signal Detection: Measure the product of the cycling reaction over time. This is often a fluorescent or colored product, which can be quantified using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the signal from the NGD standards against their known concentrations. Use this curve to determine the NGD concentration in the unknown samples.
Visualizations
Caption: General workflow for NGD quantification.
Caption: Troubleshooting logic for inaccurate NGD quantification.
References
- 1. research-hub.nrel.gov [research-hub.nrel.gov]
- 2. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halocolumns.com [halocolumns.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: NGD versus NAD+ as Coenzymes for Alcohol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nicotinamide (B372718) Guanine (B1146940) Dinucleotide (NGD) and Nicotinamide Adenine (B156593) Dinucleotide (NAD+) as coenzymes for alcohol dehydrogenase (ADH). The following sections present a comprehensive analysis of their relative performance, supported by experimental data, detailed protocols, and structural illustrations to inform research and development decisions.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism, acting as a critical electron carrier in redox reactions. Alcohol dehydrogenase (ADH), a key enzyme in alcohol metabolism, relies on NAD+ to catalyze the oxidation of alcohols to aldehydes. Recently, NAD+ analogs, such as Nicotinamide Guanine Dinucleotide (NGD), have been investigated for their potential to modulate the activity of NAD+-dependent enzymes. NGD is structurally similar to NAD+, with the key difference being the substitution of the adenine base with guanine. This guide explores the functional consequences of this structural change on the coenzymatic activity with ADH.
Performance Comparison: Kinetic Parameters
A direct comparison of the coenzyme activity of NGD and NAD+ with alcohol dehydrogenase reveals significant differences in their kinetic parameters. Experimental data from a study investigating NAD+ analogs demonstrated that while NGD can function as a coenzyme for ADH, its affinity for the enzyme is considerably lower than that of NAD+.[1][2]
The apparent kinetic parameters for yeast alcohol dehydrogenase with NAD+ and NGD are summarized in the table below.
| Coenzyme | Vmax (μM/min) | Km (mM) | kcat (1/s) | kcat/Km (1/M·s) |
| NAD+ | 1.13 ± 0.03 | 0.22 ± 0.03 | 0.94 | 4.27 x 10³ |
| NGD | 0.88 ± 0.07 | 2.21 ± 0.44 | 0.73 | 0.33 x 10³ |
Data adapted from Yaku, K., et al. (2019). Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine (B114508) dinucleotide (NHD). Scientific Reports.[1][2]
These data indicate that NAD+ is a more efficient coenzyme for alcohol dehydrogenase, exhibiting a higher maximum reaction velocity (Vmax) and a significantly lower Michaelis constant (Km), which signifies a stronger binding affinity to the enzyme. The catalytic efficiency (kcat/Km) of ADH with NAD+ is more than tenfold higher than with NGD.
Structural Differences
The primary structural difference between NAD+ and NGD lies in the purine (B94841) base linked to the ribose sugar. In NAD+, this base is adenine, whereas in NGD, it is guanine. This substitution alters the hydrogen bonding patterns and steric interactions within the coenzyme binding pocket of alcohol dehydrogenase, likely contributing to the observed differences in kinetic parameters.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of NGD and NAD+ coenzyme activity.
Alcohol Dehydrogenase (ADH) Mediated Redox Reaction
This protocol outlines the procedure used to assess the coenzyme activity of NAD+ and its analogs with ADH.[1][2]
Materials:
-
Yeast alcohol dehydrogenase (ADH)
-
NAD+ or NGD
-
Ethanol
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ethanol, and either NAD+ or NGD at various concentrations.
-
Initiate the reaction by adding a specific amount of ADH to the reaction mixture.
-
Monitor the reduction of the coenzyme by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of reaction is proportional to the rate of change in absorbance.
-
Perform the assay at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the kinetic parameters (Vmax and Km) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol is for the identification and quantification of the oxidized and reduced forms of the coenzymes.[1][2]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation: Terminate the ADH reaction at specific time points by adding a quenching solution (e.g., cold methanol). Centrifuge the samples to pellet the protein.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column. Use a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the oxidized and reduced forms of the coenzymes.
-
Mass Spectrometric Detection: Analyze the eluent from the HPLC using a mass spectrometer in a selected ion monitoring (SIM) or full scan mode to detect and quantify the specific mass-to-charge ratios of the oxidized and reduced coenzymes.
-
Data Analysis: Integrate the peak areas of the extracted ion chromatograms to determine the relative amounts of the oxidized and reduced forms of the coenzymes.
Conclusion
The experimental evidence clearly indicates that while NGD can act as a coenzyme for alcohol dehydrogenase, it is significantly less efficient than the natural coenzyme, NAD+. The lower binding affinity and reduced catalytic efficiency of NGD are likely attributable to the structural alteration from an adenine to a guanine base. For researchers and drug development professionals, this highlights the stringent structural requirements of the coenzyme binding site on ADH and suggests that modifications to the adenine moiety of NAD+ can have profound effects on enzyme kinetics. This understanding is crucial for the design of novel enzyme inhibitors or activators that target the coenzyme binding site.
References
A Kinetic Showdown: Nicotinamide Guanine Dinucleotide (NGD+) and NAD+ Analogs in Enzyme Catalysis
For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of NAD+ analogs is paramount for designing potent and specific enzyme modulators. This guide provides a comprehensive kinetic comparison of Nicotinamide (B372718) Guanine (B1146940) Dinucleotide (NGD+) and other NAD+ analogs, supported by experimental data and detailed protocols to aid in your research endeavors.
Nicotinamide Adenine (B156593) Dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, serving as a critical cofactor for numerous enzymes, including dehydrogenases, sirtuins, and poly(ADP-ribose) polymerases (PARPs). The development and characterization of NAD+ analogs are crucial for dissecting the roles of these enzymes in health and disease and for developing novel therapeutics. This guide focuses on the kinetic comparison of NGD+, an NAD+ analog where the adenine moiety is replaced by guanine, and other NAD+ analogs, providing a quantitative basis for their use in enzymatic studies.
Quantitative Kinetic Parameters
The following table summarizes the key kinetic parameters (kcat and Km) of NAD+ and its analogs with various NAD+-dependent enzymes. These parameters provide a quantitative measure of the efficiency and affinity of these molecules as enzyme substrates.
| Enzyme | Coenzyme/Analog | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) | Reference(s) |
| PARP1 (Human) | NAD+ | 26.0 | 212.9 | 0.122 | [1][2] |
| ADO-3′-N3-NAD+ | 3.8 | 524.8 | 0.007 | [1][2] | |
| Alcohol Dehydrogenase (Horse Liver) | NGD+ | - | - | - | [3] |
| NAD+ | - | - | - | [3] | |
| Sirtuins (General) | NGD+ | - | - | - | [3] |
| PARP1 (General) | NGD+ | - | - | - | [3] |
Note: Specific kcat and Km values for NGD+ with alcohol dehydrogenase were not available in the searched literature, though it is reported to have a much lower affinity than NAD+. NGD+ was found to be inactive as a substrate for SIRT1, SIRT3, and PARP1. The table will be updated as more quantitative data becomes available.
Key Findings and Discussion
The available kinetic data reveals significant differences in how NAD+-dependent enzymes utilize various analogs.
For Poly(ADP-ribose) Polymerase 1 (PARP1) , the native coenzyme NAD+ is a highly efficient substrate. In contrast, the analog ADO-3′-N3-NAD+ exhibits a significantly lower catalytic efficiency (kcat/Km), primarily due to a higher Km value, indicating a weaker binding affinity to the enzyme's active site.[1][2] This highlights how modifications to the NAD+ scaffold can dramatically impact enzyme recognition and catalysis.
Regarding Nicotinamide Guanine Dinucleotide (NGD+) , studies have shown that it can function as a coenzyme for alcohol dehydrogenase (ADH) , albeit with a much lower affinity compared to NAD+.[3] This suggests that while the guanine substitution is tolerated by ADH, it is not optimal for binding. Importantly, NGD+ was found to be unable to serve as a substrate for SIRT1, SIRT3, and PARP1 , indicating a high degree of specificity of these enzymes for the adenine moiety of NAD+.[3] The lack of precise kinetic parameters for NGD+ with ADH in the current literature underscores the need for further quantitative studies to fully elucidate its kinetic profile.
Signaling Pathways and Experimental Workflows
To visualize the context in which these molecules operate and how their kinetics are determined, the following diagrams illustrate a key NAD+-dependent signaling pathway and a general experimental workflow for kinetic analysis.
References
- 1. An investigation of the active site of lactate dehydrogenase with NAD+ analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.tue.nl [pure.tue.nl]
- 3. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
SIRT1 Substrate Specificity: A Comparative Analysis of NGD versus NAD+
A comprehensive review of current literature reveals a significant focus on Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) as the essential co-substrate for SIRT1 activity. However, direct experimental data comparing the substrate specificity and kinetic parameters of SIRT1 for Nicotinamide Guanidinium Dinucleotide (NGD) versus NAD+ is not available in published scientific literature. Therefore, this guide will provide a detailed overview of SIRT1's interaction with its well-established co-substrate, NAD+, including kinetic data, enzymatic mechanisms, and experimental protocols. This information can serve as a foundational reference for researchers interested in exploring potential alternative substrates like NGD.
Overview of SIRT1 and its Co-substrate NAD+
Sirtuin 1 (SIRT1) is a class III histone deacetylase that plays a crucial role in a wide array of cellular processes, including gene expression, DNA repair, metabolism, and aging.[1] Its enzymatic activity is critically dependent on the presence of NAD+, which acts as a co-substrate in the deacetylation reaction.[2] In this reaction, the acetyl group from a lysine (B10760008) residue on a substrate protein is transferred to the ADP-ribose moiety of NAD+, yielding the deacetylated protein, nicotinamide (NAM), and O-acetyl-ADP-ribose.[2]
The dependence of SIRT1 on NAD+ links its activity directly to the metabolic state of the cell, as the cellular ratio of NAD+ to its reduced form, NADH, is a key indicator of cellular energy levels.[3] While NADH has been shown to inhibit SIRT1 activity, it does so at concentrations well above physiological levels, making NAD+ availability the primary regulator.[2]
Quantitative Analysis of SIRT1 Kinetics with NAD+
The enzymatic efficiency of SIRT1 with NAD+ has been characterized by determining its Michaelis-Menten constant (Kₘ). The Kₘ value represents the concentration of the substrate (in this case, NAD+) at which the enzyme reaches half of its maximum velocity (Vₘₐₓ), providing an indication of the enzyme's affinity for the substrate.
| Substrate | Michaelis-Menten Constant (Kₘ) for SIRT1 | Reference |
| NAD+ | 100 - 550 µM | [4] |
Note: The reported Kₘ values for NAD+ can vary depending on the specific acetylated peptide substrate used in the assay and the experimental conditions.
Signaling Pathways and Experimental Workflows
The central role of SIRT1 in cellular regulation is underscored by its involvement in numerous signaling pathways. Its activity, governed by NAD+ availability, influences transcription factors, DNA repair proteins, and metabolic enzymes.
Caption: SIRT1 signaling pathway illustrating the regulation by NAD+/NADH ratio and downstream effects.
A typical experimental workflow to determine SIRT1 activity involves incubating the enzyme with its substrates and measuring the product formation over time.
Caption: General experimental workflow for a SIRT1 enzymatic assay.
Experimental Protocols
The following is a generalized protocol for an in vitro SIRT1 deacetylation assay, which can be adapted to use various detection methods.
Objective: To determine the kinetic parameters of SIRT1 with NAD+ and an acetylated peptide substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Acetylated peptide substrate (e.g., a peptide corresponding to a known SIRT1 target like p53 or histones)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Stop Solution (e.g., a solution containing a SIRT1 inhibitor like nicotinamide and a developer for the detection reagent)
-
Detection Reagent (e.g., a fluorescent developer that reacts with the deacetylated product)
-
96-well microplate (black, for fluorescence assays)
-
Plate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the acetylated peptide substrate in the assay buffer.
-
Prepare a stock solution of NAD+ in the assay buffer.
-
Prepare serial dilutions of NAD+ in the assay buffer to create a concentration gradient.
-
Dilute the SIRT1 enzyme to the desired working concentration in the assay buffer immediately before use.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the assay buffer.
-
Add a fixed concentration of the acetylated peptide substrate to each well.
-
Add the varying concentrations of NAD+ to the respective wells.
-
Include control wells: "no enzyme" control (all components except SIRT1) and "no NAD+" control (all components except NAD+).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the diluted SIRT1 enzyme to each well (except the "no enzyme" control).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the stop solution to each well.
-
Add the detection reagent and incubate as per the manufacturer's instructions to allow for signal development.
-
Measure the fluorescence (or other signal) using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control) from all readings.
-
Plot the reaction velocity (rate of product formation) against the NAD+ concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for NAD+.
-
Conclusion
While the direct comparison of SIRT1's substrate specificity for NGD versus NAD+ remains an open area for investigation due to the lack of available data, the established methodologies for characterizing SIRT1's interaction with NAD+ provide a robust framework for future studies. Researchers and drug development professionals can leverage these protocols to explore the potential of NGD and other NAD+ analogs as modulators of SIRT1 activity, which could lead to the discovery of novel therapeutic agents targeting sirtuin pathways.
References
- 1. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic control by sirtuins and other enzymes that sense NAD+, NADH, or their ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin Chemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PARP1 Substrate Activity: A Focus on NAD+ and its Analogues
A comprehensive review of available literature reveals no published data on the use of nicotinamide (B372718) guanine (B1146940) dinucleotide (NGD) as a substrate for Poly(ADP-ribose) polymerase 1 (PARP1). Therefore, a direct comparison of PARP1 activity with NGD versus its native substrate, nicotinamide adenine (B156593) dinucleotide (NAD+), cannot be provided. This guide will instead offer a comparative overview of PARP1's enzymatic activity with its natural substrate, NAD+, and a well-characterized NAD+ analogue, ADO-3′-N3-NAD+. This comparison will serve as a model for how the substrate specificity and efficiency of PARP1 are evaluated, providing valuable insights for researchers in drug development and molecular biology.
Quantitative Comparison of PARP1 Kinetic Parameters
The enzymatic efficiency of PARP1 with different substrates can be quantitatively assessed by comparing their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
The following table summarizes the kinetic parameters for human PARP1-catalyzed auto-poly(ADP-ribosyl)ation (PARP activity) using NAD+ and the synthetic analogue ADO-3′-N3-NAD+ as substrates.[1]
| Substrate | kcat (min⁻¹) | Km (μM) | kcat/Km (min⁻¹ M⁻¹) |
| NAD+ | 26.0 | 212.9 | 1.2 x 10⁵ |
| ADO-3′-N3-NAD+ | 3.8 | 524.8 | 7.2 x 10³ |
Data from HPLC-based activity assays.[1]
As the data indicates, PARP1 exhibits a significantly higher catalytic efficiency with its native substrate, NAD+, compared to the analogue ADO-3′-N3-NAD+. This is reflected in the higher kcat and lower Km value for NAD+, resulting in a much greater kcat/Km ratio. The reduced kcat and increased Km for ADO-3′-N3-NAD+ suggest that while it can act as a substrate, it is processed less efficiently by the enzyme.[1]
Experimental Protocols
Several methods are employed to measure PARP1 activity. Below are outlines of two common assay types: an HPLC-based assay for detailed kinetic analysis and a chemiluminescent assay suitable for high-throughput screening.
HPLC-Based PARP1 Activity Assay
This method allows for the direct measurement of substrate consumption and product formation, providing accurate kinetic data.[1]
Objective: To determine the kinetic parameters (kcat and Km) of PARP1 with a given substrate.
Materials:
-
Purified recombinant human PARP1
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Substrates: NAD+ and/or NAD+ analogues
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Quenching solution (e.g., perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA, and varying concentrations of the substrate.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of purified PARP1 to the reaction mixtures.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a specific period, ensuring initial velocity conditions are met.
-
Reaction Quenching: Stop the reactions by adding a quenching solution.
-
Sample Preparation: Centrifuge the quenched reactions to pellet any precipitate and collect the supernatant.
-
HPLC Analysis: Inject the supernatant into the HPLC system. The substrate and its byproducts (e.g., nicotinamide) are separated and quantified by their retention times and peak areas, which are compared to known standards.
-
Data Analysis: The rate of substrate consumption is calculated for each substrate concentration. These data are then fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.
Chemiluminescent PARP1 Activity Assay
This assay is a highly sensitive, plate-based method ideal for screening potential PARP1 inhibitors.[2][3][4][5][6]
Objective: To measure PARP1 activity and assess the potency of inhibitors.
Materials:
-
Purified recombinant human PARP1
-
Activated DNA
-
Reaction Buffer
-
Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP)[2]
-
Chemiluminescent HRP substrate[2]
-
Plate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation: Use plates pre-coated with histones, which will serve as the acceptor proteins for poly(ADP-ribose) chains.
-
Reaction Setup: In each well, combine the reaction buffer, activated DNA, and biotinylated NAD+. For inhibitor screening, add various concentrations of the test compounds.
-
Enzyme Addition: Initiate the reaction by adding PARP1 to each well.[2]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow for the PARylation of histones.[2]
-
Detection:
-
Signal Measurement: Immediately measure the chemiluminescence using a plate reader. The light output is proportional to the amount of biotinylated PAR attached to the histones, and thus to the PARP1 activity.[2]
-
Data Analysis: For inhibitor screening, plot the percentage of PARP1 activity against the inhibitor concentration to determine the IC50 value.
Visualizing PARP1 Mechanisms
Signaling Pathway of PARP1 in DNA Damage Response
PARP1 is a key player in the DNA damage response.[7][8][9][10] Upon detecting a DNA single-strand break, PARP1 binds to the damaged site, leading to its catalytic activation.[8][11] Activated PARP1 utilizes NAD+ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[8][11] These PAR chains serve as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[7][8]
Caption: PARP1 signaling in the DNA damage response.
Experimental Workflow for a PARP1 Chemiluminescent Assay
The following diagram illustrates the key steps in a typical chemiluminescent assay to measure PARP1 activity, as detailed in the experimental protocols section.
Caption: Workflow for a PARP1 chemiluminescent assay.
References
- 1. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 9. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NGD and Other NAD+ Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nicotinamide Guanine Dinucleotide (NGD) and other prominent NAD+ analogs, such as Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR), based on their performance in key biological assays. The information herein is compiled from existing research to aid in the selection and application of these molecules in further studies.
Executive Summary
Nicotinamide Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in numerous cellular processes, including metabolism, DNA repair, and signaling. The decline of NAD+ levels with age has spurred interest in NAD+ precursors and analogs as potential therapeutic agents. This guide focuses on a comparative analysis of NGD against other well-known NAD+ analogs.
Quantitative Data Comparison
The following tables summarize the available quantitative and qualitative data from biological assays comparing NGD and other NAD+ analogs.
Table 1: Sirtuin and PARP1 Activity
| NAD+ Analog | Sirtuin Activity (SIRT1, SIRT3) | PARP1 Activity | Source |
| NGD | Cannot serve as a substrate.[1][2] | Cannot serve as a substrate.[1][2] | Yaku et al., 2019 |
| NHD | Cannot serve as a substrate.[1][2] | Cannot serve as a substrate.[1][2] | Yaku et al., 2019 |
| NMN | Precursor that increases intracellular NAD+ levels, leading to sirtuin activation.[3] | Precursor that increases intracellular NAD+ levels, supporting PARP1 activity. | BenchChem |
| NR | Precursor that increases intracellular NAD+ levels, leading to sirtuin activation.[3] | Precursor that increases intracellular NAD+ levels, supporting PARP1 activity. | BenchChem |
Table 2: Coenzyme Activity for Alcohol Dehydrogenase (ADH)
| Coenzyme | Km (µM) | Vmax (nmol/min/mg) | Source |
| NAD+ | 160 ± 30 | 18.2 ± 1.1 | Yaku et al., 2019 |
| NGD | 1100 ± 300 | 13.9 ± 1.9 | Yaku et al., 2019 |
| NHD | 1200 ± 200 | 12.0 ± 0.9 | Yaku et al., 2019 |
Note: A higher Km value indicates lower affinity of the enzyme for the substrate.
Table 3: Cell Permeability and Metabolic Stability
| NAD+ Analog | Cell Permeability | Metabolic Stability |
| NGD | Data not available in the provided search results. | Data not available in the provided search results. |
| NMN | Believed to require a specific transporter (Slc12a8) for direct entry into some cells, or may be converted to NR extracellularly. | Can be dephosphorylated to NR. |
| NR | Readily enters cells and is then converted to NMN. | Generally considered to have good bioavailability. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Protocol 1: Sirtuin Activity Assay
This protocol is based on the methodology described for measuring the deacetylase activity of sirtuins.[1]
Objective: To determine if NAD+ analogs can serve as a substrate for sirtuin-mediated deacetylation.
Materials:
-
Recombinant SIRT1 or SIRT3 enzyme
-
Fluorogenic acetylated peptide substrate
-
NAD+, NGD, NHD, NMN, or NR
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence developer)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, the fluorogenic acetylated peptide substrate, and the recombinant sirtuin enzyme.
-
Initiate the reaction by adding the respective NAD+ analog (NAD+, NGD, NHD, NMN, or NR) to the wells. Include a control with NAD+ and a negative control without any NAD+ analog.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution to each well.
-
Incubate at 37°C for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
Sirtuin activity is proportional to the increase in fluorescence.
Protocol 2: PARP1 Activity Assay (Immunoblotting)
This protocol is based on detecting the auto-poly(ADP-ribosyl)ation of PARP1.[1]
Objective: To assess the ability of NAD+ analogs to act as a substrate for PARP1.
Materials:
-
Recombinant PARP1 enzyme
-
Activated DNA (e.g., nicked DNA)
-
NAD+, NGD, NHD, NMN, or NR
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PARP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Set up the reaction by incubating recombinant PARP1 with activated DNA in the reaction buffer.
-
Add the respective NAD+ analog (NAD+, NGD, NHD, NMN, or NR) to initiate the auto-poly(ADP-ribosyl)ation reaction. Include a positive control with NAD+ and a negative control without any NAD+ analog.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP1. A shift in the molecular weight of PARP1 indicates poly(ADP-ribosyl)ation.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 3: Alcohol Dehydrogenase (ADH) Coenzyme Activity Assay
This protocol is adapted from the methodology used to determine the kinetic parameters of ADH with different NAD+ analogs.[1]
Objective: To compare the coenzyme efficiency of NAD+ analogs for alcohol dehydrogenase.
Materials:
-
Yeast or equine liver alcohol dehydrogenase
-
Ethanol
-
NAD+, NGD, or NHD at various concentrations
-
Assay buffer (e.g., 100 mM Glycine-NaOH, pH 10.0)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures in cuvettes containing the assay buffer and ethanol.
-
Add varying concentrations of the NAD+ analog (NAD+, NGD, or NHD) to the cuvettes.
-
Initiate the reaction by adding a fixed amount of alcohol dehydrogenase.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the reduced form of the coenzyme (NADH, NGDH, or NHDH).
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Signaling Pathways and Experimental Workflows
Visual representations of the NAD+ salvage pathway and a general experimental workflow for comparing NAD+ analogs are provided below using the DOT language for Graphviz.
Caption: NAD+ Salvage Pathway.
Caption: Experimental Workflow.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Validating NGD as a Coenzyme for Novel Dehydrogenases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel coenzymes is a burgeoning field in biochemistry and drug development, offering the potential for new enzymatic pathways and therapeutic targets. Nicotinamide (B372718) Guanosine Dinucleotide (NGD), an analog of the ubiquitous Nicotinamide Adenine (B156593) Dinucleotide (NAD+), has emerged as a candidate for such a role. This guide provides an objective comparison of NGD's performance with the canonical coenzyme NAD+, supported by experimental data, and outlines the methodologies for validating its function with novel dehydrogenases.
Performance Comparison: NGD vs. NAD+ with Alcohol Dehydrogenase
Recent studies have demonstrated that NGD can serve as a coenzyme for alcohol dehydrogenase (ADH) in vitro, although with a significantly lower affinity compared to NAD+.[1][2][3] This is a critical first step in validating its broader potential. The kinetic parameters from a comparative study using ADH are summarized below, providing a quantitative basis for understanding NGD's efficiency as a coenzyme.
| Coenzyme | Vmax (pmol/min) | Km (mM) | kcat (1/s) | kcat/Km (1/s·M) |
| NAD+ | 10.3 ± 0.4 | 0.23 ± 0.04 | 0.086 | 373.9 |
| NGD | 3.5 ± 0.9 | 4.8 ± 2.2 | 0.029 | 6.0 |
| Data sourced from a study on the metabolism and biochemical properties of NAD analogs.[1] |
The data clearly indicates that while NGD facilitates the ADH-catalyzed reaction, its catalytic efficiency (kcat/Km) is substantially lower than that of NAD+. The Michaelis constant (Km) for NGD is approximately 20-fold higher, signifying a much weaker binding affinity to the enzyme.
Experimental Protocols for Coenzyme Validation
Validating a novel coenzyme like NGD for a dehydrogenase involves a series of established biochemical assays. The following outlines a general methodology based on the successful validation of NGD with ADH.
In Vitro Redox Reaction Assay
Objective: To determine if the novel compound (NGD) can act as a hydride acceptor in a dehydrogenase-catalyzed oxidation reaction.
Materials:
-
Purified dehydrogenase enzyme
-
Substrate for the dehydrogenase (e.g., ethanol (B145695) for ADH)
-
Nicotinamide Guanosine Dinucleotide (NGD)
-
Nicotinamide Adenine Dinucleotide (NAD+) as a positive control
-
Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.3)
-
LC/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing the dehydrogenase enzyme and its substrate in the reaction buffer.
-
Add a known concentration of NGD to the reaction mixture. A parallel reaction with NAD+ should be set up as a positive control.
-
Incubate the reaction at a controlled temperature (e.g., 25°C).
-
Collect samples at different time points (e.g., pre-reaction and post-reaction).
-
Analyze the samples using an LC/MS system to detect the oxidized and reduced forms of the coenzyme (NGD and NGDH). A decrease in the NGD peak and the appearance of a new peak corresponding to the mass of NGDH would indicate that NGD is acting as a coenzyme.[3]
Enzyme Kinetics Analysis
Objective: To determine the kinetic parameters (Km, Vmax, kcat) of the dehydrogenase with the novel coenzyme.
Materials:
-
Same as the in vitro redox reaction assay.
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm (for NADH/NGDH production).
Procedure:
-
Set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the coenzyme (NGD or NAD+).
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the reduced coenzyme (NADH or NGDH).
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the coenzyme concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[1][4] The turnover number (kcat) can be calculated by dividing Vmax by the enzyme concentration.
Visualizing the Validation Process and Mechanism
To further clarify the experimental workflow and the underlying biochemical reaction, the following diagrams are provided.
References
- 1. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Anti-NAD+ Antibody Cross-Reactivity with Nicotinamide Guanine Dinucleotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of anti-Nicotinamide Adenine (B156593) Dinucleotide (NAD+) antibodies with Nicotinamide (B372718) Guanine (B1146940) Dinucleotide (NGD). Due to the absence of direct quantitative experimental data in publicly available literature, this guide focuses on the structural comparison of NAD+ and NGD, the principles of antibody specificity, and detailed experimental protocols to enable researchers to perform this assessment.
Structural Comparison: NAD+ vs. NGD
The specificity of an antibody is determined by its ability to recognize and bind to a specific epitope on an antigen. In the case of small molecules like NAD+, the entire molecule or a significant portion of it acts as the epitope. The structural similarity between the target antigen and other molecules is a primary determinant of potential cross-reactivity.
Nicotinamide Adenine Dinucleotide (NAD+) is composed of two nucleotides joined by a pyrophosphate bridge. One nucleotide contains an adenine base, and the other contains a nicotinamide base.[1][2] Nicotinamide Guanine Dinucleotide (NGD) is an analog of NAD+ in which the adenine base is substituted with a guanine base.[3][4]
Key Structural Difference:
| Molecule | Purine (B94841) Base |
| NAD+ | Adenine |
| NGD | Guanine |
This single substitution of the purine base from adenine to guanine represents a significant structural alteration. While the nicotinamide and ribose-pyrophosphate backbone is identical, the difference in the purine base structure is a critical factor for antibody recognition.
Potential for Cross-Reactivity: A Qualitative Assessment
The immunogen used to generate the anti-NAD+ antibody is a crucial factor. If the antibody was raised against the entire NAD+ molecule, the adenine base would be a key part of the epitope. In this scenario, the substitution to a guanine base in NGD would likely significantly reduce or eliminate antibody binding. Conversely, if the antibody was generated against a fragment of NAD+, such as the nicotinamide-ribose portion, the potential for cross-reactivity with NGD would be higher.
Comparison of Potential Antibody Binding:
| Feature | Anti-NAD+ Antibody | Alternative Methods |
| Target Molecule | Nicotinamide Adenine Dinucleotide (NAD+) | NAD+ and related metabolites |
| Principle | Immunological detection based on shape and charge complementarity. | Enzymatic cycling assays, mass spectrometry, liquid chromatography. |
| Potential Cross-Reactivity with NGD | Dependent on the specific epitope recognized by the antibody. The structural difference in the purine base (Adenine vs. Guanine) makes significant cross-reactivity with a highly specific antibody unlikely. | Methods like mass spectrometry can distinguish between NAD+ and NGD based on their different mass-to-charge ratios. |
| Validation Required | Experimental validation of specificity and cross-reactivity is essential. | Method-specific validation is required. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of an anti-NAD+ antibody with NGD, standard immunoassays such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a Dot Blot analysis can be employed.
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive method for quantifying the specificity of an antibody. In this assay, the analyte in the sample (in this case, NGD) competes with a coated antigen (NAD+) for binding to a limited amount of antibody.
Materials:
-
96-well microtiter plates
-
Purified NAD+
-
Purified NGD
-
Anti-NAD+ antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a known concentration of NAD+ in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a series of dilutions of NGD (the competitor) and a fixed, limiting concentration of the anti-NAD+ antibody. In separate tubes, pre-incubate the antibody with each dilution of NGD for 30 minutes.
-
Incubation: Add the antibody-NGD mixtures to the NAD+-coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
A standard curve is generated by plotting the absorbance against the concentration of unlabeled NAD+ (as a positive control for competition). The degree of cross-reactivity of NGD is determined by comparing the concentration of NGD required to displace 50% of the anti-NAD+ antibody binding to the concentration of NAD+ required for the same displacement.
Dot Blot Protocol
A Dot Blot is a simpler, qualitative or semi-quantitative method to assess antibody specificity.
Materials:
-
Nitrocellulose or PVDF membrane
-
Purified NAD+
-
Purified NGD
-
Anti-NAD+ antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (e.g., TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Application: Spot serial dilutions of NAD+ and NGD directly onto the nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-NAD+ antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Add the chemiluminescent substrate and visualize the signal using an imaging system.
Data Analysis:
The intensity of the spots corresponding to NAD+ and NGD are compared. A significantly weaker or absent signal for NGD at equivalent concentrations to NAD+ indicates low or no cross-reactivity.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for assessing antibody cross-reactivity.
Caption: Workflow for Competitive ELISA to assess cross-reactivity.
Caption: Workflow for Dot Blot analysis of antibody specificity.
References
A Comparative Guide to Fluorescent NAD+ Probes: NGD, ε-NAD+, and Fluorescein-NAD+
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent properties of three common nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) probes: Nicotinamide Guanine Dinucleotide (NGD), 1,N6-etheno-NAD+ (ε-NAD+), and Fluorescein-NAD+. The selection of an appropriate fluorescent probe is critical for the accurate measurement of NAD+-consuming enzyme activity and for high-throughput screening of potential inhibitors. This document summarizes key performance indicators, provides detailed experimental protocols for comparative analysis, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Fluorescent NAD+ Probes
The following table summarizes the key fluorescent properties of NGD, ε-NAD+, and Fluorescein-NAD+. It is important to note that NGD and ε-NAD+ are substrates for enzymes like CD38, and their fluorescence is measured upon conversion to their respective cyclic or hydrolyzed products. Fluorescein-NAD+ is a substrate for enzymes like Poly (ADP-ribose) polymerases (PARPs), where the fluorescent signal is typically measured after incorporation of the fluorescein (B123965) moiety into a polymer.
| Property | NGD (product: cGDPR) | ε-NAD+ (product: ε-ADPR) | Fluorescein-NAD+ |
| Excitation Max (λex) | 300 nm | 300 nm | ~490 nm |
| Emission Max (λem) | 410 nm | 410 nm | ~515 nm |
| Quantum Yield (Φ) | Data not available | 0.028 (for ε-NAD+) | ~0.92 (for Fluorescein) |
| Extinction Coefficient (ε) | Data not available | Data not available | 38,000 M⁻¹cm⁻¹ at 262 nm[1] |
| Brightness (Φ x ε) | Data not available | Data not available | Data not available |
| Primary Enzyme Targets | CD38 (cyclase activity) | CD38 (hydrolase activity) | PARPs, Sirtuins |
| Common Applications | Monitoring CD38 cyclase activity, HTS for CD38 inhibitors | Monitoring CD38 hydrolase activity, HTS for CD38 inhibitors | Measuring PARP activity, identifying PARP inhibitors |
Note: The quantum yield for ε-NAD+ is for the parent molecule; the quantum yield of the fluorescent product (ε-ADPR) may differ. The quantum yield for Fluorescein-NAD+ is for the fluorescein fluorophore itself and may not be representative of the entire conjugate in an assay. The extinction coefficient for Fluorescein-NAD+ is provided at 262 nm, which is not the excitation wavelength for fluorescence. Brightness, a key indicator of a probe's performance, cannot be definitively calculated without both the quantum yield and the extinction coefficient at the excitation wavelength of the fluorescent product.
Experimental Protocols
To facilitate a direct and objective comparison of these probes in a laboratory setting, the following standardized protocols are provided.
Determination of Excitation and Emission Spectra
Objective: To experimentally determine the optimal excitation and emission wavelengths for the fluorescent products of NGD, ε-NAD+, and the Fluorescein-NAD+ conjugate.
Materials:
-
NGD, ε-NAD+, Fluorescein-NAD+
-
Purified CD38 enzyme (for NGD and ε-NAD+)
-
Purified PARP1 enzyme and activated DNA (for Fluorescein-NAD+)
-
Reaction buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Enzymatic Reaction:
-
For NGD and ε-NAD+: Incubate 100 µM of the respective probe with a suitable concentration of CD38 enzyme in the reaction buffer at 37°C for 60 minutes to allow for the formation of the fluorescent products (cGDPR and ε-ADPR).
-
For Fluorescein-NAD+: Incubate 10 µM Fluorescein-NAD+ with a suitable concentration of PARP1 enzyme and activated DNA in the reaction buffer at 37°C for 60 minutes.
-
-
Blank Measurement: Prepare a blank sample for each probe containing all components except the enzyme.
-
Excitation Scan:
-
Set the emission wavelength to the expected maximum (e.g., 410 nm for cGDPR and ε-ADPR, 515 nm for Fluorescein-NAD+).
-
Scan a range of excitation wavelengths (e.g., 250-400 nm for NGD/ε-NAD+, 400-510 nm for Fluorescein-NAD+) to determine the peak excitation wavelength.
-
-
Emission Scan:
-
Set the excitation wavelength to the determined peak from the previous step.
-
Scan a range of emission wavelengths (e.g., 350-500 nm for NGD/ε-NAD+, 500-600 nm for Fluorescein-NAD+) to determine the peak emission wavelength.
-
-
Data Analysis: Subtract the blank spectra from the sample spectra to obtain the corrected excitation and emission spectra for each probe's fluorescent product.
Relative Quantum Yield Determination
Objective: To compare the relative fluorescence quantum yields of the enzymatic products of NGD, ε-NAD+, and Fluorescein-NAD+.
Materials:
-
Enzymatically generated fluorescent products (from Protocol 1)
-
A quantum yield standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for cGDPR and ε-ADPR; fluorescein in 0.1 M NaOH for Fluorescein-NAD+)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilutions of the standard and the fluorescent product of each probe in the reaction buffer.
-
Measure the absorbance of each dilution at the excitation wavelength determined in Protocol 1 using a UV-Vis spectrophotometer. Prepare dilutions with absorbances ranging from 0.01 to 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each dilution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for the standard and for each probe's product.
-
Calculate the slope (gradient) of the linear fit for each plot.
-
Calculate the relative quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent (if the same solvent is used for the sample and standard, this term is 1).
-
Mandatory Visualization
Signaling Pathway of CD38 and PARP1
The following diagrams illustrate the enzymatic reactions of CD38 and PARP1, which are the primary targets for NGD/ε-NAD+ and Fluorescein-NAD+, respectively.
Caption: CD38 metabolizes NAD+ and its analog NGD.
Caption: PARP1 utilizes Fluorescein-NAD+ to create fluorescent polymers.
Experimental Workflow for Probe Comparison
This diagram outlines the systematic approach for comparing the fluorescent properties of the NAD+ probes.
Caption: Workflow for comparing fluorescent NAD+ probes.
Logical Relationships of Probe Properties
The selection of an NAD+ probe is dependent on a variety of factors beyond just its brightness. This diagram illustrates the interplay between different probe characteristics and their suitability for specific research applications.
Caption: Key factors influencing the choice of an NAD+ probe.
References
A Comparative Guide to HPLC Methods for the Separation of NGD and NAD+
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation and validation of Nicotinamide (B372718) Guanosine Diphosphate (NGD) and Nicotinamide Adenine (B156593) Dinucleotide (NAD+). Given the structural similarities and potential for co-occurrence in biological and enzymatic systems, robust analytical methods for their distinct quantification are crucial. This document outlines and compares three primary HPLC techniques: Reversed-Phase (RP-HPLC), Ion-Pair Reversed-Phase (IP-RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Comparison of HPLC Methods
The selection of an appropriate HPLC method for the separation of NGD and NAD+ depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of each technique.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Enhances retention of polar analytes on a reversed-phase column by adding an ion-pairing reagent to the mobile phase. | Separation of polar analytes using a polar stationary phase and a high organic content mobile phase. |
| Suitability for NGD/NAD+ | Limited retention for these highly polar molecules, often requiring highly aqueous mobile phases which can lead to poor peak shape. | Effective for retaining and separating charged nucleotides like NGD and NAD+. Offers good resolution.[1][2][3] | Well-suited for the retention and separation of highly polar compounds like NGD and NAD+. |
| Typical Stationary Phase | C18 or C8 silica-based columns.[4][5] | C18 or C8 silica-based columns.[2] | Amide, silica, or zwitterionic stationary phases. |
| Mobile Phase | Aqueous buffers (e.g., phosphate) with a small amount of organic solvent (e.g., methanol (B129727) or acetonitrile).[4][6] | Aqueous buffers with an ion-pairing reagent (e.g., tetrabutylammonium) and an organic modifier.[2][6] | High percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate). |
| Advantages | Simple mobile phases, widely available columns. | Excellent resolution and retention for charged analytes.[2] | Strong retention of very polar compounds, MS-compatible mobile phases. |
| Disadvantages | Poor retention and peak shape for highly polar analytes. | Ion-pairing reagents can be harsh on columns and are often not compatible with mass spectrometry (MS). | Longer column equilibration times, potential for matrix effects. |
| Typical Detection | UV at ~260 nm.[4] | UV at ~260 nm.[2] | UV at ~260 nm, MS. |
Quantitative Data Comparison
The following table summarizes typical quantitative performance data for the different HPLC methods. Note that direct comparative data for NGD is limited; therefore, data for the structurally similar Guanosine Diphosphate (GDP) is included as a proxy.
| Parameter | RP-HPLC (for NAD+) | IP-RP-HPLC (for NAD+ & other nucleotides) | HILIC (for various nucleotides) |
| Retention Time (min) | Highly variable, often early elution without specific optimization. | Generally longer and more controlled retention. For example, in a multi-nucleotide separation, retention can range from 5 to 25 minutes.[2] | Dependent on the specific HILIC chemistry, but generally provides good retention for polar analytes. |
| Resolution (Rs) | Can be challenging to achieve baseline separation from other polar metabolites. | Generally provides good resolution between different nucleotides (Rs > 1.5).[1] | Capable of achieving baseline separation of structurally similar nucleotides. |
| Limit of Detection (LOD) | In the low µM range with UV detection. Can be improved with more sensitive detectors. | Can achieve low ng to pg levels on-column, depending on the detector.[7] | Typically in the low µM to high nM range with UV, and can be significantly lower with MS detection.[8] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD.[7][9] | Generally in the ng range on-column.[7] | In the nM to low µM range.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.
Reversed-Phase HPLC (RP-HPLC) for NAD+
This method is based on a widely cited protocol for the quantification of NAD+ in biological samples.[4]
-
Column: SUPELCOSIL™ LC-18-T HPLC column (15 cm × 4.6 mm, 3 µm particle size).[10]
-
Mobile Phase A: 0.05 M Phosphate Buffer, pH 7.0.[4]
-
Mobile Phase B: 100% Methanol.[4]
-
Gradient:
-
0-5 min: 100% A
-
5-6 min: Linear gradient to 95% A / 5% B
-
6-11 min: 95% A / 5% B
-
11-13 min: Linear gradient to 85% A / 15% B
-
13-23 min: 85% A / 15% B
-
23-24 min: Linear gradient to 100% A
-
24-30 min: 100% A[4]
-
-
Flow Rate: 1 mL/min.[4]
-
Detection: UV at 261 nm.[4]
-
Injection Volume: 50-100 µL.[10]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Nucleotides
This protocol is a general method for the separation of various nucleotides, which can be adapted for the simultaneous analysis of NGD and NAD+.[2][6]
-
Column: Synergi Polar-RP 80 Å (250 × 4.6 mm, 10 µm particle size).[2]
-
Mobile Phase A: Phosphate buffer with 4 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) as the ion-pairing agent, pH 6.0.[2][6]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 2-30% B over 30 minutes.[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 100 µL.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC) for Nucleotides
This HILIC method is suitable for the separation of a wide range of polar nucleotides and is compatible with mass spectrometry.
-
Column: SeQuant® ZIC®-HILIC (10 cm x 2.1 mm, 3.5 µm particles).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 50 mM ammonium acetate, pH 5.3 with acetic acid in water.
-
Gradient:
-
0-10 min: 26-27% B
-
10-20 min: 27-35% B
-
20-20.1 min: to 26% B
-
20.1-30 min: hold at 26% B
-
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 260 nm or ESI-MS (negative ion mode).
-
Injection Volume: 10 µL.
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the HPLC-based analysis of NGD and NAD+ from sample preparation to data analysis.
Caption: General workflow for HPLC analysis of NGD and NAD+.
Decision Tree for HPLC Method Selection
This diagram provides a logical guide for selecting the most appropriate HPLC method based on experimental requirements.
Caption: Decision tree for selecting an HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. medicinescience.org [medicinescience.org]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Stability Landscape of NGD and Other Key Dinucleotides In Vitro
A Comparative Guide for Researchers and Drug Development Professionals
The in vitro stability of dinucleotides is a critical parameter for researchers in various fields, from cellular signaling to drug development. Understanding how these molecules withstand enzymatic degradation in biological matrices is paramount for designing robust experiments and developing effective therapeutics. This guide provides a comparative analysis of the in vitro stability of Nicotinamide (B372718) Guanine Dinucleotide (NGD) alongside other vital dinucleotides: Nicotinamide Adenine (B156593) Dinucleotide (NAD+), Cyclic GMP-AMP (cGAMP), and Flavin Adenine Dinucleotide (FAD).
Comparative Stability of Dinucleotides in Human Plasma
The stability of dinucleotides in human plasma varies significantly, primarily due to the presence of specific degrading enzymes. The following table summarizes the available quantitative data on the half-lives of these molecules in human plasma under in vitro conditions.
| Dinucleotide | Half-life in Human Plasma (at 37°C) | Primary Degrading Enzyme(s) |
| NGD | Data not available in current literature | CD38 |
| NAD+ | Intracellular half-life of 1-2 hours | CD38 |
| cGAMP | 30-60 minutes | ENPP1 |
| FAD | Rapidly hydrolyzed (approx. 71% remaining after 2 min) | FAD pyrophosphatase, CD73, Alkaline Phosphatase |
Note: The half-life of NAD+ in plasma is not well-defined in the literature, with most studies focusing on its intracellular stability. The provided value reflects its stability within cells. The rapid degradation of FAD involves a multi-step enzymatic cascade.
In-Depth Look at Dinucleotide Degradation Pathways
The stability of each dinucleotide is intrinsically linked to its susceptibility to specific enzymes. Understanding these degradation pathways is crucial for interpreting experimental results and developing strategies to enhance molecular stability.
NGD and the Role of CD38
Nicotinamide Guanine Dinucleotide (NGD) is a known substrate for the ectoenzyme CD38. This enzyme plays a significant role in cellular signaling by hydrolyzing NAD+ and related molecules. While the degradation of NGD by CD38 is established, quantitative kinetic data, such as the rate of degradation and the half-life of NGD in the presence of purified CD38 or in biological matrices like plasma, are not yet available in the scientific literature.
NAD+: A Key Player in Cellular Metabolism
NAD+ is a central molecule in cellular redox reactions and is a substrate for several enzymes, including sirtuins and PARPs. Its degradation is primarily mediated by CD38, which hydrolyzes NAD+ to nicotinamide and ADP-ribose. The intracellular half-life of NAD+ is estimated to be between 1 and 2 hours, highlighting its dynamic turnover within the cellular environment.
cGAMP and the cGAS-STING Pathway
Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system, activating the STING (Stimulator of Interferon Genes) pathway in response to cytosolic DNA.[1][2][3] The in vitro stability of cGAMP is limited by the ecto-enzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), which rapidly hydrolyzes it.[1] This rapid degradation presents a challenge for therapeutic applications targeting the STING pathway.
Caption: The cGAS-STING signaling pathway, initiated by cytosolic dsDNA and mediated by cGAMP.
FAD: A Versatile Redox Cofactor
Flavin Adenine Dinucleotide (FAD) is a crucial cofactor for a wide range of enzymatic reactions, particularly in cellular respiration.[4] Its in vitro stability is compromised by a series of enzymes. FAD pyrophosphatase can hydrolyze FAD to FMN (flavin mononucleotide). Subsequently, ecto-5'-nucleotidase (CD73) can convert FMN to riboflavin, which is then taken up by cells.[5] This rapid degradation cascade makes FAD highly labile in extracellular environments like plasma.
Experimental Protocols for In Vitro Stability Assays
To ensure reproducibility and comparability of stability data, standardized experimental protocols are essential. Below are detailed methodologies for assessing dinucleotide stability in plasma and cell lysates.
In Vitro Dinucleotide Stability Assay in Plasma
This protocol outlines the steps to determine the half-life of a dinucleotide in plasma.
Caption: Workflow for determining dinucleotide stability in plasma.
Methodology:
-
Plasma Preparation: Obtain fresh or frozen plasma (e.g., human, mouse, rat) and thaw at room temperature if necessary. Centrifuge to remove any precipitates.
-
Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the dinucleotide of interest to a final concentration of 1 µM.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately quench the enzymatic reaction by adding a protein precipitation agent, such as three volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS or HPLC method to quantify the remaining concentration of the dinucleotide.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining dinucleotide against time. The half-life (t½) can be calculated from the slope of the linear regression.
In Vitro Dinucleotide Stability Assay in Cell Lysate
This protocol describes how to assess the stability of a dinucleotide in the presence of intracellular enzymes.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Incubation:
-
Dilute the cell lysate to a standardized protein concentration in an appropriate buffer.
-
Pre-warm the lysate to 37°C.
-
Add the dinucleotide to the lysate to a final concentration of 1 µM.
-
-
Sampling and Analysis:
-
Follow steps 3-7 as described in the plasma stability assay protocol.
-
Conclusion
The in vitro stability of dinucleotides is a complex interplay between their intrinsic chemical properties and the enzymatic landscape of the biological matrix. While significant progress has been made in understanding the stability of NAD+, cGAMP, and FAD, a notable gap exists in the quantitative characterization of NGD stability. Further research focusing on the kinetics of NGD degradation by CD38 is warranted to provide a more complete picture of its stability profile. The experimental protocols detailed in this guide offer a standardized approach for researchers to generate robust and comparable stability data, which is essential for advancing our understanding of dinucleotide metabolism and for the development of novel therapeutic strategies.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 4. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Nicotinamide Guanine Dinucleotide: A Guide to Safe and Compliant Practices
Immediate Safety and Handling
Before commencing any disposal protocol, adherence to standard laboratory safety practices is paramount. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile rubber gloves |
| Body Protection | Standard laboratory coat |
All disposal activities should be conducted in a well-ventilated area, such as a fume hood, to prevent the inhalation of any airborne particles.
Disposal Protocol for Solid Nicotinamide Guanine Dinucleotide Waste
This protocol outlines the safe disposal of solid NGD waste, including residual powder and lightly contaminated disposable labware.
Experimental Protocol:
-
Segregation: Isolate solid NGD waste from any hazardous chemical waste streams to prevent cross-contamination.[1][2]
-
Primary Containment: Place the solid NGD waste into a primary, sealable container, such as a durable plastic bag or a screw-cap jar.[1]
-
Labeling: Clearly label the primary container with "this compound (NGD) Waste (Non-Hazardous)".[1]
-
Secondary Packaging: Situate the sealed primary container within a sturdy secondary container, like a cardboard box.[1] This secondary container should be labeled as "Non-Hazardous Laboratory Waste".[1]
-
Final Disposal: The securely packaged waste should be transported by laboratory personnel to the designated municipal waste dumpster.[1] To ensure proper handling, do not place this waste in common laboratory trash cans that are serviced by custodial staff.[1]
Disposal Protocol for Aqueous this compound Solutions
This protocol details the appropriate method for disposing of aqueous solutions containing NGD, provided they do not contain any other hazardous chemicals.
Experimental Protocol:
-
Hazard Assessment: Confirm that the aqueous NGD solution does not contain any other substances that would classify it as hazardous waste. If other hazardous chemicals are present, the solution must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[1][3]
-
Dilution and Pouring: Slowly pour the non-hazardous NGD solution down a sanitary sewer drain, taking care to minimize splashing.[1]
-
Flushing: Immediately after pouring the solution, flush the drain with a copious amount of cold water for at least one minute. This ensures thorough dilution within the sewer system.[1]
-
Container Rinsing: Thoroughly rinse the empty container that held the NGD solution with water.
-
Container Disposal: After rinsing and defacing the original label, the container can typically be disposed of as regular laboratory trash or recycled, in accordance with institutional policies.[1]
-
Cleanup: Clean the sink area to remove any residual splashes.
-
Documentation: Record the disposal event in accordance with your laboratory's standard operating procedures.[1]
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagrams illustrate the decision-making process and steps for the proper disposal of this compound.
Solid NGD Disposal Workflow
Aqueous NGD Disposal Workflow
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the research environment. Always consult your institution's specific waste disposal guidelines and safety office for any additional requirements.
References
Personal protective equipment for handling Nicotinamide guanine dinucleotide
Essential Safety and Handling Guide for Nicotinamided Guanine (B1146940) Dinucleotide
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Nicotinamide guanine dinucleotide (NGD+), including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1]
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Laboratory coat- Safety goggles with side shields- N95 dust mask | To prevent inhalation of the powder and to protect skin and eyes from accidental contact. |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Chemical splash goggles | To protect against splashes of the chemical in solution, which could cause skin and eye irritation. |
| General Laboratory Use | - Nitrile gloves- Laboratory coat- Safety glasses | To provide a baseline of protection during routine experimental work. |
| Waste Disposal | - Heavy-duty nitrile gloves- Chemical-resistant apron or lab coat- Chemical splash goggles | To offer enhanced protection when handling chemical waste. |
| Spill Cleanup | - Nitrile gloves (double-gloved)- Laboratory coat- Chemical splash goggles- N95 dust mask | To provide comprehensive protection during cleanup of solid spills, minimizing inhalation and skin contact. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is crucial for minimizing risks associated with handling this compound.
-
Preparation :
-
Before handling, ensure that the work area, typically a laboratory fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling the Solid :
-
When weighing and handling the solid form of this compound, always work within a certified chemical fume hood to control dust.
-
Use dedicated spatulas and weigh boats.
-
Avoid generating dust.[2]
-
-
Preparing Solutions :
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Ensure adequate ventilation, such as working in a fume hood.[2]
-
-
Post-Handling :
Caption: Standard Operating Procedure for Handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[2][5]
-
Solid Waste :
-
Collect unused solid this compound and any materials lightly contaminated with the powder (e.g., weigh boats, gloves) in a clearly labeled, sealed container.
-
The label should read: "Non-Hazardous Laboratory Waste: this compound".
-
Dispose of the sealed container in the designated municipal waste dumpster, not in common laboratory trash bins that are handled by custodial staff.[6]
-
-
Aqueous Solutions :
-
Ensure the aqueous solution does not contain any other hazardous chemicals that are prohibited from drain disposal.
-
Slowly pour the solution down a laboratory sink drain with a copious amount of cold running water.[6]
-
Continue to flush the drain with water for at least one minute after the solution has been poured.[6]
-
-
Empty Containers :
-
Rinse empty containers thoroughly with water.
-
Deface the original label.
-
The rinsed container can typically be disposed of as regular trash or recycled.[6]
-
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
-
Skin Contact :
-
Eye Contact :
-
Inhalation :
-
Move the affected person to fresh air.[5]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if respiratory symptoms persist.
-
-
Solid Spill :
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including an N95 respirator, chemical splash goggles, a lab coat, and double nitrile gloves.
-
Carefully sweep or vacuum the spilled solid. Avoid creating dust.
-
Place the collected material into a sealed, labeled container for disposal.
-
Clean the spill area with soap and water.
-
Caption: Emergency Response Plan for this compound Incidents.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
